molecular formula C7H9ClN2O B166586 5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde CAS No. 128564-56-7

5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B166586
CAS No.: 128564-56-7
M. Wt: 172.61 g/mol
InChI Key: LUCGECGIPOLQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-ethyl-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-6-5(4-11)7(8)10(2)9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCGECGIPOLQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373928
Record name 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128564-56-7
Record name 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128564-56-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative that serves as a highly versatile and valuable intermediate in synthetic organic chemistry. The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, recognized for its metabolic stability and wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of this specific aldehyde, focusing on its synthesis via the Vilsmeier-Haack reaction, its physicochemical properties, and its critical role as a precursor for developing novel, high-value compounds for the pharmaceutical and agricultural industries.[2]

While detailed experimental data for this specific ethyl-substituted analogue is not extensively published, its synthesis and reactivity can be reliably understood through the well-documented protocols of its close structural analogues, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[3][4] This document leverages these established methodologies to provide a robust and scientifically grounded guide for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 2757508-66-9[1]
Molecular Formula C₇H₉ClN₂O[1]
Molecular Weight 172.61 g/mol [1]
IUPAC Name This compound[1]
Appearance Expected to be a white to light yellow solid/powder[5]
Melting Point Not published; analogue (CAS 947-95-5) melts at 145-148 °C[5]
Boiling Point Not published; analogue (CAS 947-95-5) is estimated at 356.1 °C[5]
Density Not published; analogue (CAS 947-95-5) is reported as ~1.26 g/cm³[5]

Synthesis: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for the synthesis of 5-chloro-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][6] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring using a specialized electrophile known as the Vilsmeier reagent.[7] The synthesis starts from the corresponding pyrazolone precursor, in this case, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one.

Reaction Mechanism

The causality of the Vilsmeier-Haack reaction involves three primary stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, the Vilsmeier reagent. This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent reagent decomposition.[7][8]

  • Electrophilic Attack: The electron-rich pyrazolone tautomer attacks the Vilsmeier reagent. The pyrazole ring's nucleophilicity is crucial for this step. Subsequent rearrangement and elimination lead to the formation of the chlorinated and formylated pyrazole ring.[8]

  • Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water or a basic solution during workup. This hydrolysis step converts the iminium moiety into the final carbaldehyde functional group.[8]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Chlorination cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ (Activation) POCl3 POCl₃ Pyrazole 3-Ethyl-1-methyl- 1H-pyrazol-5(4H)-one Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 5-Chloro-3-ethyl-1-methyl- 1H-pyrazole-4-carbaldehyde Intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Workup)

Vilsmeier-Haack reaction mechanism for pyrazole formylation.
Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and serves as a robust starting point for synthesis.[4][9][10]

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, ~2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a thick, pale-yellow salt suspension. This is a self-validating step; formation of the solid indicates successful reagent generation.

Step 2: Formylation Reaction

  • To the pre-formed Vilsmeier reagent, add the starting material, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (1 equivalent), portion-wise, maintaining the low temperature.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.[9]

  • Maintain heating for 2-4 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) to determine the point of full consumption of the starting material.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Crucially and cautiously , pour the reaction mixture slowly onto the ice with vigorous stirring. This quenching step is highly exothermic.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH reaches ~7-8.[4]

  • The crude product often precipitates as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.

  • If the product remains in solution, perform liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/petroleum ether mixture, to yield the final product as a crystalline solid.[4]

Workflow A 1. Reagent Prep (DMF + POCl₃ @ 0°C) B 2. Substrate Addition (Pyrazolone) A->B C 3. Reaction (Heat to 80-90°C, Monitor via TLC) B->C D 4. Quenching (Pour onto ice-water) C->D E 5. Neutralization (Adjust pH to 7-8) D->E F 6. Isolation (Filtration or Extraction) E->F G 7. Purification (Recrystallization) F->G

General experimental workflow for the synthesis.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential. Based on data from close analogues, the following spectral features are expected:

  • ¹H NMR: The most characteristic signal will be the aldehyde proton (CHO), appearing as a singlet far downfield, typically between δ 9.8 and 10.2 ppm.[5] Other expected signals include a quartet and a triplet for the ethyl group and a singlet for the N-methyl group.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear at approximately δ 180-190 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (172.61). A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[5]

  • Infrared (IR) Spectroscopy: A strong absorption band around 1670-1700 cm⁻¹ will indicate the presence of the aldehyde carbonyl (C=O) stretching vibration.

Applications in Research and Development

This compound is not typically an end-product but rather a pivotal molecular scaffold. Its value lies in the reactivity of its functional groups, which allows for extensive derivatization.

  • Aldehyde Group: This group is a gateway for forming a multitude of other functionalities through reactions like Knoevenagel condensation, Wittig reactions, reductive amination, and the formation of hydrazones and thiosemicarbazones.[11]

  • Chloro Group: The chlorine atom at the C5 position can be displaced by various nucleophiles (e.g., phenols, thiols, amines), enabling the introduction of diverse substituents and the synthesis of large chemical libraries for screening.[3]

This dual reactivity makes it an ideal starting material for synthesizing compounds with potential biological activities, including:

  • Pharmaceuticals: As a precursor for anti-inflammatory, analgesic, anticonvulsant, and anti-cancer agents.[2][12]

  • Agrochemicals: As a key intermediate in the development of novel fungicides and herbicides.[2][4]

Applications cluster_reactions Chemical Transformations cluster_derivatives Resulting Derivatives cluster_uses Potential Applications Core 5-Chloro-3-ethyl-1-methyl- 1H-pyrazole-4-carbaldehyde Condensation Condensation Rxns (e.g., Knoevenagel) Core->Condensation Displacement Nucleophilic Displacement (at C5-Cl) Core->Displacement ReductiveAmination Reductive Amination Core->ReductiveAmination Hydrazone Hydrazone Formation Core->Hydrazone Fused Fused Heterocycles Condensation->Fused Substituted C5-Substituted Pyrazoles Displacement->Substituted Amines Pyrazolyl-methanamines ReductiveAmination->Amines Hydrazides Schiff Bases / Hydrazides Hydrazone->Hydrazides Pharma Pharmaceutical Agents (Analgesic, Anticonvulsant) Fused->Pharma Agro Agrochemicals (Fungicides, Herbicides) Fused->Agro Substituted->Pharma Substituted->Agro Amines->Pharma Hydrazides->Pharma

Role as a key intermediate for diverse applications.

Safety and Handling

While a specific safety data sheet for this compound is not available, data from closely related pyrazole aldehydes provides essential guidance.[12][13]

  • Hazards: Expected to be irritating to the eyes, respiratory system, and skin. May cause gastrointestinal irritation if ingested.[12]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid dust generation and accumulation. Keep away from incompatible materials such as strong oxidizing agents.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with federal, state, and local regulations.

Conclusion

This compound is a strategic building block for chemical synthesis. Its preparation via the reliable Vilsmeier-Haack reaction is well-precedented by numerous analogues. The presence of two distinct reactive sites—the aldehyde and the chloro substituent—provides chemists with a powerful and flexible platform for generating molecular diversity. This versatility firmly establishes its importance for researchers in drug discovery and agrochemical development who seek to synthesize novel and potentially bioactive compounds.

References

  • Guidechem. 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde.

  • Smolecule. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2023-08-15).

  • Chem-Impex. 5-Cloro-3-etil-1-metil-1H-pirazol-4-carbaldehído.

  • ChemicalBook. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE Chemical Properties,Uses,Production. (2025-08-08).

  • Guidechem. How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde? - FAQ.

  • Chemistry Steps. Vilsmeier-Haack Reaction.

  • National Center for Biotechnology Information. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. In: Acta Crystallographica Section E: Structure Reports Online.

  • ChemicalBook. 5-CHLORO-1-METHYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE synthesis.

  • Chemsrc. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 947-95-5. (2025-08-21).

  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. (2025-08-07).

  • National Center for Biotechnology Information. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. In: PubChem Compound Summary.

  • TCI Chemicals. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 947-95-5.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

  • NROChemistry. Vilsmeier-Haack Reaction.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.

  • National Center for Biotechnology Information. This compound. In: PubChem Compound Summary.

  • ResearchGate. (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis and Photochromic Properties.

Sources

5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary and Strategic Overview

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it an attractive template for drug design. This guide focuses on a specific, highly functionalized derivative: This compound .

This document serves as a technical whitepaper for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a senior application scientist's perspective on the compound's synthesis, reactivity, and strategic value. We will explore the causality behind experimental choices and position this molecule as a versatile building block for generating novel chemical entities with therapeutic potential. The presence of three distinct functional handles—the C4-formyl group, the C5-chloro atom, and the pyrazole core—creates a platform for extensive chemical diversification.

Molecular Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The structural and physical properties of this compound dictate its behavior in both reactive and biological systems.

Caption: Chemical structure of the title compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 128564-56-7 [4]
Molecular Formula C₇H₉ClN₂O [5]
Molecular Weight 172.61 g/mol [5]

| PubChem CID | 2757508 |[5] |

Table 2: Physicochemical Data

Property Value Remarks
Physical State White to light yellow solid/powder Inferred from analogs[4][6]
Melting Point Not experimentally reported. The closely related analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has a melting point of 145-148 °C.[7][8] A similar range is anticipated.
Boiling Point Not experimentally determined. High boiling point expected due to polarity and molecular weight.

| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, Ethyl Acetate). | The molecular polarity from the aldehyde and chlorine suggests good solubility in moderately polar organic solvents.[7] |

Synthesis and Purification: The Vilsmeier-Haack Approach

The most robust and widely adopted method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9][10][11][12] This reaction is mechanistically elegant, utilizing an electrophilic iminium species (the Vilsmeier reagent) to formylate an electron-rich heterocycle. For this specific target, the reaction proceeds via the chlorination and formylation of the corresponding pyrazolone precursor.

Causality of the Method: The choice of the Vilsmeier-Haack reaction is strategic. It is a one-pot procedure that concurrently introduces both the C5-chloro and C4-formyl groups from a readily available 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one starting material. The reaction is driven by the formation of the highly electrophilic Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[13][14]

G start Precursor: 3-ethyl-1-methyl- 1H-pyrazol-5(4H)-one reaction Vilsmeier-Haack Reaction (Add Precursor, Heat to 80-90°C) start->reaction reagent_prep Vilsmeier Reagent Formation (POCl₃ + DMF @ 0°C) reagent_prep->reaction workup Aqueous Workup (Quench in ice water, Neutralize) reaction->workup extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Final Product: 5-Chloro-3-ethyl-1-methyl- 1H-pyrazole-4-carbaldehyde purification->product G cluster_aldehyde Reactions at C4-Aldehyde cluster_chloro Reactions at C5-Chloro (SNAr) center_mol 5-Chloro-3-ethyl-1-methyl- 1H-pyrazole-4-carbaldehyde reduct Reduction (e.g., NaBH₄) center_mol->reduct Nucleophilic Add. schiff Schiff Base Formation (e.g., R-NH₂) center_mol->schiff Condensation wittig Wittig Reaction (e.g., Ylide) center_mol->wittig Olefination thiol Thiol Nucleophile (e.g., R-SH) center_mol->thiol Substitution amine Amine Nucleophile (e.g., R₂NH) center_mol->amine Substitution alkoxide Alkoxide Nucleophile (e.g., R-O⁻) center_mol->alkoxide Substitution product_alcohol 4-(hydroxymethyl)pyrazole reduct->product_alcohol product_imine 4-(iminomethyl)pyrazole schiff->product_imine product_alkene 4-(vinyl)pyrazole wittig->product_alkene product_sulfide 5-(alkylthio)pyrazole thiol->product_sulfide product_amine 5-(amino)pyrazole amine->product_amine product_ether 5-(alkoxy)pyrazole alkoxide->product_ether

Sources

An In-Depth Technical Guide to the Synthesis, Structure, and Reactivity of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole derivative of significant interest to the agrochemical and pharmaceutical industries. The pyrazole scaffold is a cornerstone in medicinal chemistry, known for a wide array of biological activities.[1][2] This document details the most effective synthetic route to the title compound, focusing on the mechanistic rationale behind the Vilsmeier-Haack reaction. It further outlines a complete workflow for its structural elucidation using modern spectroscopic techniques, including NMR, FT-IR, and Mass Spectrometry, with predictive data based on closely related analogues. Finally, the guide explores the chemical reactivity and synthetic utility of this versatile intermediate, positioning it as a key building block for the development of novel bioactive molecules.[3][4]

Introduction to the Pyrazole Scaffold and the Title Compound

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development.[2] Compounds incorporating this moiety exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[5][6] The specific substitution pattern on the pyrazole ring dictates the molecule's physicochemical properties and its interaction with biological targets.

This compound is a multi-functionalized derivative. Its structure is characterized by:

  • A fully substituted 1H-pyrazole core .

  • An N1-methyl group , which influences solubility and metabolic stability.

  • A C3-ethyl group .

  • A C4-carbaldehyde (formyl) group , a versatile chemical handle for subsequent synthetic transformations.[4]

  • A C5-chloro group , which acts as both a directing group and a potential leaving group in nucleophilic substitution reactions, enhancing the molecule's synthetic utility.[7]

This guide serves as a technical resource for researchers, offering field-proven insights into the synthesis, characterization, and application of this important chemical intermediate.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the premier method for the synthesis of pyrazole-4-carbaldehydes from pyrazolone precursors.[6][8][9] Its efficiency stems from the dual functionality of the Vilsmeier reagent, which is capable of both chlorination and formylation in a single pot.

Mechanistic Rationale & Experimental Causality

The reaction proceeds via the in situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[10][11] This reagent is a potent electrophile. The choice of a pyrazolone precursor, such as 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one, is critical. The pyrazolone tautomerizes to its 5-hydroxypyrazole form, which is electron-rich and susceptible to electrophilic attack.

The Vilsmeier reagent accomplishes two transformations:

  • Chlorination: The hydroxyl group at the C5 position is converted into a chloro group.

  • Formylation: An electrophilic attack at the electron-rich C4 position introduces the formyl group.[12][13]

This one-pot, dual-functionalization approach is highly efficient and avoids the need to isolate intermediate products, making it a preferred industrial and laboratory method.[14][15]

Proposed Synthetic Workflow

G reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent (Chloroiminium Salt) reagents->vilsmeier In situ formation (Anhydrous, 0°C) reaction Vilsmeier-Haack Reaction (Chlorination & Formylation) vilsmeier->reaction precursor 3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one (Precursor) precursor->reaction product 5-Chloro-3-ethyl-1-methyl-1H- pyrazole-4-carbaldehyde reaction->product Work-up & Purification

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and serves as a robust starting point.[14][16]

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium or sodium sulfate

  • Ice

Procedure:

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (2.5 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (3.0 equivalents) dropwise to the cold, stirred DMF. Causality: This exothermic reaction must be done slowly and under cold, anhydrous conditions to ensure the stable formation of the Vilsmeier reagent and prevent its decomposition.[10]

  • Substrate Addition: After stirring the Vilsmeier reagent for 20-30 minutes at 0°C, add the 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[14]

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Causality: This step carefully quenches the reactive POCl₃ and Vilsmeier reagent. The process is highly exothermic.

  • Neutralization: Neutralize the acidic solution to a pH of ~7 using a saturated sodium bicarbonate solution. The product may precipitate as a solid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[16]

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol or ethyl acetate/petroleum ether) to obtain the pure this compound.

Structural Elucidation and Spectroscopic Signature

Confirming the molecular structure is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous evidence for the successful synthesis of the target compound.[17]

Analytical Workflow for Structural Confirmation

G start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms nmr_result Confirms C-H Framework & Connectivity nmr->nmr_result ftir_result Identifies Key Functional Groups (C=O, C-Cl) ftir->ftir_result ms_result Confirms Molecular Weight & Elemental Formula (Cl presence) ms->ms_result final Verified Molecular Structure nmr_result->final ftir_result->final ms_result->final

Caption: Workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[17]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Assignment & Rationale
~10.1(s, 1H, -CHO). The aldehyde proton is highly deshielded.
~3.8(s, 3H, N-CH₃). Singlet for the methyl group on the nitrogen.
~2.8(q, 2H, -CH₂CH₃). Quartet due to coupling with the adjacent methyl group.
~1.3(t, 3H, -CH₂CH₃). Triplet due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment & Rationale
~185C=O (Aldehyde). Characteristic downfield shift for a carbonyl carbon.
~155C3 (Carbon bearing ethyl group).
~148C5 (Carbon bearing chloro group).
~115C4 (Carbon bearing aldehyde group).
~38N-CH₃.
~22-CH₂CH₃.
~13-CH₂CH₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to rapidly identify the presence of key functional groups.[17]

Predicted FT-IR Data
Wavenumber (cm⁻¹) Assignment
~2950-2850C-H stretch (aliphatic)
~1680-1670C=O stretch (conjugated aldehyde)
~1580-1500C=N / C=C stretch (pyrazole ring)
~1100-1000C-Cl stretch
Mass Spectrometry (MS)

MS provides the molecular weight and, through high-resolution analysis, the exact molecular formula.

  • Molecular Ion Peak (M⁺): An exact mass measurement would confirm the molecular formula C₈H₁₁ClN₂O.

  • Isotopic Pattern: A crucial diagnostic feature will be the presence of two peaks for the molecular ion: M⁺ and (M+2)⁺, in an approximate 3:1 ratio of intensity. This is the characteristic isotopic signature of a molecule containing one chlorine atom.[4]

Chemical Reactivity and Synthetic Utility

The title compound is not typically an end-product but rather a valuable intermediate. Its reactivity is dominated by the aldehyde group, making it a versatile building block for creating more complex molecules with potential biological activity.[4][18]

Key reactions include:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, a common precursor for amides and esters.[14]

  • Condensation Reactions: It readily reacts with amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in building larger heterocyclic systems.[11][18]

  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by Grignard reagents or organolithium compounds to form secondary alcohols.

This synthetic versatility has established its value in programs targeting new fungicides and pharmaceuticals.[3][14]

Synthetic Application Workflow

G start 5-Chloro-3-ethyl-1-methyl-1H- pyrazole-4-carbaldehyde oxidation Oxidation (e.g., KMnO₄) start->oxidation condensation Condensation (e.g., + R-NH₂) start->condensation reduction Reduction (e.g., NaBH₄) start->reduction acid Pyrazole-4-carboxylic acid (Fungicide Precursor) oxidation->acid imine Pyrazole-4-imine (Anti-inflammatory Scaffold) condensation->imine alcohol Pyrazole-4-methanol (Intermediate) reduction->alcohol

Caption: Synthetic utility of the title compound as an intermediate.

Conclusion

This compound is a strategically important heterocyclic compound. Its synthesis is reliably achieved through the Vilsmeier-Haack reaction, a robust and efficient method. The structural identity of the molecule can be unequivocally confirmed through a standard suite of spectroscopic techniques (NMR, FT-IR, MS). The true value of this compound lies in its synthetic versatility, where the reactive aldehyde and chloro-substituents serve as gateways for the construction of a diverse range of more complex molecules for application in drug discovery and agrochemical research. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent chemical building block.

References

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • BenchChem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Chem-Impex. 5-Cloro-3-etil-1-metil-1H-pirazol-4-carbaldehído.
  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • Smolecule. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Taylor & Francis Online. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • National Institutes of Health (NIH). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.
  • National Institutes of Health (NIH). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • Guidechem. How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?.
  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
  • ChemicalBook. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE.
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

Sources

5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and agrochemical development.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing molecules with a wide array of biological activities. Pyrazole derivatives have been successfully developed into blockbuster drugs, including the anti-inflammatory agent Celecoxib, and are integral to numerous ongoing drug discovery programs. The compound this compound is a highly functionalized intermediate, prized for its utility as a building block in the synthesis of novel, high-value molecules. Its strategically placed substituents—a reactive aldehyde, a displaceable chlorine atom, and alkyl groups that modulate solubility and steric profile—make it a powerful tool for synthetic chemists.

This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its systematic nomenclature, established synthetic protocols, chemical reactivity, and applications as a precursor to bioactive compounds.

PART 1: Chemical Identity and Nomenclature

The structure of the title compound is defined by a pyrazole core with four distinct substituents. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming heterocyclic compounds, the systematic name is This compound .

Let's dissect this name to understand the structure:

  • Pyrazole : This defines the core five-membered aromatic ring with two adjacent nitrogen atoms.

  • 1H : This indicates that the nitrogen at position 1 bears a hydrogen or, in this case, a substituent, and is the saturated atom in the ring.

  • Numbering : The numbering of the pyrazole ring begins at one nitrogen and proceeds around the ring to give the second nitrogen the lowest possible number. Substituents are then assigned locants based on this numbering.

  • Substituents :

    • 1-methyl : A methyl group is attached to the nitrogen at position 1.

    • 3-ethyl : An ethyl group is located at carbon position 3.

    • 4-carbaldehyde : A formyl group (-CHO) is attached to carbon position 4.

    • 5-chloro : A chlorine atom is attached to carbon position 5.

PropertyValue
Molecular Formula C₇H₉ClN₂O[2][3]
Molecular Weight 172.6 g/mol [2]
CAS Number 128564-56-7[2][4]
Appearance Yellow Solid[2]
Melting Point 37-41 °C[2]

PART 2: Synthesis via the Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction introduces a formyl group onto an electron-rich heterocyclic ring through an electrophilic substitution mechanism. For substrates like N-substituted pyrazolones, the reaction proceeds as a concurrent chlorination and formylation.

Mechanism and Rationale

The Vilsmeier-Haack reaction relies on the in-situ formation of the Vilsmeier reagent , a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9] This reagent is a potent electrophile.

  • Formation of the Vilsmeier Reagent : POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A subsequent intramolecular rearrangement and loss of a phosphate species generates the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺. This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (typically 0 °C) to prevent decomposition of the reagent.[9]

  • Electrophilic Attack : The electron-rich pyrazolone precursor attacks the Vilsmeier reagent. The choice of a pyrazolone is critical, as its enol or enolate form provides the necessary nucleophilicity for the reaction to proceed.

  • Chlorination and Formylation : The reaction with the Vilsmeier reagent on a pyrazolone starting material results in the formation of both the C5-chloro substituent and the C4-formyl group.

  • Hydrolysis : The reaction is quenched by the addition of water or a basic solution, which hydrolyzes the iminium intermediate to yield the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Chlorination DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier 0 °C, Anhydrous POCl3 POCl₃ POCl3->Vilsmeier Precursor 3-Ethyl-1-methyl- 1H-pyrazol-5(4H)-one Vilsmeier->Precursor Reaction Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Attack Product 5-Chloro-3-ethyl-1-methyl- 1H-pyrazole-4-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and substrate batches.

Reagents and Equipment:

  • 3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (3-4 equivalents)

  • N,N-Dimethylformamide (DMF) (used as both reagent and solvent)

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate

  • Rotary evaporator and column chromatography setup (silica gel)

Procedure:

  • Vilsmeier Reagent Preparation : In a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Add POCl₃ (3 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[10] The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent. Stir the mixture at 0 °C for an additional 20-30 minutes.[1][11]

  • Reaction : To the prepared Vilsmeier reagent, add the 3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one (1 eq.) portion-wise, maintaining the temperature at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and stir for 2-4 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and water.[1][10] This step is highly exothermic and must be done with caution in a fume hood.

  • Neutralization and Extraction : Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

PART 3: Chemical Reactivity and Synthetic Utility

The title compound is a versatile synthetic intermediate due to its multiple reactive sites. The aldehyde, the C5-chloro group, and the pyrazole ring itself can all participate in a variety of chemical transformations.

Reactivity of the Aldehyde Group (C4-Carbaldehyde):

  • Schiff Base Formation : The aldehyde readily undergoes condensation reactions with primary amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. These derivatives are often investigated for their own biological activities.[12]

  • Knoevenagel Condensation : It can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated products, which are valuable Michael acceptors.[12]

  • Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄). This carboxylic acid derivative is another important building block.

  • Reduction : The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

Reactivity of the C5-Chloro Group:

  • Nucleophilic Aromatic Substitution (SₙAr) : The chlorine atom at the C5 position is activated towards nucleophilic substitution. It can be displaced by various nucleophiles such as phenoxides, thiophenols, or amines, typically in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.[13] This allows for the introduction of a wide range of substituents at this position, significantly diversifying the molecular scaffold.

G cluster_aldehyde Aldehyde Reactions cluster_chloro C5-Chloro Substitution center 5-Chloro-3-ethyl-1-methyl- 1H-pyrazole-4-carbaldehyde Schiff Schiff Base / Hydrazone center->Schiff R-NH₂ Knoevenagel Knoevenagel Adduct center->Knoevenagel CH₂(CN)₂ Base Acid Carboxylic Acid center->Acid [O] SnAr Substituted Pyrazole (O-, S-, N-Nucleophiles) center->SnAr Nu-H Base

Caption: Key reactivity pathways of the title compound.

PART 4: Applications in Drug Discovery and Agrochemicals

The primary value of this compound lies in its role as an intermediate for creating more complex molecules with potential therapeutic or agricultural applications.[2] Researchers have used this compound as a starting material to synthesize libraries of derivatives for screening against various biological targets.

  • Pharmaceutical Development : Derivatives have been explored for their potential as anti-inflammatory, anti-cancer, and analgesic agents.[2] The pyrazole scaffold is a known pharmacophore that can interact effectively with enzyme active sites.

  • Agrochemical Chemistry : This compound is a key intermediate in the synthesis of modern fungicides and herbicides.[2] The resulting pyrazole-based agrochemicals are often highly potent, allowing for lower application rates and potentially better environmental profiles.

The following table summarizes the classes of compounds synthesized from this intermediate and their investigated biological activities.

Derivative ClassSynthetic TransformationInvestigated Application
Hydrazones/Thiosemicarbazones Condensation with hydrazidesAnticonvulsant, Anti-inflammatory[12]
Schiff Bases Condensation with aminesAntimicrobial, Anti-tumor[7]
Chalcones Claisen-Schmidt condensationAnti-cancer, Anti-inflammatory
Fused Heterocycles Multi-step cyclization reactionsKinase inhibitors, CNS agents
Substituted Pyrazoles Nucleophilic substitution at C5Fungicides, Herbicides[2]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of heterocyclic chemistry in creating molecular diversity. Its synthesis, primarily through the robust Vilsmeier-Haack reaction, is well-established, providing reliable access to this valuable intermediate. The compound's multiple reactive sites—the aldehyde and the chloro group—offer chemists a modular platform for constructing complex molecular architectures. As research in medicinal and agricultural science continues to advance, the demand for versatile and highly functionalized building blocks like this pyrazole derivative will undoubtedly grow, solidifying its role as a key player in the development of next-generation therapeutics and crop protection agents.

References

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • Benchchem. (2025). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • ResearchGate. (2025, August 10). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • SAGE Publications Inc. (2025, August 7). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • Smolecule. (2023, August 15). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • ChemicalBook. (2025, August 8). 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE.
  • National Institutes of Health. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Guidechem. (n.d.). How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?.
  • Chem-Impex. (n.d.). 5-Cloro-3-etil-1-metil-1H-pirazol-4-carbaldehído.
  • ChemicalBook. (n.d.). 5-CHLORO-1-METHYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE synthesis.
  • ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
  • Chemsrc. (2025, August 21). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde.
  • PubChem. (n.d.). This compound.
  • Autech Industry Co.,Limited. (n.d.). This compound CAS NO.128564-56-7.
  • MySkinRecipes. (n.d.). 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
  • SpectraBase. (n.d.). 5-CHLORO-1-METHYL-3-PHENYLPYRAZOLE-4-CARBOXALDEHYDE.
  • ResearchGate. (n.d.). (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

Sources

An In-depth Technical Guide to the Physical Properties of Pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole-4-carbaldehyde and its derivatives represent a critical class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry and materials science.[1][2] Their structural framework, featuring a five-membered aromatic ring with two adjacent nitrogen atoms and a reactive aldehyde group, allows for extensive functionalization. This versatility has led to their incorporation into a wide array of molecules with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6]

For researchers, synthetic chemists, and drug development professionals, a thorough understanding of the physical properties of these intermediates is not merely academic; it is fundamental to their practical application. Properties such as melting point, solubility, and spectroscopic signatures directly influence reaction conditions, purification strategies, formulation development, and ultimately, the biological fate of a molecule. This guide provides a comprehensive exploration of these key physical characteristics, grounded in established experimental data and theoretical principles. We will delve into the causality behind experimental choices, present validated protocols for characterization, and examine the structure-property relationships that govern the behavior of this important molecular scaffold.

Core Physicochemical Properties

The physical state, solubility, and lipophilicity of pyrazole-4-carbaldehyde derivatives are foundational parameters that dictate their handling, reactivity, and suitability for various applications.

Melting Point and Solid-State Characteristics

The melting point (mp) is a crucial indicator of purity and is heavily influenced by the molecule's crystal lattice energy—the strength of intermolecular forces in the solid state. For pyrazole derivatives, these forces are primarily hydrogen bonding (due to the pyrazole N-H) and dipole-dipole interactions. The introduction of different substituents can dramatically alter these forces.

Generally, these compounds are crystalline solids at room temperature.[1][5] The parent compound, 1H-pyrazole-4-carbaldehyde, has a melting point of 82-83 °C.[7][8] Substituents that increase molecular weight, symmetry, or the potential for intermolecular interactions tend to raise the melting point. For instance, adding a phenyl group at the 3-position significantly increases the melting point.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1H-Pyrazole-4-carbaldehydeC₄H₄N₂O96.0982 - 83[7][8]
1-Methyl-1H-pyrazole-4-carbaldehydeC₅H₆N₂O110.11Not Available
3-Phenyl-1H-pyrazole-4-carbaldehydeC₁₀H₈N₂O172.18142 - 147[9]
Solubility Profile

Solubility is a critical parameter for both chemical synthesis (solvent selection for reactions and purification) and drug development (dissolution and absorption). The pyrazole moiety itself contains both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), conferring a degree of polarity.[10][11] However, the overall solubility is a balance between the polar functional groups and the nonpolar hydrocarbon portions of the molecule.

  • Aqueous Solubility : Generally, pyrazole-4-carbaldehyde derivatives exhibit low solubility in water.[12] For example, 3-phenyl-1H-pyrazole-4-carbaldehyde has a measured aqueous solubility of only 10.3 µg/mL at pH 7.4.[13]

  • Organic Solvents : These compounds are typically soluble in polar organic solvents. Many are described as being readily soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and slightly soluble in heated chloroform and methanol.[5][7][8] This behavior is logical, as solvents like DMF and DMSO are excellent hydrogen bond acceptors and can effectively solvate both the polar and nonpolar regions of the molecules.

The choice of solvent for recrystallization, a key purification technique, depends on creating a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide unambiguous structural elucidation and are indispensable for confirming the identity and purity of synthesized compounds.[3][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[15]

  • ¹H NMR : The proton NMR spectrum provides information about the chemical environment of hydrogen atoms.

    • Aldehyde Proton (-CHO) : This is one of the most characteristic signals, appearing far downfield in the range of δ 9.8 - 10.0 ppm as a sharp singlet.[15] Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen.

    • Pyrazole Ring Protons : The protons on the pyrazole ring typically appear as singlets in the aromatic region, generally between δ 7.8 - 8.2 ppm .[14][15]

    • N-H Proton : The signal for the N-H proton of the pyrazole ring can be broad and its chemical shift is variable, often appearing between δ 11.0 and 14.0 ppm, and it is exchangeable with D₂O.

  • ¹³C NMR : The carbon NMR spectrum reveals the different carbon environments in the molecule.

    • Aldehyde Carbonyl (C=O) : This carbon is highly deshielded and appears significantly downfield, typically in the range of δ 185 - 195 ppm .[15]

    • Pyrazole Ring Carbons : The carbon atoms of the pyrazole ring resonate in the aromatic region, generally between δ 130 - 145 ppm .[15]

The following diagram illustrates the general workflow for compound characterization, emphasizing the central role of spectroscopic analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis Synthesis Synthesis of Derivative (e.g., Vilsmeier-Haack) Purification Purification (Recrystallization or Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (TLC, HPLC, mp) Purification->Purity Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Confirmation Confirmation of Identity & Purity Purity->Confirmation Structure->Confirmation G cluster_substituents Substituents (R) cluster_properties Impact on Physical Properties Core Pyrazole-4-carbaldehyde Core EWG Electron-Withdrawing (e.g., -NO₂, -CF₃, -Cl) EDG Electron-Donating (e.g., -OCH₃, -CH₃) HBD H-Bonding (e.g., -OH, -NH₂) MP Melting Point EWG->MP Generally ↑ Sol Solubility EWG->Sol ↓ in nonpolar ↑ in polar LogP Lipophilicity (LogP) EWG->LogP EDG->MP Variable EDG->Sol ↑ in nonpolar ↓ in polar EDG->LogP HBD->MP Significantly ↑ HBD->Sol ↑ in polar (esp. protic) HBD->LogP

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Analyte: This guide provides a comprehensive analysis of the spectroscopic data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. While the initial topic specified the 3-ethyl-1-methyl derivative, publicly available, high-quality spectroscopic data for that specific analogue is scarce. The closely related 3-methyl-1-phenyl analogue, however, is well-documented and serves as an excellent, structurally similar model for understanding the spectroscopic characteristics of this class of compounds. The principles and interpretation detailed herein are directly applicable to related structures.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical protocols for the characterization of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C₁₁H₉ClN₂O.[1][2] It presents as a white to light-yellow solid and is a key precursor in the synthesis of various pyrazole derivatives with potential applications in pharmaceuticals and agrochemicals.[1][3][4]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉ClN₂OPubChem[2]
Molecular Weight~220.66 g/mol Smolecule, PubChem[1][2]
IUPAC Name5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehydePubChem[2]
CAS Number947-95-5PubChem[2]

Below is a diagram illustrating the molecular structure of the compound.

Caption: Molecular structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this molecule, providing unambiguous evidence for its substitution pattern.

¹H NMR Spectroscopy

Proton NMR analysis in a deuterated solvent like CDCl₃ reveals characteristic signals that confirm the molecular framework. The most notable signal is the aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the aromatic pyrazole ring.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.8 - 10.2Singlet1HAldehyde proton (-CHO)
7.47 - 7.56Multiplet5HPhenyl group protons (Ar-H)
2.55Singlet3HMethyl group protons (-CH₃)

Data synthesized from available literature.[1][5]

The aldehyde proton's appearance as a sharp singlet between 9.8 and 10.2 ppm is a definitive diagnostic feature.[1] The multiplet in the aromatic region (7.47-7.56 ppm) integrating to five protons confirms the presence of a monosubstituted phenyl ring. The singlet at approximately 2.55 ppm, integrating to three protons, corresponds to the methyl group at the C3 position of the pyrazole ring.[5]

¹³C NMR Spectroscopy

Carbon NMR provides further structural confirmation by identifying all unique carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~185Aldehyde Carbonyl (C=O)
~148Pyrazole C5-Cl
~145Pyrazole C3-CH₃
~137Phenyl C1 (quaternary)
~129Phenyl C2, C6
~128Phenyl C4
~125Phenyl C3, C5
~115Pyrazole C4-CHO
~15Methyl Carbon (-CH₃)

Note: These are predicted values based on typical chemical shifts for similar structures. Experimental data should be acquired for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and provides valuable information on the molecule's fragmentation pattern, which aids in structural verification.

The molecular ion peak [M]⁺ is expected at an m/z of approximately 220, corresponding to the molecular weight of the compound (220.66 g/mol ).[1] A crucial diagnostic feature is the presence of an isotope peak at [M+2]⁺ with roughly one-third the intensity of the molecular ion peak. This pattern is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[1]

A common fragmentation pathway involves the loss of the aldehyde group (CHO, 29 mass units), resulting in a significant fragment ion at m/z 191.[1]

G parent [C₁₁H₉ClN₂O]⁺ m/z = 220 fragment [C₁₀H₉ClN₂]⁺ m/z = 191 parent->fragment - CHO (29 u)

Caption: Primary fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule, particularly the carbonyl group of the aldehyde.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1677StrongC=O stretch (aldehyde)
~1598Medium-StrongC=C stretch (aromatic rings)
~1463MediumC-H bend (methyl)
~763StrongC-H out-of-plane bend (phenyl ring)
~700-800Medium-StrongC-Cl stretch

Data sourced from published literature.[5]

The strong absorption band around 1677 cm⁻¹ is a clear indicator of the conjugated aldehyde carbonyl group.[5] The presence of aromatic rings is supported by the C=C stretching vibrations in the 1500-1600 cm⁻¹ region and the strong C-H bending bands.

Experimental Protocols

The following section outlines standardized protocols for the acquisition of the spectroscopic data discussed.

Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Calibrate the spectrum using the CDCl₃ solvent peak (77.16 ppm).

Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample via a suitable method such as Gas Chromatography (GC-MS) or direct infusion Electrospray Ionization (ESI-MS).

  • Ionization: Use Electron Impact (EI) for GC-MS or ESI for LC-MS.

  • Analysis: Scan a mass range appropriate for the molecular weight (e.g., m/z 50-300).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, the characteristic chlorine isotope pattern, and major fragment ions.

Protocol for IR Data Acquisition
  • Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Perform an ATR correction on the resulting spectrum.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Solid State) B NMR Spectroscopy (¹H & ¹³C) A->B C Mass Spectrometry (GC-MS or ESI-MS) A->C D IR Spectroscopy (FTIR-ATR) A->D E Data Integration & Structural Confirmation B->E C->E D->E

Caption: General workflow for spectroscopic characterization.

Synthesis Overview

The synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is typically achieved via the Vilsmeier-Haack reaction.[6][7] This process involves the formylation of a suitable pyrazolone precursor using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6]

Reaction Scheme: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one + POCl₃/DMF → 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[6]

This transformation is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems and simultaneously chlorinating the 5-position.

Conclusion

The spectroscopic characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is straightforward using a combination of NMR, MS, and IR techniques. Each method provides complementary information that, when combined, allows for the unambiguous confirmation of the compound's structure. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this compound and its analogues, facilitating efficient and accurate structural elucidation in synthetic and medicinal chemistry applications.

References

  • Xu, C. J., & Shi, Y. Q. (2011). Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde. [Source details not fully available in search results].
  • Smolecule. (2023). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available from: [Link]

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available from: [Link]

  • PubChem. 5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • Chem-Impex. (n.d.). 5-Cloro-3-etil-1-metil-1H-pirazol-4-carbaldehído. Available from: [Link]

Sources

Safety and handling of 5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Safe Handling of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted pyrazole derivative. Such compounds are valuable intermediates in medicinal chemistry and agrochemical research, often serving as building blocks for more complex bioactive molecules.[1][2][3] The presence of a reactive aldehyde group, a halogenated pyrazole core, and N-methylation defines its chemical behavior and potential applications.[1][4]

Table 1: Compound Identification and Properties (Data extrapolated from analogs)

Property Value Source
IUPAC Name This compound N/A
Molecular Formula C₇H₉ClN₂O [5]
CAS Number 128564-56-7 [6]
Appearance Likely a white to light yellow solid, based on analogs. [1]
Molecular Weight 172.61 g/mol [5]
Melting Point Not available. The phenyl analog melts at 145-148 °C. [1][7]
Boiling Point Not available. N/A

| Solubility | No data available. Likely soluble in organic solvents. | N/A |

Section 2: Hazard Identification and GHS Classification

Based on aggregated data from analogous compounds, this chemical is classified as an irritant.[1][8] The primary hazards are associated with direct contact and inhalation.[7]

Signal Word: Warning [6][9]

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation.[6][8][9]
Eye Irritation 2 H319: Causes serious eye irritation.[6][8][9]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[6][8][9] |

Pictogram:

The causality behind this classification stems from the compound's chemical structure. The aldehyde functional group can react with biological nucleophiles, such as amino acid residues in proteins, leading to irritation. The chlorinated heterocyclic system can also contribute to its reactivity and irritant properties.

Section 3: Risk Assessment and Control Measures

A self-validating safety system relies on a multi-layered approach to risk mitigation, where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure.

Risk_Mitigation cluster_0 Hazard Identification cluster_1 Exposure Pathways (Risks) cluster_2 Control Measures H315 H315: Skin Irritant Dermal Dermal Contact H315->Dermal leads to H319 H319: Eye Irritant Ocular Ocular Exposure H319->Ocular leads to H335 H335: Respiratory Irritant Inhalation Inhalation of Dust H335->Inhalation leads to Eng Engineering: Chemical Fume Hood Inhalation->Eng mitigated by Admin Administrative: SOPs, Training Inhalation->Admin managed by Dermal->Admin managed by PPE PPE: Gloves, Goggles, Lab Coat Dermal->PPE mitigated by Ocular->Admin managed by Ocular->PPE First_Aid cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Event Skin1 Remove contaminated clothing. Start->Skin1 Skin Eye1 Rinse cautiously with water for several minutes. Start->Eye1 Eye Inhale1 Move person to fresh air. Start->Inhale1 Inhalation Skin2 Flush skin with plenty of water for at least 15 minutes. Skin1->Skin2 Skin3 Get medical help if irritation occurs. Skin2->Skin3 Eye2 Remove contact lenses, if present and easy to do. Eye1->Eye2 Eye3 Continue rinsing. Eye2->Eye3 Eye4 Get immediate medical attention. Eye3->Eye4 Inhale2 Keep comfortable for breathing. Inhale1->Inhale2 Inhale3 Get medical help if you feel unwell. Inhale2->Inhale3

Caption: Decision tree for first aid response.

First-Aid Measures
  • After Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. [6][9]If the person feels unwell, seek medical attention. [3][6]* After Skin Contact: Immediately remove contaminated clothing. [6]Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [7][10]If skin irritation persists, get medical advice. [6][9]* After Eye Contact: Immediately rinse cautiously with water for several minutes. [6][9]If contact lenses are present and easy to remove, do so. Continue rinsing for at least 15 minutes. [7][10]Seek immediate medical attention. [9]* After Ingestion: Rinse mouth with water. [6]Do NOT induce vomiting. [7]Never give anything by mouth to an unconscious person. [7][10]Call a physician or poison control center.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [7][10]* Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride. [7]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [7]

Accidental Release Measures

For a small spill, follow this workflow:

Spill_Cleanup A 1. Ensure Proper PPE (Respirator, Goggles, Gloves) B 2. Evacuate Non-Essential Personnel A->B C 3. Ensure Adequate Ventilation B->C D 4. Cover Spill with Inert Absorbent (e.g., vermiculite, sand) C->D E 5. Sweep Up Material Carefully D->E F 6. Place in a Suitable, Closed Container for Disposal E->F G 7. Clean Spill Area Thoroughly F->G H 8. Dispose of Waste via Licensed Professional Service G->H

Caption: Step-by-step spill cleanup workflow.

Avoid creating dust when cleaning up spills. [7]Do not let the product enter drains. [10]All contaminated materials should be placed in a sealed container and disposed of as hazardous waste. [6][9]

Section 5: Safe Handling and Storage Protocols

Precautions for Safe Handling
  • Handle only in a well-ventilated area, preferably a chemical fume hood. [6]* Avoid contact with skin, eyes, and clothing. [7]* Avoid breathing dust or vapors. [3][6]* Minimize dust generation and accumulation during handling. [7]* Wash hands thoroughly after handling and before breaks. [6][10]

Conditions for Safe Storage
  • Store in a tightly closed container. [6][7]* Keep in a cool, dry, and well-ventilated place. [6][7]* Store locked up. [3][6]* Store away from incompatible materials. [7]

Section 6: Reactivity and Stability Profile

  • Chemical Stability: The compound is stable under recommended storage conditions. [7][10]* Conditions to Avoid: Excess heat, moisture, and dust generation. [7][10]* Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. [7][10]Contact with these materials could lead to vigorous, potentially hazardous reactions.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as hydrogen chloride, carbon oxides, and nitrogen oxides. [7]

Section 7: Disposal Considerations

Disposal of this chemical and its containers must be handled as hazardous waste.

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations. [6][9]* It is recommended to use a licensed professional waste disposal service. [10]The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. [11]

Section 8: References

  • 5-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE Safety Data Sheets. Echemi.

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc. Chemsrc.

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Smolecule. Smolecule.

  • MSDS of 5-Chloro-3-(difluoromethyl)-1-Methyl-1H-pyrazole-4-carbaldehyde - Capot Chemical. Capot Chemical.

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. PubChem, National Center for Biotechnology Information.

  • 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE - ChemicalBook. ChemicalBook.

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC. National Center for Biotechnology Information.

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheets - Echemi. Echemi.

  • 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde - Guidechem. Guidechem.

  • Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde. SpringerLink.

  • This compound - PubChem. PubChem, National Center for Biotechnology Information.

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. MDPI.

  • Safety Data Sheet - CymitQuimica. CymitQuimica.

  • Safety Data Sheet - Biosynth. Biosynth.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic compound. Its structure, featuring a reactive aldehyde group and a strategically placed chlorine atom, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The pyrazole core is a well-known pharmacophore present in numerous commercial drugs. The chloro and formyl groups serve as versatile synthetic handles for introducing further diversity through cross-coupling reactions, condensations, and reductive aminations.

This document provides a comprehensive guide to the synthesis of this target molecule, leveraging the Vilsmeier-Haack reaction. This classic formylation method is exceptionally effective for electron-rich heterocyclic systems.[1][2] The protocol herein describes the haloformylation of the readily available precursor, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one, using a pre-formed Vilsmeier reagent derived from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] We will provide a detailed, step-by-step protocol, elucidate the underlying reaction mechanism, address critical safety considerations, and offer guidance on product purification and characterization.

Reaction Principle and Mechanism

The synthesis is achieved through a one-pot Vilsmeier-Haack reaction. This process involves two primary stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5] This reaction is exothermic and must be performed under cold, anhydrous conditions to prevent reagent decomposition.[6]

  • Electrophilic Aromatic Substitution: The starting material, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one, exists in tautomeric equilibrium with its aromatic 5-hydroxypyrazole form. This electron-rich aromatic tautomer acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The subsequent collapse of the intermediate, chlorination by the reaction medium, and aqueous work-up yields the final 5-chloro-4-formyl pyrazole product.[4][5]

Reaction Scheme:

Starting Material: 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) Product: this compound

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Reaction at 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Electrophilic Attack & Intermediate Formation Vilsmeier_Reagent->Intermediate Electrophilic Substitution Start 3-ethyl-1-methyl-1H- pyrazol-5(4H)-one Start->Intermediate Heat to 80-90 °C Quench Hydrolysis (Ice Water) Intermediate->Quench Reaction Completion Product 5-Chloro-3-ethyl-1-methyl-1H- pyrazole-4-carbaldehyde Product_Final Final Product Quench->Product_Final Isolation

Caption: High-level overview of the synthesis workflow.

Detailed Experimental Protocol

Reagents and Materials
Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq.AmountNotes
3-ethyl-1-methyl-1H-pyrazol-5(4H)-one126.151.03.15 g (25 mmol)Assumed to be the limiting reagent.
N,N-Dimethylformamide (DMF), anhydrous73.09~9.517.5 mL (235 mmol)Must be anhydrous. Acts as reagent and solvent.
Phosphorus oxychloride (POCl₃)153.333.07.0 mL (75 mmol)Use fresh bottle or recently distilled.
Crushed Ice / Deionized Water18.02-~250 mLFor quenching the reaction.
Ethyl Acetate (EtOAc)88.11-~150 mLFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~50 mLFor washing the organic layer.
Brine (Saturated NaCl Solution)--~50 mLFor final wash.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededFor drying the organic layer.
Step-by-Step Procedure

A. Preparation of the Vilsmeier Reagent

  • Set up a 100 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • To the flask, add anhydrous N,N-dimethylformamide (17.5 mL).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic.[6] Slow, dropwise addition at 0 °C is critical to control the reaction rate, prevent temperature spikes, and ensure the stable formation of the Vilsmeier reagent.

  • Slowly add phosphorus oxychloride (7.0 mL, 75 mmol) dropwise via the dropping funnel over 30-40 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Once the addition is complete, stir the resulting pale yellow to colorless solution at 0 °C for an additional 20-30 minutes.

B. Formylation and Chlorination Reaction

  • To the freshly prepared Vilsmeier reagent, add solid 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (3.15 g, 25 mmol) portion-wise over 10 minutes. Use a powder funnel and ensure the nitrogen atmosphere is maintained.

  • After the addition, remove the ice bath and allow the mixture to warm to room temperature.

  • Replace the ice bath with a heating mantle and heat the reaction mixture to 80-90 °C for 3-4 hours.[7]

  • Causality: Heating provides the necessary activation energy for the less nucleophilic pyrazolone to attack the Vilsmeier reagent and drives the reaction to completion.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). Spot the starting material and a carefully quenched aliquot of the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.

C. Reaction Work-up and Product Isolation

  • CRITICAL SAFETY STEP: Prepare a 1 L beaker containing approximately 250 g of crushed ice and 100 mL of cold deionized water. Place this beaker in a larger secondary container (ice bath) within a fume hood.

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Causality: The quench step involves the violent, rapid, and highly exothermic hydrolysis of excess POCl₃.[8][9][10] Pouring the reaction mixture slowly onto a large excess of ice is a "reverse quench" method that helps to dissipate the immense heat generated and control the release of HCl gas.[11][12] Failure to do this carefully can result in a dangerous runaway reaction.[10]

  • Very slowly and carefully, pour the reaction mixture in a thin stream into the vigorously stirring ice-water slurry. A large amount of HCl gas will be evolved; ensure maximum fume hood ventilation.

  • Once the addition is complete, stir the mixture for 30 minutes until all the ice has melted.

  • Adjust the pH of the aqueous solution to ~7-8 by the slow and careful addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

D. Purification

  • The resulting crude product, typically a yellow to brown oil or solid, can be purified by recrystallization.

  • Protocol: Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate. Slowly add petroleum ether or hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.[13][14]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Safety and Hazard Management

This protocol involves highly hazardous materials and must be performed with strict adherence to safety standards.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Extremely corrosive, toxic if inhaled or swallowed, and reacts violently with water, releasing toxic HCl gas.[8][9][15][16] Causes severe skin burns and eye damage.[17]

    • Handling: Always handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and a full-face shield or chemical splash goggles.[8] Ensure a supply of sodium bicarbonate is nearby to neutralize minor spills.

    • Quenching: The quenching of POCl₃ is the most dangerous step. The reaction with water is initially sluggish at low temperatures, which can lead to a deceptive build-up of unreacted reagent, followed by a sudden, violent runaway reaction.[10] Always add the reaction mixture to ice, never the other way around.[11]

  • N,N-Dimethylformamide (DMF):

    • Hazards: Flammable liquid, harmful in contact with skin, and may damage an unborn child.[18][19][20] It is a potent liver toxin.[20]

    • Handling: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.[19][20]

  • General Precautions:

    • The entire experiment must be conducted inside a properly functioning chemical fume hood.

    • An emergency eyewash and shower must be readily accessible.

    • Dispose of all chemical waste according to institutional guidelines.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Expected characteristic signals would include:

    • A singlet for the aldehyde proton (CHO) at δ 9.8-10.2 ppm.[21]

    • A quartet for the methylene protons (-CH₂-) of the ethyl group.

    • A singlet for the N-methyl protons (-NCH₃).

    • A triplet for the methyl protons (-CH₃) of the ethyl group.

  • ¹³C NMR Spectroscopy: Signals corresponding to the aldehyde carbonyl, and the carbons of the pyrazole ring and substituents.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₇H₉ClN₂O, MW: 172.61 g/mol ) should be observed, along with its characteristic isotopic pattern for one chlorine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1670-1690 cm⁻¹ corresponding to the aldehyde C=O stretch.

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low or No Yield 1. Wet reagents/glassware.2. Incomplete Vilsmeier reagent formation.3. Insufficient heating during formylation.1. Ensure all reagents are anhydrous and glassware is oven-dried.[6]2. Verify the quality of POCl₃. Use a fresh bottle.3. Ensure the reaction temperature reaches 80-90 °C and is maintained for the full duration.
Difficult Isolation 1. Product is partially water-soluble.2. Emulsion during extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity and "salt out" the product.[6]2. Add more brine to the separatory funnel to help break the emulsion.
Quench is Violent Adding water to the reaction mixture instead of the reverse.STOP. If safe, move away and allow the reaction to subside in the fume hood. Always add the reaction mixture slowly to a large excess of ice.[10][11]
Impure Product 1. Incomplete reaction.2. Side-product formation.1. Monitor the reaction to completion with TLC.2. If recrystallization is insufficient, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.[22]

References

  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • RCI Labscan Limited. (2021). Safety Data Sheet: Dimethylformamide. Retrieved from [Link]

  • Distabif, University of Campania. Material Safety Data Sheet: N,N-Dimethyl Formamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • Loba Chemie. (2015). Material Safety Data Sheet: Phosphorus Oxychloride Extra Pure. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp-pp.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Koca, M., et al. (2022).
  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
  • Ivanauskas, R., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1838.
  • ResearchGate. (2020). How can I properly quench POCl3? Retrieved from [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Jetir.org. Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from [Link]

  • Xu, C.-J., & Shi, Y.-Q. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical Crystallography, 41, 1816–1819.
  • Organic Chemistry Portal. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Gate Chemistry. (2020). DMF/POCl3 (Vilsmeier Haack Reaction). YouTube. Retrieved from [Link]

  • Organic Chemistry Explained. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-193.
  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • ACS Publications. (2017). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. Org. Synth. 2012, 89, 380-393.
  • Chemical Space Blog. (2009). My friend phosphorus oxychloride. Retrieved from [Link]

  • National Institutes of Health. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives. Retrieved from [Link]

  • ACS Publications. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • National Center for Biotechnology Information. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]

Sources

Application Note: Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrazole-4-Carbaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-infective properties.[1][2][3] Among the various functionalized pyrazoles, pyrazole-4-carbaldehydes are exceptionally valuable synthetic intermediates. The aldehyde group at the C4 position serves as a versatile chemical handle for a multitude of subsequent transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.[1][4][5]

The Vilsmeier-Haack reaction stands out as a powerful and widely adopted method for the direct formylation of electron-rich heterocyclic systems, including pyrazoles.[6][7] This reaction offers a regioselective and efficient route to pyrazole-4-carbaldehydes, proceeding under relatively mild conditions.[6][7] This application note provides a comprehensive guide to the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, detailing the underlying mechanism, a robust experimental protocol, and critical insights for successful execution and troubleshooting.

The Chemistry: Mechanism and Rationale

The Vilsmeier-Haack reaction is fundamentally an electrophilic aromatic substitution.[8][9] The process can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrazole ring.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This in situ preparation generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[8][10][11] The formation of this reagent is an exothermic process that requires careful temperature control and strictly anhydrous conditions to prevent its decomposition.[8]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[8] This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup to yield the desired pyrazole-4-carbaldehyde.[11][12]

Visualizing the Mechanism

Vilsmeier_Haack_Mechanism Figure 1: Generalized Mechanism of the Vilsmeier-Haack Reaction on Pyrazole cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 (0 °C) POCl3 POCl3 Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole Substituted Pyrazole Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Iminium_Intermediate->Product H2O Workup (Hydrolysis)

Caption: Figure 1: Generalized Mechanism of the Vilsmeier-Haack Reaction on Pyrazole.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general methodology for the Vilsmeier-Haack formylation of a substituted pyrazole. It is crucial to note that optimization of reagent stoichiometry, reaction time, and temperature may be necessary for different substrates.[13]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Substituted Pyrazole>98% PuritySigma-AldrichStarting material.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsMust be strictly anhydrous.[14] Use a freshly opened bottle or dry over molecular sieves.
Phosphorus Oxychloride (POCl₃)>99%Alfa AesarHighly corrosive and water-reactive.[8] Handle with extreme care.
Dichloromethane (DCM)AnhydrousFisher ScientificOptional solvent.
Crushed IceN/AFor quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization.
Ethyl AcetateACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)ACS GradeVWRFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying the organic layer.
Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The Vilsmeier reagent is moisture-sensitive.[8]

  • The quenching of the reaction with ice is highly exothermic and should be performed slowly and cautiously.[8]

Procedure

1. Preparation of the Vilsmeier Reagent (In Situ)

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 to 5.0 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add POCl₃ (1.5 to 2.0 equivalents) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a colorless to pale-yellow solid or viscous liquid indicates the generation of the Vilsmeier reagent.[7]

2. Formylation Reaction

  • Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[8]

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 60-90 °C. The optimal temperature and reaction time (typically 2-8 hours) will depend on the reactivity of the pyrazole substrate and should be monitored by Thin Layer Chromatography (TLC).[14]

3. Reaction Monitoring

  • To monitor the reaction progress, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a saturated solution of sodium bicarbonate.

  • Extract the quenched aliquot with ethyl acetate, spot the organic layer on a TLC plate, and elute with an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.[8]

4. Workup and Purification

  • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If the product does not precipitate, transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure pyrazole-4-carbaldehyde.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Pyrazole-4-Carbaldehyde Synthesis cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Workup & Purification prep_vilsmeier 1. Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) add_pyrazole 2. Add Pyrazole Substrate (dropwise @ 0-5°C) prep_vilsmeier->add_pyrazole heat_reaction 3. Heat Reaction Mixture (60-90°C, monitor by TLC) add_pyrazole->heat_reaction quench 4. Quench on Ice & Neutralize (with NaHCO3) heat_reaction->quench extract 5. Extraction (Ethyl Acetate or DCM) quench->extract purify 6. Purification (Column Chromatography or Recrystallization) extract->purify final_product Pure Pyrazole-4-Carbaldehyde purify->final_product

Caption: Figure 2: Experimental Workflow for Pyrazole-4-Carbaldehyde Synthesis.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield 1. Decomposition of Vilsmeier reagent due to moisture.[8] 2. Low reactivity of the pyrazole substrate (e.g., presence of strong electron-withdrawing groups).[13] 3. Insufficient reaction time or temperature.1. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents.[14] 2. Increase the excess of the Vilsmeier reagent (up to 5 equivalents). Increase the reaction temperature and/or prolong the reaction time.[13] 3. Optimize reaction conditions by systematically varying time and temperature.
Difficulty in Isolating Product 1. Product is water-soluble. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer. Perform multiple extractions.[8] 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the emulsion through a pad of Celite.
Formation of Side Products 1. Reaction at other positions of the pyrazole ring. 2. Decomposition of starting material or product under harsh conditions.1. This is generally not an issue as the C4 position is highly favored. If observed, consider modifying the substituents on the pyrazole ring to enhance the regioselectivity. 2. Perform the reaction at a lower temperature for a longer duration.

Conclusion

The Vilsmeier-Haack reaction is a robust and versatile method for the synthesis of pyrazole-4-carbaldehydes, which are pivotal intermediates in the development of new chemical entities for pharmaceutical and agrochemical applications.[6][14] A thorough understanding of the reaction mechanism, meticulous attention to anhydrous conditions, and careful monitoring of the reaction progress are paramount for achieving high yields and purity. The protocol and insights provided in this application note serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors.

References

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. [Link]

  • Yadav, R., & Mamatha, S. V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26785-26815. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 923-930. [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14699-14710. [Link]

  • Unknown. (2011). A NOVEL METHOD FOR THE SYNTHESIS OF FORMYL PYRAZOLES USING VILSMEIER-HAACK REACTION. Semantic Scholar. [Link]

  • Unknown. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Unknown. (2012). Review Article on Vilsmeier-Haack Reaction. ResearchGate. [Link]

  • Chemistry Steps. (2026). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

  • Unknown. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]

  • Shevchuk, M. I., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(2), M1223. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Yadav, R., & Mamatha, S. V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26785-26815. [Link]

  • Unknown. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Omar, D. M., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(23), 8527. [Link]

  • de la Torre, P., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4707. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 12(5), 422-443. [Link]

  • Selvam, T. P., et al. (2012). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. ResearchGate. [Link]

Sources

Applications of Pyrazole Derivatives in Medicinal Chemistry: A Guide to Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural features and synthetic versatility have led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth exploration of the applications of pyrazole derivatives, focusing on their development as anticancer and anti-inflammatory agents. We will delve into the causality behind experimental design, providing detailed, field-proven protocols for both the synthesis and biological evaluation of these potent compounds.

Part 1: Pyrazole Derivatives as Anticancer Agents

The development of targeted cancer therapies has highlighted the importance of small molecule inhibitors that can selectively modulate the activity of key oncogenic proteins. Pyrazole derivatives have emerged as a privileged scaffold in this area, with numerous compounds demonstrating potent anticancer activity by targeting various cellular pathways, including protein kinases and cell cycle regulators.[1][3]

Causality in Design: The Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors

The efficacy of pyrazole derivatives as anticancer agents is often attributed to their ability to act as ATP-competitive inhibitors of protein kinases.[4] The pyrazole ring itself can form critical hydrogen bonds with the hinge region of the kinase active site.[5] The substitutions on the pyrazole ring play a crucial role in determining potency and selectivity. For instance, bulky hydrophobic groups on the N1 and C3 positions can occupy hydrophobic pockets in the kinase domain, enhancing binding affinity. The strategic placement of functional groups capable of forming additional hydrogen bonds or other non-covalent interactions can further improve the inhibitory activity and selectivity of the compound.[6] Understanding these SARs is paramount for the rational design of novel and more effective pyrazole-based anticancer drugs.[7]

Diagram: Generalized Kinase Inhibition by a Pyrazole Derivative

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrazole Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket ATP_Binding_Site ATP Binding Site Pyrazole_Core Pyrazole Core Pyrazole_Core->Hinge H-Bond R1 R1 Group R1->Hydrophobic_Pocket Hydrophobic Interaction R3 R3 Group R3->ATP_Binding_Site Additional Interactions

Caption: Interaction map of a pyrazole inhibitor within a kinase active site.

Experimental Protocols: Anticancer Applications

Protocol 1: Synthesis of a Model Pyrazole Derivative via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and widely used method for the preparation of pyrazole and pyrazolone rings from the condensation of a β-ketoester and a hydrazine derivative.[8][9] This protocol details the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Deionized water

  • 20-mL scintillation vial

  • Magnetic stir bar and hot plate with stirring capability

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Mobile phase: 30% Ethyl acetate / 70% Hexane

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.

  • Heating: Place a stir bar in the vial and heat the reaction mixture to approximately 100°C on a hot plate with continuous stirring.[9]

  • Reaction Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC). Spot the starting material (ethyl benzoylacetate) and the reaction mixture on a TLC plate and develop it using a 30% ethyl acetate/70% hexane mobile phase. Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.[8]

  • Product Precipitation: Once the reaction is complete, add 10 mL of deionized water to the hot, stirring reaction mixture to precipitate the product.[9]

  • Isolation and Purification: Turn off the heat and allow the mixture to cool to room temperature while stirring for 30 minutes to facilitate complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.[8][9]

Data Summary Table:

ParameterValue
Starting MaterialEthyl benzoylacetate
ReagentHydrazine hydrate
Solvent1-Propanol
CatalystGlacial acetic acid
Reaction Temperature~100°C
Typical Reaction Time1-2 hours
Expected Product5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[12]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO)

  • Test pyrazole derivatives (dissolved in DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

G A Seed Cells in 96-well plate B Incubate Overnight A->B C Treat with Pyrazole Derivatives B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Part 2: Pyrazole Derivatives as Anti-inflammatory Agents

Chronic inflammation is a key contributor to a wide range of diseases. Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[14] The anti-inflammatory effects of many pyrazoles are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[14]

Causality in Design: Selective COX-2 Inhibition

The two isoforms of the COX enzyme, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated during inflammation. Non-selective NSAIDs inhibit both isoforms, leading to gastrointestinal side effects due to the inhibition of COX-1. The design of selective COX-2 inhibitors aims to retain anti-inflammatory efficacy while minimizing these adverse effects. The selectivity of pyrazole derivatives for COX-2 is often attributed to the presence of specific substituents that can fit into the larger and more flexible active site of COX-2, while being too bulky to bind effectively to the narrower active site of COX-1.[4]

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a fluorometric method for determining the ability of a pyrazole derivative to selectively inhibit the COX-1 and COX-2 isoforms, based on commercially available kits.[14][15]

Materials:

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (positive control for non-selective inhibition)

  • Test Pyrazole Derivatives

  • 96-well black plate for fluorometric assays

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves reconstituting enzymes and preparing working solutions of the probe, cofactor, and substrate.[15]

  • Inhibitor Preparation: Dissolve the test pyrazole derivatives in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in the COX Assay Buffer.

  • Reaction Setup: In a 96-well black plate, add the following to each well in the specified order:

    • COX Assay Buffer

    • Diluted test inhibitor or control

    • COX-1 or COX-2 enzyme

    • Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[15]

  • Data Analysis: Calculate the rate of the reaction for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[14]

Data Summary Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Test Compound 1
Test Compound 2
Celecoxib
Indomethacin

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • International Journal of Molecular Sciences. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • International Journal of Molecular Sciences. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed Central. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
  • OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.
  • PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.
  • BenchChem. (2025). A Comprehensive Protocol for Evaluating the Anti- inflammatory Properties of Pyrazole Derivatives.
  • BenchChem. (n.d.). "detailed experimental protocol for Knorr pyrazole synthesis".
  • Bentham Science Publisher. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.
  • ResearchGate. (n.d.). Schematic representation of MTT assay protocol.
  • T. Horton. (1994). MTT Cell Assay Protocol.
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed Central. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
  • ResearchGate. (n.d.). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • JOCPR. (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

Sources

Application Notes and Protocols: The Strategic Role of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern agrochemical design.[1] Its inherent stability, coupled with multiple sites for functionalization, allows for the creation of a vast library of derivatives with potent and specific biological activities.[2] Within this class of compounds, 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde stands out as a highly versatile and critical intermediate. Its strategic combination of a reactive aldehyde group and specific substitutions on the pyrazole core makes it an ideal starting point for the synthesis of high-value fungicides and acaricides.[3]

This guide provides an in-depth exploration of the synthesis and utilization of this compound in the agrochemical industry. We will detail the synthetic pathways, provide step-by-step experimental protocols, and discuss the mechanism of action of the resulting commercial products, offering researchers and development professionals a comprehensive technical resource.

PART 1: Synthesis of the Key Intermediate: this compound

The synthesis of the title carbaldehyde is typically achieved through a two-step process starting from readily available precursors. The first step involves the synthesis of the pyrazolone core, followed by a Vilsmeier-Haack formylation reaction.

Step 1.1: Synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one

The pyrazolone precursor is synthesized via a condensation reaction between ethyl 3-oxopentanoate and methylhydrazine.

Protocol 1: Synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one

Materials:

  • Ethyl 3-oxopentanoate

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Rotary Evaporator

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxopentanoate (1.0 eq) in ethanol.

  • Add methylhydrazine (1.05 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one, can be used in the next step without further purification. For analytical purposes, it can be purified by recrystallization from an appropriate solvent system like ethanol/water.

Expected Outcome:

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically >90%.

Step 1.2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles.[4][5] In this step, the pyrazolone intermediate is converted to the target carbaldehyde using a Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]

Protocol 2: Vilsmeier-Haack Synthesis of this compound

Materials:

  • 3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one (from Step 1.1)

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for addition and reaction

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add POCl₃ (2.0 eq) dropwise to the DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • To this mixture, add 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80-90 °C and heat for 2-4 hours. Monitor the reaction by TLC.[1]

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Expected Outcome:

  • Appearance: White to light yellow solid.[8]

  • Yield: 70-85%.

Data Summary for Intermediate Synthesis:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield
3-Ethyl-1-methyl-1H-pyrazol-5(4H)-oneC₆H₁₀N₂O126.16>90%
This compoundC₇H₉ClN₂O172.6170-85%

PART 2: Application in the Synthesis of Commercial Acaricides - Tebufenpyrad and Tolfenpyrad

This compound is a precursor to the corresponding carboxylic acid, which is the key building block for the synthesis of the commercial acaricides Tebufenpyrad and Tolfenpyrad.[9][10] Both of these compounds function as Mitochondrial Electron Transport Inhibitors (METIs) at Complex I.[2][11]

G cluster_0 Synthesis of Tebufenpyrad & Tolfenpyrad Carbaldehyde 5-Chloro-3-ethyl-1-methyl- 1H-pyrazole-4-carbaldehyde Carboxylic_Acid 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic Acid Carbaldehyde->Carboxylic_Acid Oxidation (KMnO₄) Acid_Chloride 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carbonyl Chloride Carboxylic_Acid->Acid_Chloride Chlorination (SOCl₂) Tebufenpyrad Tebufenpyrad Acid_Chloride->Tebufenpyrad Amidation Tolfenpyrad Tolfenpyrad Acid_Chloride->Tolfenpyrad Amidation Amine_Tebufenpyrad 4-tert-Butylbenzylamine Amine_Tebufenpyrad->Tebufenpyrad Amine_Tolfenpyrad 4-(4-Methylphenoxy)benzylamine Amine_Tolfenpyrad->Tolfenpyrad

Workflow for Tebufenpyrad and Tolfenpyrad Synthesis

Step 2.1: Oxidation to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

The aldehyde functional group is oxidized to a carboxylic acid, a common transformation in the synthesis of pyrazole carboxamide agrochemicals.[9][12]

Protocol 3: Oxidation of the Carbaldehyde

Materials:

  • This compound (from Protocol 2)

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (if needed for quenching)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:2 v/v).[12]

  • Slowly add potassium permanganate (KMnO₄, approx. 1.5-2.0 eq) in portions to the solution. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary.

  • Stir the mixture at room temperature for 4-8 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the MnO₂ precipitate. Wash the filter cake with a small amount of water.

  • If any unreacted permanganate remains, it can be quenched by the careful addition of a sodium bisulfite solution until the solution is colorless.

  • Cool the filtrate in an ice bath and acidify to pH 2 with concentrated HCl.

  • The product, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Expected Outcome:

  • Appearance: White solid.

  • Yield: Typically >90%.

Step 2.2: Synthesis of Tebufenpyrad

Tebufenpyrad is synthesized by converting the carboxylic acid to its acid chloride, followed by amidation with 4-tert-butylbenzylamine.[6][9]

Protocol 4: Synthesis of Tebufenpyrad

Materials:

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (from Protocol 3)

  • Thionyl chloride (SOCl₂)

  • Toluene (or other suitable solvent like THF)

  • 4-tert-Butylbenzylamine

  • Triethylamine (or another suitable base)

  • Standard glassware for reflux and inert atmosphere operations

Procedure: Part A: Formation of the Acid Chloride

  • In a flask under a nitrogen atmosphere, suspend 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in toluene.

  • Add thionyl chloride (SOCl₂, approx. 1.5-2.0 eq) dropwise.

  • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is typically used directly in the next step.[6]

Part B: Amidation

  • Dissolve the crude acid chloride in an anhydrous solvent such as toluene or THF.

  • In a separate flask, dissolve 4-tert-butylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in the same anhydrous solvent.

  • Cool the amine solution in an ice bath and slowly add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • After completion, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude Tebufenpyrad can be purified by recrystallization from a solvent such as hexane or ethanol to yield a white crystalline solid.

Expected Outcome:

  • Appearance: White crystalline solid.[2]

  • Melting Point: 64-66 °C.[1]

  • Yield: Good to excellent over the two steps.

Step 2.3: Synthesis of Tolfenpyrad

The synthesis of Tolfenpyrad follows a similar pathway to Tebufenpyrad, but with a different amine in the final amidation step.[10]

Protocol 5: Synthesis of Tolfenpyrad

Materials:

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (from Protocol 4, Part A)

  • 4-(4-Methylphenoxy)benzylamine

  • Triethylamine

  • Anhydrous Toluene or THF

Procedure:

  • Follow the amidation procedure described in Protocol 4, Part B, but substitute 4-tert-butylbenzylamine with 4-(4-methylphenoxy)benzylamine.[10]

  • The reaction workup and purification are analogous to those for Tebufenpyrad.

Expected Outcome:

  • Appearance: White solid.

  • Melting Point: 87.8 °C.[10]

  • Yield: Good to excellent.

Quantitative Data for Final Products:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
TebufenpyradC₁₈H₂₄ClN₃O333.8664-66[1]
TolfenpyradC₂₁H₂₂ClN₃O₂383.8787.8[10]

PART 3: Mechanism of Action and Biological Activity

Tebufenpyrad and Tolfenpyrad are potent acaricides with some insecticidal and fungicidal activity.[12][13] Their primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][11][14]

G cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e⁻ Complex_IV Complex IV Complex_III->Complex_IV e⁻ ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H⁺ Gradient ATP ATP ATP_Synthase->ATP ATP Synthesis Tebufenpyrad Tebufenpyrad / Tolfenpyrad Inhibition X Inhibition->Complex_I

Mechanism of Action: METI Complex I Inhibitors

By binding to Complex I, these pyrazole carboxamides block the transfer of electrons from NADH to ubiquinone.[2] This disruption has several critical consequences for the target pest:

  • Inhibition of ATP Production: The electron transport chain is the primary mechanism for ATP synthesis. By blocking it, Tebufenpyrad and Tolfenpyrad effectively starve the cells of energy, leading to paralysis and death.[11]

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the formation of harmful ROS, causing oxidative stress and cellular damage.

This mode of action provides rapid knock-down activity against all life stages of mites, including eggs, larvae, nymphs, and adults.[12]

PART 4: Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard Identification:

  • H315: Causes skin irritation.[15]

  • H319: Causes serious eye irritation.[15]

  • H335: May cause respiratory irritation.[15]

Recommended PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[15]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[15]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[15]

Handling and Storage:

  • Store in a well-ventilated place.[15]

  • Keep the container tightly closed.[15]

  • Store locked up.[15]

Conclusion

This compound is a testament to the power of heterocyclic chemistry in addressing critical challenges in agriculture. Its efficient synthesis and strategic functionalization provide a clear and established pathway to potent acaricides like Tebufenpyrad and Tolfenpyrad. The protocols and data presented in this guide offer a robust framework for researchers and professionals in the agrochemical field to leverage this key intermediate in the development of next-generation crop protection solutions. The continued exploration of derivatives from this pyrazole core promises to yield new active ingredients with improved efficacy and environmental profiles.

References

  • Chem-Impex. 5-Cloro-3-etil-1-metil-1H-pirazol-4-carbaldehído. Available from: [Link]

  • PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020-07-30). Available from: [Link]

  • Wikipedia. Tebufenpyrad. Available from: [Link]

  • Slideshare. Tebufenpyrad synthesis. Available from: [Link]

  • Google Patents. Industrial new process for synthesis of tebufenpyrad. CN104230809A.
  • PMC - NIH. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • AERU - University of Hertfordshire. Tolfenpyrad (Ref: OMI 88). (2025-11-05). Available from: [Link]

  • PubChem - NIH. Tolfenpyrad | C21H22ClN3O2 | CID 10110536. Available from: [Link]

  • Google Patents. Novel preparation method of tolfepnrad. CN103360314B.
  • PubChem. Tebufenpyrad | C18H24ClN3O | CID 86354. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Zhengzhou Delong Chemical Co., Ltd. More introduction of Tebufenpyrad. (2021-10-18). Available from: [Link]

  • Google Patents. The new preparation process of tebufenpyrad. CN103351340B.
  • Google Patents. Tolfenpyrad and tebufenozide insecticidal composition. CN103098797A.
  • Google Patents. Method for synthesizing tolfepnrad. CN103102307A.
  • PubMed. Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. (2008-11-07). Available from: [Link]

  • Google Patents. Novel method for synthesizing tebufenpyrad. CN102659679A.
  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023-09-05). Available from: [Link]

  • SciELO. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Available from: [Link]

Sources

Knoevenagel Condensation with Pyrazole Aldehydes: A Detailed Protocol for the Synthesis of Bio-active Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation in Pyrazole Chemistry

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for carbon-carbon bond formation.[1][2] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1] Its significance is particularly pronounced in the synthesis of heterocyclic compounds, where the resulting products serve as pivotal intermediates in the creation of complex molecular architectures with diverse biological activities.[3][4]

Pyrazole and its derivatives represent a privileged class of N-heterocycles with immense therapeutic potential, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7] The functionalization of pyrazole scaffolds is a key strategy in drug discovery, and the Knoevenagel condensation of pyrazole aldehydes with active methylene compounds has emerged as a highly effective method for generating a library of novel pyrazole-based molecules.[3]

This application note provides a comprehensive and detailed protocol for performing the Knoevenagel condensation with pyrazole aldehydes. We will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems and reaction conditions, and present a step-by-step guide for the synthesis and characterization of the resulting products. The information presented herein is curated to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this powerful reaction in their synthetic endeavors.

Reaction Mechanism: A Step-by-Step Look at the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-established mechanism that involves three key steps:

  • Enolate Formation: The reaction is initiated by a base, which abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[1] Weakly basic amines like piperidine or ammonium salts are often employed.[1]

  • Nucleophilic Addition: The newly formed enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. This results in the formation of a tetrahedral intermediate, an aldol-type addition product.

  • Dehydration: The aldol intermediate then undergoes dehydration, typically facilitated by the acidic catalyst or upon heating, to eliminate a molecule of water and form the final α,β-unsaturated product. This elimination step is the driving force for the reaction, leading to a stable conjugated system.

Below is a visual representation of the reaction mechanism:

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration Active Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate Ion (Resonance Stabilized) Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Pyrazole Aldehyde Pyrazole Aldehyde Aldol Adduct Aldol Adduct (Tetrahedral Intermediate) Enolate->Aldol Adduct Nucleophilic Attack Final Product α,β-Unsaturated Product Aldol Adduct->Final Product Elimination Water H₂O

Caption: The reaction mechanism of the Knoevenagel condensation.

Experimental Protocols: A Practical Guide

This section outlines a general and adaptable protocol for the Knoevenagel condensation of pyrazole aldehydes. It is important to note that the optimal conditions may vary depending on the specific substrates used.

Materials and Reagents
  • Pyrazole Aldehyde: Substituted or unsubstituted pyrazole-4-carbaldehyde or pyrazole-3-carbaldehyde.

  • Active Methylene Compound: Malononitrile, ethyl cyanoacetate, diethyl malonate, barbituric acid, or thiobarbituric acid.

  • Catalyst: Ammonium carbonate, piperidine, L-proline, or glycine.

  • Solvent: Ethanol, water, or a mixture of water and ethanol.

  • General Laboratory Glassware: Round-bottom flasks, condensers, magnetic stirrers, etc.

  • Purification Supplies: Silica gel for column chromatography, TLC plates, and appropriate solvents.

General Protocol: Ammonium Carbonate Catalyzed Synthesis in Aqueous Media

This protocol is based on an environmentally friendly and efficient method utilizing ammonium carbonate as a catalyst in an aqueous medium.[8]

  • Reaction Setup: In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol).

  • Solvent and Catalyst Addition: Add a 1:1 mixture of water and ethanol (10 mL) to the flask. To this mixture, add ammonium carbonate (0.2 mmol, 20 mol%).

  • Reaction Progression: Stir the reaction mixture vigorously at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:n-hexane).

  • Workup and Isolation: Upon completion of the reaction (typically within 1-2 hours), the solid product that precipitates out is collected by filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure Knoevenagel condensation product.

Alternative Protocols and Considerations

For substrates that may be less reactive or require different conditions, several alternative protocols can be employed:

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.[5][9] The reaction is typically carried out in a sealed microwave vessel using a suitable solvent and catalyst.

  • Ultrasonication: The use of ultrasound can also enhance the reaction rate by providing mechanical energy to the system.[8]

  • Grinding Method: A solvent-free approach where the reactants and a solid catalyst are ground together in a mortar and pestle.[5][9]

  • Amino Acid Catalysis: Simple amino acids like glycine and L-proline have been shown to be effective and environmentally benign catalysts for this transformation.[10][11]

The choice of protocol will depend on the specific substrates, available equipment, and desired environmental impact of the synthesis.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various pyrazole aldehydes with malononitrile, showcasing the versatility of this reaction.

EntryPyrazole Aldehyde SubstituentCatalystSolventMethodTime (h)Yield (%)Reference
1PhenylAmmonium CarbonateWater:Ethanol (1:1)Stirring1.592[8]
24-ChlorophenylAmmonium CarbonateWater:Ethanol (1:1)Stirring294[8]
34-MethoxyphenylAmmonium CarbonateWater:Ethanol (1:1)Stirring195[8]
4UnsubstitutedL-prolineEthanolStirring388[11]
5PhenylGlycineDMSOStirring490[10]
6VariousAcetic Acid-Grinding0.2585-95[5][9]
7VariousAcetic Acid-Microwave0.05-0.188-96[5][9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of Knoevenagel condensation products from pyrazole aldehydes.

Workflow start Start reactants Combine Pyrazole Aldehyde, Active Methylene Compound, Catalyst, and Solvent start->reactants reaction Stir at Ambient Temperature (or apply alternative energy source) reactants->reaction monitoring Monitor Reaction Progress by TLC reaction->monitoring workup Filter and Wash the Precipitated Product monitoring->workup Reaction Complete purification Recrystallize from a Suitable Solvent workup->purification characterization Characterize the Pure Product (NMR, IR, Mass Spectrometry) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the Knoevenagel condensation.

Conclusion and Future Outlook

The Knoevenagel condensation of pyrazole aldehydes is a robust and highly efficient method for the synthesis of a diverse range of pyrazole derivatives. The mild reaction conditions, high yields, and the ability to employ green and sustainable catalysts make this protocol particularly attractive for both academic research and industrial applications. The resulting α,β-unsaturated products are valuable scaffolds for further chemical transformations, opening up avenues for the discovery of new drug candidates and functional materials. As the demand for novel heterocyclic compounds continues to grow, the strategic application of the Knoevenagel condensation will undoubtedly play a crucial role in advancing the field of medicinal chemistry and drug development.

References

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Mechanism for the synthesis of pyrazole derivatives via Knoevenagel... - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. Available at: [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media - ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available at: [Link]

  • Reusability of catalyst in the Knoevenagel condensation, Michael... - ResearchGate. Available at: [Link]

  • Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(a-r) in DMSO at room temperature - ResearchGate. Available at: [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed. Available at: [Link]

  • Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - NIH. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]

  • Current Chemistry Letters - Growing Science. Available at: [Link]

  • Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Addition Reactions of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

Substituted pyrazoles represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The formyl group at the C4 position of the pyrazole ring, as seen in 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, is a highly versatile synthetic handle. Its electrophilic carbon is susceptible to attack by a diverse range of nucleophiles, enabling the construction of complex molecular architectures and the exploration of vast chemical space. This aldehyde is a crucial intermediate for generating libraries of novel compounds for drug discovery and agrochemical research.[3][4]

This guide provides detailed protocols and mechanistic insights for several key nucleophilic addition reactions involving this substrate. The experimental choices are rationalized to provide researchers with a robust framework for their own synthetic endeavors.

Part I: Synthesis of the Core Reagent: this compound

The most prevalent and efficient method for the synthesis of 5-chloropyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic ring and simultaneously converts a hydroxyl group (from the pyrazolone tautomer) into a chloro group. The reaction proceeds by treating the precursor, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one, with a Vilsmeier reagent, which is pre-formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]

Reaction Mechanism: Vilsmeier-Haack Chloroformylation

The process involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which is then attacked by the electron-rich pyrazolone ring. A subsequent series of eliminations and hydrolysis upon workup yields the final chlorinated aldehyde.[3]

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation & Chlorination DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Addition Intermediate Vilsmeier->Intermediate Pyrazole 3-Ethyl-1-methyl- 1H-pyrazol-5(4H)-one Pyrazole->Intermediate Electrophilic Attack Product 5-Chloro-3-ethyl-1-methyl- 1H-pyrazole-4-carbaldehyde Intermediate->Product Elimination & Hydrolysis

Caption: General workflow for Vilsmeier-Haack synthesis.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for analogous 1,3-disubstituted-5-chloropyrazole-4-carbaldehydes.[5][6][7]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice-salt bath. Add phosphoryl chloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. The formation of a solid white complex (the Vilsmeier reagent) should be observed.

  • Substrate Addition: After complete addition of POCl₃, continue stirring at 0 °C for an additional 20 minutes. Then, add 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: Once the substrate addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using an oil bath. Maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution to a pH of ~7-8 by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from an ethyl acetate/petroleum ether mixture to afford this compound as a crystalline solid.[7]

Part II: Application Notes on Nucleophilic Addition Reactions

The aldehyde functional group in the title compound is the primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is modulated by the electronic properties of the substituted pyrazole ring. The presence of the electron-withdrawing chloro group at C5 and the aromatic pyrazole system enhances the reactivity of the aldehyde towards nucleophiles compared to simple aliphatic aldehydes.

Reduction to Primary Alcohol

The reduction of the aldehyde to its corresponding primary alcohol, (5-Chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, is a fundamental transformation. This alcohol can serve as a precursor for ether and ester synthesis or as a building block for more complex structures. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[8]

Reduction Aldehyde Pyrazole-4-carbaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack by H⁻ NaBH4 NaBH₄ (Hydride Source) NaBH4->Alkoxide Alcohol Primary Alcohol Product Alkoxide->Alcohol Protonation Solvent Protic Solvent (e.g., MeOH) Solvent->Alcohol

Caption: Mechanism of aldehyde reduction.

  • Dissolution: Dissolve this compound (1 equivalent) in methanol in a round-bottom flask at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor completion by TLC.

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the desired alcohol. Further purification can be achieved by column chromatography if necessary.

Grignard Reaction for Secondary Alcohol Synthesis

Grignard reagents are powerful carbon-based nucleophiles that react with aldehydes to form secondary alcohols, creating a new carbon-carbon bond.[9] This reaction is fundamental for building molecular complexity. The choice of the Grignard reagent (R-MgX) determines the nature of the 'R' group added to the carbonyl carbon.

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the pyrazole-4-carbaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add phenylmagnesium bromide (1.2 equivalents, commercially available solution in THF/diethyl ether) dropwise via a syringe, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitor by TLC.

  • Quenching: Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

  • Extraction: Add water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the secondary alcohol.

Reaction TypeNucleophileProduct ClassExpected YieldKey Conditions
ReductionHydride (from NaBH₄)Primary Alcohol>90%Methanol, 0 °C to RT
Grignard AdditionCarbanion (from PhMgBr)Secondary Alcohol70-85%Anhydrous THF, 0 °C to RT
Wittig ReactionPhosphorus YlideAlkene65-80%Anhydrous THF, -78 °C to RT
KnoevenagelEnolate (from Malononitrile)α,β-Unsaturated Dinitrile>85%Ethanol/Water, (NH₄)₂CO₃ catalyst
Wittig Reaction for Olefination

The Wittig reaction is a premier method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[11] The geometry (E/Z) of the resulting alkene is dependent on the nature of the ylide. Stabilized ylides, such as the one derived from ethyl (triphenylphosphoranylidene)acetate, typically yield the E-alkene as the major product.[12]

Wittig_Reaction Aldehyde Pyrazole-4-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine oxide (TPPO) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism.

  • Setup: Suspend ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Substrate Addition: Add a solution of this compound (1 equivalent) in anhydrous toluene to the ylide suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) for 12-16 hours. Monitor the disappearance of the aldehyde by TLC.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography. The less polar alkene product will elute first, separating it from the triphenylphosphine oxide byproduct.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group), catalyzed by a weak base.[13] This reaction is highly efficient for forming a new carbon-carbon double bond. Using malononitrile as the nucleophile results in a dicyano-substituted alkene.

This protocol utilizes a green chemistry approach with a mild catalyst in an aqueous medium.[14]

  • Setup: In a 50 mL flask, combine the pyrazole-4-carbaldehyde (1 equivalent), malononitrile (1.1 equivalents), and ammonium carbonate (20 mol%) in a 1:1 mixture of water and ethanol.[14]

  • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. The product often precipitates out of the reaction mixture. Monitor completion by TLC.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the pure 2-((5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile. No further purification is typically required.

References

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved January 10, 2026, from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Xu, C.-J., & Shi, Y.-Q. (2011). Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Journal of Chemical Crystallography, 41, 1816–1819. Available at: [Link]

  • Li, G.-F., et al. (2012). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 68(Pt 1), o133. Available at: [Link]

  • Various Authors. (n.d.). Recent Developments in the Chemistry of Pyrazoles. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved January 10, 2026, from [Link]

  • Endait, R. S., Karale, B. K., & Gaikwad, H. N. (2018). Knoevenagel Condensation of Heteroaromatic Aldehydes with 1-Phenyl-1H-Pyrazol-5(4H)-Ones. Asian Journal of Chemistry, 30(1), 1-4. Available at: [Link]

  • Wang, H., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(11), 9345-9353. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4983. Available at: [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Applicable Chemistry, 6(2), 235-241. Available at: [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved January 10, 2026, from [Link]

  • Dhavale, A. D., et al. (2017). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. International Journal of Pharmaceutical Sciences and Research, 8(11), 4613-4618. Available at: [Link]

  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 10, 2026, from [Link]

  • Leung, P. S.-W., Teng, Y., & Toy, P. H. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters, 12(21), 4996–4999. Available at: [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 168-177. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Gouda, M. A., et al. (2016). 5-Chloropyrazole-4-carboxaldehydes as synthon in heterocyclic synthesis. Research on Chemical Intermediates, 42, 2119–2162. Available at: [Link]

  • O'Brien, C. J., et al. (2013). Part I: the development of the catalytic Wittig reaction. Chemistry, 19(45), 15281-9. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • Al-Adhami, K. H., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry, 15(2). Available at: [Link]

  • Sigman, M. S., & Harper, K. C. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8790–8797. Available at: [Link]

  • Gomaa, A. M., et al. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: One-Pot Synthesis and Photochromic Properties. Molbank, 2017(4), M963. Available at: [Link]

Sources

Synthesis and Application of Pyrazole-Based Kinase Inhibitors: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its remarkable versatility and ability to engage in various non-covalent interactions have positioned it as a cornerstone in the design of potent and selective kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.

This technical guide provides an in-depth exploration of the synthesis and application of pyrazole-based kinase inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols for a clinically relevant example, and contextualize its mechanism of action within a key signaling pathway. The aim is to equip the reader with both the foundational knowledge and the practical insights required to navigate the development of this important class of therapeutic agents.

Synthetic Strategies for the Pyrazole Core: A Summary

The construction of the pyrazole ring can be achieved through several robust and versatile synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.

  • Knorr Pyrazole Synthesis: This classical and widely employed method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction typically proceeds under acidic or basic conditions and offers a straightforward route to a variety of substituted pyrazoles. The regioselectivity of the reaction with unsymmetrical dicarbonyls is a key consideration.

  • 1,3-Dipolar Cycloaddition: This powerful strategy involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a sydnone, with a dipolarophile, typically an alkyne or an alkene. This method provides excellent control over regioselectivity and is amenable to the synthesis of complex pyrazole derivatives.

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles in a single step from three or more starting materials. These reactions are particularly valuable in the construction of compound libraries for high-throughput screening.

Featured Kinase Inhibitor: AT7519 - A Multi-CDK Inhibitor

To illustrate the practical application of pyrazole synthesis in drug discovery, we will focus on AT7519 , a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] AT7519, chemically known as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, has been investigated in clinical trials for the treatment of various cancers.[3][4] Its pyrazole core serves as a key pharmacophore, anchoring the molecule within the ATP-binding pocket of CDKs.

Biological Context: The Role of CDKs in Cancer

Cyclin-dependent kinases are a family of serine/threonine kinases that act as master regulators of the cell cycle and transcription.[5][6][7] They form active complexes with their regulatory partners, cyclins, to drive the progression of cells through the different phases of the cell cycle (G1, S, G2, and M).[8][9] In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation and tumor growth.[10]

AT7519 exhibits potent inhibitory activity against several CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[2][11] By targeting these key regulators, AT7519 can induce cell cycle arrest and apoptosis in cancer cells.[1][12] Furthermore, its inhibition of the transcriptional kinase CDK9 leads to the downregulation of anti-apoptotic proteins, further contributing to its anti-tumor activity.[12]

Below is a diagram illustrating the central role of CDKs in cell cycle progression and transcription, and the points of intervention by AT7519.

CDK_Pathway Cyclin-Dependent Kinase (CDK) Signaling Pathway and AT7519 Inhibition cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2M G2/M Phase cluster_Transcription Transcription CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S Phase Progression S Phase Progression CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK1 Cyclin A / CDK1 Mitosis Mitosis CyclinB_CDK1 Cyclin B / CDK1 CyclinT_CDK9 Cyclin T / CDK9 RNA_Pol_II RNA Polymerase II CyclinT_CDK9->RNA_Pol_II Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) RNA_Pol_II->Anti_apoptotic_proteins AT7519 AT7519

Caption: CDK pathway and AT7519 inhibition.

Quantitative Data: Biological Activity of AT7519

The following table summarizes the in vitro inhibitory activity of AT7519 against various CDKs and its anti-proliferative effects in a selection of human cancer cell lines.

Target KinaseIC₅₀ (nM)[2][11]Cancer Cell LineIC₅₀ (nM)[1]
CDK1/Cyclin B210HCT116 (Colon)170
CDK2/Cyclin A47HT29 (Colon)440
CDK4/Cyclin D1100MCF7 (Breast)40
CDK5/p2513A549 (Lung)160
CDK6/Cyclin D3170U266 (Myeloma)500
CDK9/Cyclin T1<10MM.1S (Myeloma)500

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of AT7519, followed by a general protocol for an in vitro kinase inhibition assay.

Protocol 1: Synthesis of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)

This protocol is adapted from the synthetic scheme described in the primary literature.[4][10] It is essential to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Synthetic Workflow Diagram

AT7519_Synthesis Synthetic Workflow for AT7519 cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Acylation of the Amino Group cluster_step3 Step 3: Saponification of the Ester cluster_step4 Step 4: Amide Coupling cluster_step5 Step 5: Boc Deprotection start1 Diethyl 2-(ethoxymethylene)malonate step1_out Ethyl 3-amino-1H-pyrazole-4-carboxylate start1->step1_out start2 Hydrazine hydrate start2->step1_out step2_out Ethyl 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylate step1_out->step2_out step3_out 4-(2,6-Dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid step2_out->step3_out start3 2,6-Dichlorobenzoyl chloride start3->step2_out AT7519_Boc tert-Butyl 4-(4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamido)piperidine-1-carboxylate step3_out->AT7519_Boc AT7519_final AT7519 (Final Product) AT7519_Boc->AT7519_final start4 tert-Butyl 4-aminopiperidine-1-carboxylate start4->AT7519_Boc

Caption: Synthetic workflow for AT7519.

Materials:

  • Diethyl 2-(ethoxymethylene)malonate

  • Hydrazine hydrate

  • Ethanol

  • 2,6-Dichlorobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography supplies)

Procedure:

  • Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

    • To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to afford the desired pyrazole.

  • Step 2: Synthesis of Ethyl 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylate

    • Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of pyridine and DCM.

    • Cool the solution to 0 °C and add 2,6-dichlorobenzoyl chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

  • Step 3: Synthesis of 4-(2,6-Dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid

    • To a solution of the ester from Step 2 (1.0 eq) in a mixture of ethanol and water, add NaOH (2.0 eq).

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction to room temperature and acidify with 1M HCl to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Step 4: Synthesis of tert-Butyl 4-(4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamido)piperidine-1-carboxylate

    • To a solution of the carboxylic acid from Step 3 (1.0 eq) in DMF, add EDC (1.5 eq), HOBt (1.2 eq), and TEA (3.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and continue stirring at room temperature for 16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Step 5: Synthesis of AT7519

    • Dissolve the Boc-protected intermediate from Step 4 (1.0 eq) in DCM.

    • Add TFA (10 eq) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield AT7519 as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase using a commercially available assay format.

Materials:

  • Target kinase (e.g., CDK2/Cyclin A)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP competitive kinase tracer

  • Test compound (e.g., AT7519)

  • Reaction buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

    • Add 2.5 µL of the Eu-labeled anti-tag antibody/kinase mixture to all wells.

    • Add 5 µL of the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The synthetic accessibility and tunable electronic properties of the pyrazole ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. The case of AT7519 demonstrates the successful application of these principles in developing a multi-targeted CDK inhibitor with clinical potential.

Future directions in this field will likely focus on the development of even more selective inhibitors to minimize off-target effects and the exploration of novel pyrazole-based scaffolds to address emerging kinase targets and overcome drug resistance. The integration of structure-based drug design, combinatorial chemistry, and advanced biological screening techniques will undoubtedly accelerate the discovery of the next generation of pyrazole-based kinase inhibitors for the treatment of a wide range of human diseases.

References

  • Santo, L., et al. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325-2336. [Link]

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: CDK inhibitor AT7519. Retrieved from [Link]

  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. Oncogene, 29(16), 2325–2336. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]

  • Hilaris Publisher. (2016). Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Journal of Cancer Science & Therapy, 8(6). [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling through Cyclin/CDK pathway in cell cycle. [Link]

  • Montanaro, L., et al. (2023). Coming of Age: Targeting Cyclin K in Cancers. Cancers, 15(16), 4099. [Link]

  • Demel, F., et al. (2021). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. International Journal of Molecular Sciences, 22(19), 10563. [Link]

  • Dolman, E. M., et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. British Journal of Cancer, 112(5), 848-857. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999. [Link]

Sources

Application Notes & Protocols: Creating Pyrazole Derivatives for Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrazole Scaffolds in Inflammation Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the design of selective COX-2 inhibitors.[1][7][8][9] The commercial success of drugs like Celecoxib has solidified the importance of pyrazole derivatives in anti-inflammatory therapy.[1][5][9] This guide provides detailed methodologies for the synthesis of 1,3,5-trisubstituted pyrazole derivatives and comprehensive protocols for their subsequent evaluation as potential anti-inflammatory agents.

PART 1: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the preparation of pyrazole derivatives due to its versatility and simplicity.[10][11] This method typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11][12]

General Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[10][11][13]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Product Pyrazole Product Cyclic_Int->Product Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Protocol 1: Synthesis of a Phenyl-Substituted Pyrazole Derivative

This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone intermediate, which serves as the 1,3-dicarbonyl equivalent.

Materials:

  • Substituted Chalcone

  • Hydrazine Hydrate

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (2 equivalents) followed by a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

PART 2: In Vitro Evaluation of Anti-inflammatory Activity

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the synthesized pyrazole derivatives to selectively inhibit COX-2 over COX-1. Commercially available inhibitor screening kits are recommended for this purpose.[14][15][16]

Principle:

The assay measures the peroxidase activity of the COX enzymes.[16] The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2).[16] This peroxidase activity is assayed colorimetrically or fluorometrically.

Materials:

  • COX-1 and COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam)[15][16]

  • Synthesized pyrazole derivatives

  • Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Microplate reader

Procedure (General):

  • Reagent Preparation: Prepare all reagents as per the kit's instructions.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and controls.

  • Assay Plate Setup: Add the reaction buffer, enzyme (COX-1 or COX-2), and test compounds/controls to the wells of a 96-well plate.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the recommended temperature and time.

  • Detection: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound 1>1000.5>200
Test Compound 2501.050
Celecoxib (Control)8.50.05170
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle:

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[17][18] The Griess reaction involves a diazotization reaction that forms a colored azo dye, which can be quantified spectrophotometrically.[17]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) and Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Synthesized pyrazole derivatives

  • Griess Reagent System[18][19]

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol quantifies the production of PGE2, a major pro-inflammatory prostaglandin synthesized by COX-2, in LPS-stimulated macrophages.

Principle:

A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of PGE2 in the cell culture supernatant.[20][21][22][23][24]

Materials:

  • PGE2 ELISA kit[20][21][22][23][24]

  • Supernatants from LPS-stimulated RAW 264.7 cells (from Protocol 3)

  • Microplate reader

Procedure (General, based on a competitive ELISA):

  • Plate Preparation: A microplate is pre-coated with an antibody specific for PGE2.

  • Competitive Binding: Add standards and samples to the wells, followed by a fixed amount of HRP-conjugated PGE2. During incubation, the sample PGE2 and the HRP-conjugated PGE2 compete for binding to the primary antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a TMB substrate solution, which will be converted by the bound HRP to produce a colored product.

  • Stopping the Reaction: Stop the reaction with an acid solution.

  • Measurement: Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Calculation: Calculate the PGE2 concentration in the samples based on the standard curve.

In_Vitro_Workflow Start Synthesized Pyrazole Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Data_Analysis Data Analysis (IC50, % Inhibition) COX_Assay->Data_Analysis LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (Griess) Assay LPS_Stimulation->NO_Assay PGE2_Assay PGE2 ELISA LPS_Stimulation->PGE2_Assay NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory evaluation.

PART 3: In Vivo Evaluation of Anti-inflammatory Activity

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation for evaluating the efficacy of anti-inflammatory drugs.[25][26][27][28][29]

Principle:

Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[25][29] The initial phase is mediated by histamine and serotonin, while the later phase is associated with the production of prostaglandins. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory activity.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan (1% w/v in saline)

  • Synthesized pyrazole derivative

  • Positive control (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[28][30]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[28]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.3
Test Compound 1500.45 ± 0.0447.1

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel pyrazole derivatives as potential anti-inflammatory agents. By systematically assessing their selective COX-2 inhibition, effects on pro-inflammatory mediators in vitro, and efficacy in a well-established in vivo model, researchers can effectively identify and advance promising candidates for further drug development. The versatility of the pyrazole scaffold continues to offer exciting opportunities in the quest for safer and more effective anti-inflammatory therapies.

References

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Gautam Rai, et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org. [Link]

  • RayBiotech. Prostaglandin E2 ELISA Kit. [Link]

  • Human PGE2(Prostaglandin E2) ELISA Kit. [Link]

  • Elabscience. PGE2(Prostaglandin E2) ELISA Kit. [Link]

  • Interchim. Prostaglandin E ELISA Kit Instructions. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Belaidi, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Slideshare. Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Drug Delivery and Therapeutics. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Lee, S. H., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • El-Sayed, M. A. A., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. [Link]

  • Ingenta Connect. Synthesis, Biological Evaluation and 3D-QSAR of 1,3,5-Trisubstituted-4,5- Dihydro-(1H)-Pyrazole Derivatives as Potent and Highly Selective Monoamine Oxidase A Inhibitors. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • ResearchGate. Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Ainslie Lab @ UNC. GRIESS REAGENT ASSAY FOR NITRITE DETERMINATION. [Link]

  • Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazolines bearing benzofuran. (2025). Journal of Chemical and Pharmaceutical Research. [Link]

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. [Link]

  • The Journal of Phytopharmacology. Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. [Link]

  • ResearchGate. Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. [Link]

  • Assay Genie. Nitrite Assay Kit (Griess Reagent). [Link]

  • Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Trisubstituted Pyrazolines. (2010). E-Journal of Chemistry. [Link]

  • Mohamed, K. A. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. [Link]

  • Bowdish Lab. GRIESS ASSAY FOR NITRITE DETERMINATION. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). AlMaarefa University. [Link]

  • Chaluvaraju, K. C., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]

  • Patsnap Synapse. What is the mechanism of Celecoxib?. [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PMC - NIH. [Link]

  • ResearchGate. Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

Sources

Application Note: A Multi-faceted Approach to the Characterization of Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1][2] Its purity and structural integrity are paramount for the successful development of downstream applications. This document provides a comprehensive guide to the analytical methodologies essential for the unambiguous characterization of pyrazole-4-carbaldehyde, ensuring data integrity and reproducibility in research and development settings.

Introduction: The Significance of Pyrazole-4-carbaldehyde

The pyrazole moiety is a five-membered aromatic ring containing two adjacent nitrogen atoms, and it is a prevalent scaffold in medicinal chemistry.[3] Derivatives of pyrazole exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Pyrazole-4-carbaldehyde, in particular, serves as a versatile precursor for the synthesis of more complex molecules due to the reactive aldehyde group, which can readily participate in various chemical transformations.[4]

Given its role as a key starting material, rigorous analytical characterization is not merely a quality control step but a foundational requirement for any research or development program. This application note details the principal analytical techniques for elucidating the structure and purity of pyrazole-4-carbaldehyde.

Core Analytical Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic methods is essential for a holistic characterization of pyrazole-4-carbaldehyde. The following sections will detail the theoretical underpinnings and practical protocols for each recommended technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's critical: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the confirmation of the pyrazole ring structure, the presence and position of the carbaldehyde group, and the identification of any substituents.

Protocol: ¹H and ¹³C NMR Analysis of Pyrazole-4-carbaldehyde

Objective: To confirm the chemical structure and assess the purity of a pyrazole-4-carbaldehyde sample.

Materials:

  • Pyrazole-4-carbaldehyde sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the pyrazole-4-carbaldehyde sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with the NMR experiment.

    • If any particulate matter is observed, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[5]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra. For ¹H NMR, the residual solvent peak can be used as an internal reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.

Expected Spectral Data:

¹H NMR (in DMSO-d₆) Chemical Shift (ppm) Multiplicity Assignment
Pyrazole H~8.3sH3/H5
Pyrazole H~8.1sH5/H3
Aldehyde H~9.8sCHO
NH~13.5br sNH
¹³C NMR (in DMSO-d₆) Chemical Shift (ppm) Assignment
Aldehyde C~185C=O
Pyrazole C~140C3/C5
Pyrazole C~135C5/C3
Pyrazole C~115C4

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Why it's important: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For pyrazole-4-carbaldehyde, it is particularly useful for confirming the presence of the key carbonyl (C=O) and N-H functional groups.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis

Objective: To identify the characteristic functional groups of pyrazole-4-carbaldehyde.

Materials:

  • Pyrazole-4-carbaldehyde sample (solid)

  • FT-IR spectrometer with an ATR accessory

  • Spatula

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid pyrazole-4-carbaldehyde sample onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to identify the key absorption bands.

    • Compare the observed frequencies with known correlation tables for functional groups.

Expected Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch3100-3300 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch (aldehyde)1670-1690
C=N stretch (pyrazole ring)1550-1600
C=C stretch (pyrazole ring)1400-1500
Mass Spectrometry (MS)

Why it's essential: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This is crucial for confirming the molecular formula and gaining further structural insights.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of pyrazole-4-carbaldehyde.

Materials:

  • Pyrazole-4-carbaldehyde sample

  • GC-MS or a direct insertion probe MS system

  • Solvent for sample dissolution (if using GC-MS)

Procedure:

  • Sample Introduction:

    • For GC-MS, dissolve a small amount of the sample in a volatile solvent and inject it into the gas chromatograph. The GC will separate the components of the sample before they enter the mass spectrometer.

    • For a direct insertion probe, place a small amount of the solid sample in a capillary tube and insert it directly into the ion source of the mass spectrometer.

  • Ionization and Analysis:

    • The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For 1H-pyrazole-4-carbaldehyde (C₄H₄N₂O), the expected molecular weight is approximately 96.09 g/mol .[6]

    • Analyze the fragmentation pattern to identify characteristic fragment ions. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[7]

Expected Fragmentation Pattern:

m/z Possible Fragment
96[M]⁺
95[M-H]⁺
68[M-CO]⁺ or [M-N₂]⁺
67[M-H-CO]⁺ or [M-H-N₂]⁺
High-Performance Liquid Chromatography (HPLC)

Why it's valuable: HPLC is a powerful technique for assessing the purity of a compound and for quantifying its concentration. A well-developed HPLC method can separate the target compound from impurities and degradation products.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

Objective: To determine the purity of a pyrazole-4-carbaldehyde sample.

Materials:

  • Pyrazole-4-carbaldehyde sample

  • HPLC-grade acetonitrile and water

  • HPLC system with a UV detector

  • C18 analytical column

Procedure:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the pyrazole-4-carbaldehyde sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare the mobile phase. A common starting point for reversed-phase chromatography of polar compounds is a mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Run the sample through the HPLC system.

    • The output is a chromatogram, which shows the detector response as a function of time.

    • The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Workflow and Data Integration

The characterization of pyrazole-4-carbaldehyde should follow a logical workflow to ensure comprehensive analysis.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Confirmation A Sample Acquisition B IR Spectroscopy (Functional Group ID) A->B Quick functional group check C Mass Spectrometry (Molecular Weight) A->C Confirm molecular formula D ¹H NMR Spectroscopy (Proton Environment) B->D Confirm functional groups C->D Guide for NMR E ¹³C NMR Spectroscopy (Carbon Skeleton) D->E Confirm carbon framework F HPLC (Purity Check) E->F Purity analysis of confirmed structure G Data Integration & Reporting E->G Final structural data F->G Final purity data

Caption: Integrated workflow for the comprehensive characterization of pyrazole-4-carbaldehyde.

Safety Considerations

Pyrazole-4-carbaldehyde and its derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[6] It is essential to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of pyrazole-4-carbaldehyde. By integrating data from NMR, IR, MS, and HPLC, researchers can confidently confirm the structure and purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Benchchem. (n.d.). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues.
  • ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde.
  • Neshan, F. A., & Al-Masoudi, N. A. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 323-330.
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • Asiri, A. M., et al. (2015). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • SpectraBase. (n.d.). 1H-PYRAZOLE-4-CARBALDEHYDE - Optional[13C NMR] - Chemical Shifts.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
  • Sigma-Aldrich. (n.d.). 3-Phenyl-1H-pyrazole-4-carboxaldehyde 97.
  • Kumar, A., et al. (2022). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 38(5), 1184-1193.
  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives.
  • J&K Scientific. (n.d.). 1H-Pyrazole-4-carbaldehyde.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

Sources

Application Notes & Protocols: Docking Studies of Pyrazole-Based Scaffolds as VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Angiogenesis with Pyrazole-Based VEGFR2 Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this pathway, making it a crucial target for the development of anti-cancer therapies.[3][4][5] Upon binding with its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][6][7] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.[3][6][7][8]

The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and favorable drug-like properties.[1] A number of FDA-approved protein kinase inhibitors incorporate a pyrazole ring, highlighting its potential in targeted cancer therapy.[1] This document provides a detailed guide for researchers on conducting molecular docking studies of novel pyrazole-based compounds as potential VEGFR-2 inhibitors, a key step in the in silico drug design process.[4][5]

The VEGFR2 Signaling Pathway: A Visual Overview

To effectively design inhibitors, a thorough understanding of the target's signaling cascade is essential. The following diagram illustrates the central role of VEGFR2 in promoting angiogenesis.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR2 Dimer VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pTyr1175 PI3K PI3K VEGFR2->PI3K pTyr951 Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK p70S6K p70S6K mTOR->p70S6K ERK ERK MEK->ERK p70S6K->Survival Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: VEGFR2 signaling cascade leading to angiogenesis.

Part 1: Pre-Docking Preparation - Foundational Steps for Accuracy

The reliability of any molecular docking study hinges on the meticulous preparation of both the protein receptor and the small molecule ligands. This phase is critical for ensuring that the computational model accurately reflects the biological system.

Receptor Preparation: Human VEGFR2 Kinase Domain (PDB ID: 4ASD)

The crystal structure of the human VEGFR2 kinase domain in complex with the inhibitor Sorafenib (PDB ID: 4ASD) provides an excellent starting point for these studies.[9][10][11]

Protocol: Preparing the VEGFR2 Receptor

  • Obtain the Protein Structure: Download the PDB file for 4ASD from the RCSB Protein Data Bank ([Link]]

  • Initial Cleaning: Load the PDB file into a molecular visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (Sorafenib).[10][12] This is crucial as their presence can interfere with the docking algorithm.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This step is vital for correctly modeling hydrogen bond interactions. Subsequently, assign partial charges (e.g., Gasteiger charges) to all atoms.[10][13]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation process.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file.[11] A grid box encompassing the active site residues should be generated. For 4ASD, key residues in the active site include Cys919, Asp1046, and Glu885.[5][11] The grid box should be centered on this region with dimensions sufficient to accommodate the pyrazole-based ligands (e.g., 20 Å x 20 Å x 20 Å).[10]

  • Save in PDBQT Format: Save the prepared receptor file in the PDBQT format, which is required for AutoDock Vina.[13][14]

Ligand Preparation: Pyrazole-Based Scaffolds

Proper preparation of the pyrazole-based ligands is equally important for accurate docking.

Protocol: Preparing Pyrazole-Based Ligands

  • 2D to 3D Conversion: Sketch the 2D structures of your pyrazole-based compounds using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). Convert these 2D structures into 3D models.

  • Energy Minimization: Perform energy minimization on each 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[13]

  • Protonation and Charge Assignment: Add hydrogen atoms and compute partial charges for each ligand.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. This allows the docking software to explore different conformations of the ligand within the binding site, which is essential for finding the optimal binding pose.[13]

  • Save in PDBQT Format: Save the prepared ligand structures in the PDBQT format.[13][14]

Part 2: Molecular Docking Workflow

This section outlines the process of performing the docking simulation using AutoDock Vina, a widely used and robust docking program.[15]

Docking with AutoDock Vina

AutoDock Vina employs a sophisticated scoring function and a rapid conformational search algorithm to predict the binding affinity and pose of a ligand to a receptor.[15]

Protocol: Running the Docking Simulation

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Command-Line Execution: Run AutoDock Vina from the command line, providing the configuration file as input. For example: vina --config conf.txt --ligand my_ligand.pdbqt --out my_ligand_out.pdbqt --log my_ligand_log.txt

  • Exhaustiveness Parameter: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the likelihood of finding the optimal binding pose but also increases the computation time. The default value is 8, but for challenging ligands, increasing it to 32 or higher may be beneficial.[16]

  • Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file containing the binding affinity and RMSD values for each pose will also be created.

Workflow Diagram:

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB Download VEGFR2 (PDB: 4ASD) PDB_Prep Prepare Receptor (Clean, Protonate, PDBQT) PDB->PDB_Prep Ligands Design Pyrazole Ligands (2D) Ligand_Prep Prepare Ligands (3D Convert, Minimize, PDBQT) Ligands->Ligand_Prep Docking AutoDock Vina Simulation PDB_Prep->Docking Ligand_Prep->Docking Analysis Analyze Results (Binding Energy, Pose) Docking->Analysis Validation Validate Docking (Re-docking) Analysis->Validation

Caption: Overview of the molecular docking workflow.

Part 3: Post-Docking Analysis and Validation

Analysis of Docking Results

The primary outputs to analyze are the binding affinity scores and the predicted binding poses.

  • Binding Affinity: This value, expressed in kcal/mol, is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity.

  • Binding Pose and Interactions: Visualize the top-ranked poses of your pyrazole-based ligands within the VEGFR2 active site. Analyze the key intermolecular interactions, such as:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand and key active site residues like Cys919 and Asp1046.[5][11]

    • Hydrophobic Interactions: Note any hydrophobic interactions with residues such as Leu840, Val848, Ala866, and Leu1035.

    • Pi-Stacking and Arene-Cation Interactions: These can also contribute significantly to binding affinity.

Table 1: Example Docking Results for Pyrazole Derivatives

Compound IDBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
PZ-001-10.5Cys919, Asp1046Val848, Ala866, Leu1035
PZ-002-9.8Glu885, Cys919Leu840, Val848, Leu1035
PZ-003-11.2Cys919, Asp1046, Glu885Val848, Ala866, Leu1035, Leu889
Sorafenib-11.5Cys919, Asp1046, Glu885Val848, Ala866, Leu1035, Phe1047

This is a hypothetical table for illustrative purposes.

Validation of the Docking Protocol

To ensure the reliability of your docking protocol, it is essential to perform a validation step.

Protocol: Re-docking of the Co-crystallized Ligand

  • Extract the Co-crystallized Ligand: From the original 4ASD PDB file, extract the co-crystallized ligand (Sorafenib).

  • Prepare the Ligand: Prepare the extracted Sorafenib ligand using the same protocol as for your pyrazole-based compounds.

  • Re-dock: Dock the prepared Sorafenib back into the active site of the prepared VEGFR2 receptor using your established docking parameters.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked Sorafenib and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][17]

Conclusion and Future Directions

Molecular docking is a powerful computational tool for identifying and optimizing potential drug candidates. By following the detailed protocols outlined in these application notes, researchers can effectively screen pyrazole-based scaffolds for their potential to inhibit VEGFR2. The insights gained from these in silico studies, particularly regarding binding affinity and key molecular interactions, can guide the synthesis and experimental testing of the most promising compounds. Subsequent in vitro assays, such as VEGFR2 kinase inhibition assays and cell-based proliferation assays, are necessary to validate the computational predictions and advance the development of novel anti-angiogenic therapies.[18][19]

References

  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2025). RSC Medicinal Chemistry.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology.
  • VEGF signaling via VEGFR2 - generic cascades P
  • Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. (2020). Bioorganic Chemistry. [Link]

  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... - ResearchGate. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2023). Journal of the Iranian Chemical Society. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2025). Journal of Applied Pharmaceutical Science. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2022). Molecules. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2019). Frontiers in Chemistry. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2025). ResearchGate. [Link]

  • Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. (2023). Frontiers in Chemistry. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). Biomedical and Biotechnology Research Journal. [Link]

  • VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Molecular docking of compound 8q in the active site of VEGFR-2 (PDB:... - ResearchGate. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation. [Link]

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Molecular docking of VEGFR-2 enzymes (PDB code: 4ASE and PDB Code:... - ResearchGate. [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. (2025). Journal of Chemical Information and Modeling. [Link]

  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025). Frontiers in Chemistry. [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025). Frontiers. [Link]

  • Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. (2023). Frontiers. [Link]

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. FULIR. [Link]

  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025). YouTube. [Link]

  • Preparation, Characterization and Molecular Docking Study of some New Pyrazole Derivatives Derived f. (2025). Rafidain Journal of Science. [Link]

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). RCSB PDB. [Link]

  • Docking pose of compound 4b and 4e with VEGFR-2 TK (PDB: 4asd). - ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it useful for pyrazoles?

The Vilsmeier-Haack reaction is a robust chemical method used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] For pyrazoles, this reaction is particularly valuable as it provides a regioselective pathway to synthesize pyrazole-4-carbaldehydes.[1] These products are critical building blocks in the synthesis of a wide array of biologically active compounds and advanced materials.[1]

Q2: What is the active electrophile and how does it form?

The active electrophile is the Vilsmeier reagent , a chloroiminium salt.[1][3][4] It is typically generated in situ by the reaction of an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][3][5][6][7]

The formation is an exothermic process where the lone pair on the oxygen of DMF attacks the phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate anion yields the highly electrophilic N,N-dimethylchloroiminium ion.[4][7][8] This reagent is a relatively weak electrophile, which is why the reaction is most effective on electron-rich substrates like pyrazoles.[2][8]

Q3: At which position on the pyrazole ring does formylation occur?

For most substituted pyrazoles, the Vilsmeier-Haack reaction overwhelmingly favors formylation at the C4 position .[1] The pyrazole ring is electron-rich, and the C4 position is the most nucleophilic site, making it the primary point of attack for the electrophilic Vilsmeier reagent.[1][9] This high regioselectivity is a key advantage of the method.[10][11]

Q4: What are the primary safety considerations?

The reagents involved are hazardous and require careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[1]

  • Vilsmeier Reagent: Moisture-sensitive and can decompose exothermically.[1]

Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a flame-retardant lab coat. The aqueous work-up, which often involves quenching with ice, must be performed slowly and cautiously to manage the exothermic nature of the hydrolysis.[1]

Reaction Mechanism & Troubleshooting Workflow

The reaction proceeds via electrophilic aromatic substitution. The electron-rich C4 position of the pyrazole attacks the Vilsmeier reagent, forming an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.[1][12]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Reacts with POCl3 POCl₃ POCl3->VR Pyrazole Pyrazole Substrate Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Electrophilic Attack Product 4-Formylpyrazole Intermediate->Product Workup Aqueous Work-up (Hydrolysis) Workup->Intermediate

Vilsmeier-Haack reaction mechanism on pyrazole.

When experiments do not go as planned, a systematic approach is crucial. The following flowchart provides a decision-making framework for diagnosing and solving common issues.

Troubleshooting_Workflow start Low or No Yield? reagent_check Check Reagent Quality & Anhydrous Conditions start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok substrate_check Analyze Substrate Reactivity (e.g., EWGs present?) reagent_ok->substrate_check Yes fix_reagents Use fresh, anhydrous reagents. Dry glassware. reagent_ok->fix_reagents No substrate_reactive Substrate Reactive? substrate_check->substrate_reactive conditions_check Review Reaction Conditions (Temp, Time, Stoichiometry) substrate_reactive->conditions_check Yes increase_conditions Increase temperature. Increase reagent excess. Increase reaction time. substrate_reactive->increase_conditions No conditions_ok Conditions Forcing Enough? conditions_check->conditions_ok workup_check Evaluate Work-up Procedure conditions_ok->workup_check Yes conditions_ok->increase_conditions No optimize_workup Use gentle quench (ice). Neutralize carefully (NaHCO₃). Extract thoroughly. workup_check->optimize_workup fix_reagents->start increase_conditions->start success Yield Improved optimize_workup->success

Troubleshooting workflow for low product yield.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[1] 2. Insufficiently Reactive Substrate: Strong electron-withdrawing groups (EWGs) on the pyrazole ring decrease its nucleophilicity, hindering the reaction.[1][13][14] 3. Incomplete Reaction: Reaction time or temperature may be insufficient, especially for deactivated substrates.[1][15]1. Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0–5 °C) and use it promptly.[1] 2. For less reactive substrates, increase the excess of the Vilsmeier reagent (e.g., from 1.5 to 4-6 equivalents).[14][15] Increase the reaction temperature significantly (e.g., to 70-120 °C).[1][14] 3. Monitor the reaction closely by TLC until the starting material is consumed. If the reaction is sluggish, gradually increase the temperature.[1][15]
Formation of Multiple Products 1. Diformylation: Highly activated pyrazoles may undergo formylation at multiple sites.[15] 2. Chlorination: At higher temperatures, POCl₃ or the Vilsmeier reagent can act as a chlorinating agent.[15] 3. Reaction with other Functional Groups: Hydroxyl groups on the pyrazole or its substituents can be converted to chlorides.[14]1. Carefully control the stoichiometry. Start with a smaller excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) and add it dropwise to the pyrazole solution to avoid localized high concentrations.[15] 2. Maintain the lowest effective reaction temperature. Ensure a prompt and efficient aqueous work-up to hydrolyze reactive intermediates.[15] 3. Be aware of this potential side reaction. If undesired, consider protecting the hydroxyl group prior to formylation.
Dark, Tarry Residue 1. Reaction Overheating: The initial formation of the Vilsmeier reagent is highly exothermic. Uncontrolled temperature can lead to polymerization and decomposition.[1] 2. Substrate Decomposition: Forcing conditions (high temperature, long reaction times) required for deactivated substrates can also lead to degradation.[13]1. Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0-5 °C with efficient stirring. Maintain cooling throughout the addition. 2. Find a balance between forcing conditions and substrate stability. Consider running several small-scale reactions at different temperatures to identify the optimal window.
Difficulty in Product Isolation 1. Product is Water-Soluble: The introduction of a polar formyl group can increase the water solubility of the pyrazole product. 2. Emulsion Formation: Difficult phase separation during aqueous extraction.[1]1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[1] 2. Add brine to help break the emulsion. If it persists, filtering the entire mixture through a pad of celite can be effective.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of an Electron-Rich Pyrazole

This protocol is a general starting point for pyrazoles with neutral or electron-donating substituents.

1. Reagent Preparation (Vilsmeier Reagent Formation): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 10 mL). b. Cool the flask to 0-5 °C using an ice-water bath. c. Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C.[16] d. After the addition is complete, stir the resulting viscous, white-to-pale-yellow mixture for an additional 30 minutes at 0-5 °C.[17]

2. Formylation Reaction: a. Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[1] b. Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. c. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The optimal temperature and time depend on the substrate's reactivity.[15] d. Monitor the reaction progress by TLC. (Quench a small aliquot with saturated NaHCO₃ solution, extract with EtOAc, and spot on a TLC plate).[1]

3. Work-up and Purification: a. Once the starting material is consumed, cool the reaction mixture back to 0 °C. b. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice (e.g., 100 g).[1] c. Neutralize the acidic solution by the slow addition of a base, such as solid sodium bicarbonate or a saturated Na₂CO₃ solution, until the pH is > 8. d. Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate. e. Extract the product with an organic solvent (e.g., ethyl acetate or DCM, 3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Modified Conditions for Electron-Deficient Pyrazoles

For pyrazoles bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), more forcing conditions are typically required.[14]

1. Reagent Preparation: a. Follow the same procedure as in Protocol 1, but consider using a larger excess of POCl₃ (e.g., 4 equivalents) and DMF (e.g., 6 equivalents) relative to the pyrazole substrate.[14]

2. Formylation Reaction: a. Add the pyrazole substrate (1.0 equivalent), either neat or as a solution in DMF, to the pre-formed Vilsmeier reagent at 0-5 °C. b. After addition, gradually heat the reaction mixture to a higher temperature, typically between 70 °C and 120 °C.[14][18] c. Maintain this temperature and stir for an extended period (e.g., 1-8 hours), monitoring progress by TLC.[14][18]

3. Work-up and Purification: a. Follow the same work-up and purification procedure as described in Protocol 1. Be especially cautious during the quenching step due to the higher reaction temperature.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • Troubleshooting poor yield in the Vilsmeier-Haack formyl
  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
  • Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. BenchChem.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. JOCPR.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride. BenchChem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

Sources

Technical Support Center: Purification of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this key synthetic intermediate in high purity. We will explore the nuances of common purification techniques, troubleshoot potential challenges, and provide a framework for logical and efficient process optimization.

Introduction to Purification Challenges

This compound is a versatile building block in medicinal and agricultural chemistry.[1] Its synthesis, often via methods like the Vilsmeier-Haack reaction, can result in a crude product containing unreacted starting materials, reagents, and various byproducts.[2][3][4] The primary challenge in its purification lies in the effective separation of the target molecule from these impurities, some of which may possess similar physicochemical properties.

This guide will focus on the two most prevalent and effective purification techniques for this class of compounds: recrystallization and column chromatography .[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one), residual Vilsmeier reagent (POCl₃/DMF adducts), and potential regioisomers if the synthesis is not perfectly selective.[5] In some cases, over-chlorination or incomplete formylation can lead to related pyrazole derivatives.

Q2: How can I quickly assess the purity of my crude product and purified fractions?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment and for monitoring the progress of column chromatography.[5] For more precise, quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structural integrity of the purified compound and identifying any persistent impurities.[5]

Q3: My compound appears as an oil and won't solidify. What should I do?

A3: "Oiling out" is a common issue, particularly during recrystallization. This can be caused by the presence of impurities that depress the melting point or by cooling the solution too rapidly. First, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. If that fails, adding a seed crystal from a previously successful batch can be effective.[6] If the problem persists, it's likely that the impurity load is too high for recrystallization to be effective, and you should proceed with column chromatography to isolate the product.[6]

Q4: I'm observing degradation of my compound on the silica gel column. What are my options?

A4: While less common for this specific pyrazole, some nitrogen-containing heterocycles can interact with the acidic silanol groups on standard silica gel, leading to streaking, poor recovery, or degradation.[6] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (~0.5-1% by volume) to your eluent.[6] Alternatively, using a different stationary phase like neutral alumina can be a viable option for basic compounds.[6]

Troubleshooting Guides

Guide 1: Optimizing Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds that are of moderate to high initial purity (>90%).[6]

Problem 1: Poor Crystal Yield

  • Cause: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

  • Solution:

    • Solvent System Modification: If you are using a single solvent, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

    • Concentration: Ensure you are not using an excessive volume of solvent. After dissolving the crude product, you can gently evaporate some of the solvent to reach a point of near-saturation at the boiling point.

    • Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

Problem 2: Impurities Trapped in Crystals (Discoloration)

  • Cause: Rapid crystal formation can trap impurities within the crystal lattice.

  • Solution:

    • Activated Carbon: If the discoloration is due to highly colored, non-polar impurities, you can add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.

    • Slower Cooling: As mentioned above, a slower cooling rate is crucial for selective crystallization. Insulating the flask can help achieve this.[6]

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a potential solvent dropwise and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold. Common solvents to screen include ethanol, isopropanol, hexanes, and ethyl acetate, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Guide 2: Mastering Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice for separating your target compound from impurities with different polarities.[5][7]

Problem 1: Poor Separation (Overlapping Bands)

  • Cause: The eluent system may not have the optimal polarity to resolve the components of the mixture.

  • Solution:

    • TLC Optimization: Before running a column, systematically test different solvent systems using TLC. A good eluent system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurity spots.

    • Gradient Elution: If a single solvent system (isocratic elution) is insufficient, a gradient elution can be employed. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your product and any more polar impurities.

    • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

Problem 2: Low Recovery of the Compound

  • Cause: The compound may be irreversibly binding to the silica gel, or the elution may be incomplete.

  • Solution:

    • Check Polarity: If your compound is highly polar, it may be sticking to the top of the column. A more polar eluent system may be required to elute it.

    • Deactivation: As mentioned in the FAQs, if you suspect compound degradation or strong acidic interaction, use deactivated silica gel or add a basic modifier like triethylamine to the eluent.[6]

    • Complete Elution: Ensure you have passed a sufficient volume of the final eluent through the column to elute all of your product. Monitor the fractions with TLC until the product spot is no longer visible.

  • Eluent Selection: Using TLC, identify a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation and an Rf of ~0.3-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat top surface for the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude Product (Post-Synthesis) TLC_Analysis TLC/HPLC Analysis Crude_Product->TLC_Analysis Purity_Check Purity > 90%? TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Yes Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purification of this compound.

Data Summary

TechniqueIdeal Starting PurityKey AdvantageCommon Solvents/Eluents
Recrystallization >90%Cost-effective, scalableEthanol, Isopropanol, Hexanes/Ethyl Acetate
Column Chromatography AnyHigh resolution for complex mixturesHexanes/Ethyl Acetate gradients

References

  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. Benchchem.
  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Benchchem.
  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles. Benchchem.
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Smolecule.
  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. NIH.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • 5-Cloro-3-etil-1-metil-1H-pirazol-4-carbaldehído. Chem-Impex.
  • 1H-Pyrazole-4-carbaldehyde | 35344-95-7 | FP12071. Biosynth.
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. CLEARSYNTH.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.
  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. ResearchGate.
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC - NIH.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. ChemicalBook.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. Chemsrc.
  • Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde.
  • Troubleshooting: Purification of a Tagged Protein. GoldBio.
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. ResearchGate.
  • This compound. PubChem.

Sources

Technical Support Center: Multicomponent Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the multicomponent synthesis (MCR) of pyrazole derivatives. Pyrazoles are a cornerstone scaffold in medicinal chemistry, and MCRs offer an elegant, atom-economical path to their synthesis.[1][2][3] However, the convergence of three or more components in a single pot can lead to unique challenges in optimizing reaction yield and purity.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Troubleshooting Guide: A Mechanistic Approach

This section addresses complex issues encountered during pyrazole synthesis, offering a systematic process for diagnosis and resolution.

Q1: My reaction yield is consistently low or zero. What are the likely causes and how can I resolve this?

Low yields are the most common frustration in MCRs. The issue can typically be traced back to one of three areas: component reactivity, reaction conditions, or competing side reactions. A systematic troubleshooting approach is essential.

Causality & Resolution Workflow:

The first step is to determine if the reaction is proceeding at all. Monitor the reaction at regular intervals using Thin Layer Chromatography (TLC) or LC-MS. If starting materials remain largely unconsumed even after extended time, focus on activation and reaction conditions. If new spots appear but the desired product is absent or minor, focus on side reactions and purification.

LowYield_Troubleshooting cluster_NoReaction Troubleshooting Inert Reactions cluster_SideReaction Troubleshooting Competing Pathways Start Low or No Yield Observed Monitor Monitor Reaction Progress (TLC/LC-MS) Start->Monitor Decision1 Are Starting Materials Consumed? Monitor->Decision1 NoReaction Problem: Reaction Inertness / Slow Kinetics Decision1->NoReaction No / Partially SideReaction Problem: Competing Side Reactions Decision1->SideReaction Yes CheckCatalyst 1. Optimize Catalyst - Type (Lewis/Brønsted Acid, Base) - Loading (mol%) NoReaction->CheckCatalyst CheckSolvent 2. Screen Solvents - Polarity (protic vs aprotic) - Consider 'green' options (Water, EtOH) - Solvent-free conditions CheckCatalyst->CheckSolvent CheckEnergy 3. Adjust Energy Input - Increase Temperature (Reflux) - Use Microwave/Ultrasound CheckSolvent->CheckEnergy CheckReagents 4. Verify Reagent Quality - Purity of dicarbonyls - Stability of hydrazine CheckEnergy->CheckReagents IdentifyByproducts 1. Identify Byproducts (MS/NMR) - Knoevenagel intermediates? - Pyrazolone formation? - Self-condensation products? SideReaction->IdentifyByproducts ModifyConditions 2. Modify Reaction Conditions - Lower temperature - Change order of addition - Use milder catalyst IdentifyByproducts->ModifyConditions Purification 3. Optimize Purification - Is product being lost during workup? ModifyConditions->Purification

Caption: Troubleshooting workflow for low-yield pyrazole synthesis.

In-Depth Analysis:

  • Catalyst Selection & Loading: The catalyst is the most critical variable. Its role is often to activate a carbonyl group for nucleophilic attack.

    • Lewis Acids: Catalysts like Yb(PFO)₃, Sc(OTf)₃, or even simple ZnCl₂ can coordinate to a carbonyl oxygen, making the carbon more electrophilic.[4][5] Nano-ZnO has also been shown to be a highly efficient and environmentally friendly catalyst.[6]

    • Brønsted Acids: Acetic acid or a few drops of HCl can protonate the carbonyl, serving a similar activating role.

    • Base Catalysis: Bases like piperidine, triethylamine, or even sodium benzoate are crucial in reactions involving active methylene compounds (e.g., malononitrile), where they facilitate the formation of a key nucleophilic intermediate via deprotonation.[7]

    • Solvent as Catalyst: In some cases, the solvent itself can act as a catalyst. For example, 2,2,2-trifluoroethanol can stabilize the enol form of 1,3-dicarbonyl compounds, promoting the reaction.[4][5]

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates and even the product distribution.

    • Polar Protic Solvents (Ethanol, Water): Often considered "green" options, they are effective for many pyrazole syntheses, particularly those involving pyrazolone intermediates.[8]

    • Polar Aprotic Solvents (DMF, DMSO): These can be superior for certain cyclocondensations, leading to better regioselectivity.[2]

    • Solvent-Free Conditions: Heating a neat mixture of reactants, often with a solid catalyst, can lead to high yields and simplified purification.[5][9] This is a key strategy in green chemistry.

    Table 1: Effect of Catalyst and Solvent on a Model Four-Component Pyrano[2,3-c]pyrazole Synthesis (Reaction: Benzaldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate)

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1Piperidine (10)EthanolReflux12085[7]
2NoneWater100 (Ultrasound)1592
3SnCl₂ (15)None802588
4[Bmim]FeCl₄[Bmim]FeCl₄8012084-90[1]
5Nano SiO₂ (10)Water600.67 (40s)95
  • Energy Input: Many MCRs require energy to overcome activation barriers. If room temperature attempts fail, consider:

    • Conventional Heating: Refluxing the reaction is a standard approach.

    • Microwave Irradiation: This technique can dramatically reduce reaction times (from hours to minutes) and often improves yields by promoting rapid, uniform heating.[10]

    • Ultrasonic Irradiation: Sonication can enhance reactions in heterogeneous mixtures and has been used to achieve excellent yields in aqueous media.

  • Reagent Quality and Stability:

    • Hydrazines: Hydrazine hydrate is common, but substituted hydrazines can be less stable or available as hydrochloride salts, requiring neutralization. A common challenge is the synthetic accessibility of desired hydrazines.[4][5]

    • 1,3-Dicarbonyl Compounds: These can exist in keto-enol tautomeric forms. The reaction proceeds via the enol form, and conditions should favor its formation. In some cases, the 1,3-dicarbonyl can be generated in situ to improve yields.[4][5]

Q2: I'm synthesizing a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and I'm getting a mixture of regioisomers. How can I improve selectivity?

This is a classic problem rooted in the mechanism of cyclocondensation. The hydrazine has two nitrogen atoms, and the diketone has two non-equivalent carbonyl groups. The initial nucleophilic attack can occur at either carbonyl, leading to two different intermediates and, ultimately, two regioisomeric products.[6]

Mechanistic Cause of Regioisomer Formation

Regioisomer_Mechanism Reactants Unsymmetrical 1,3-Diketone + R'-NHNH₂ IntermediateA C=O Intermediate A R-C-CH₂-C(OH)=N-NHR' R Reactants->IntermediateA Attack at C1 IntermediateB R' Intermediate B R-C(OH)=N-NH-C-CH₂-C=O R Reactants->IntermediateB Attack at C2 ProductA Regioisomer A (1,5-disubstituted) IntermediateA->ProductA Cyclization ProductB Regioisomer B (1,3-disubstituted) IntermediateB->ProductB Cyclization

Caption: Competing pathways leading to regioisomer formation.

Strategies for Controlling Regioselectivity:

  • Exploit Steric Hindrance: The most straightforward approach. A bulky substituent on the diketone (R) or the hydrazine (R') will sterically hinder the attack at the adjacent carbonyl, favoring the formation of one isomer.

  • Leverage Electronic Effects: An electron-withdrawing group on the diketone will make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will deactivate it.

  • Control Reaction pH: The pH of the medium is critical. In acidic conditions, the reaction is generally faster, but selectivity can be low. Under neutral or slightly basic conditions, the difference in reactivity between the two carbonyls is more pronounced, often leading to higher selectivity.

  • Solvent Choice: The solvent can influence which tautomer of the intermediate is more stable. As a general rule, aprotic dipolar solvents (e.g., DMF, NMP) can provide better regioselectivity than polar protic solvents like ethanol for certain substrates.[2]

  • Strategic Use of Precursors: Instead of a 1,3-diketone, consider using precursors like α,β-alkynic ketones or enaminones. These substrates often react with much higher regioselectivity due to the defined polarity of the reacting centers.[4][5][11]

Frequently Asked Questions (FAQs)

Q3: What is the purpose of adding a base like piperidine or triethylamine in pyrazole MCRs? A: In many common four-component syntheses (e.g., for pyrano[2,3-c]pyrazoles), one of the components is an active methylene compound like malononitrile. The base acts as a catalyst to deprotonate the malononitrile, forming a highly nucleophilic carbanion. This carbanion then initiates a Knoevenagel condensation with an aldehyde, a key step in the reaction cascade.[7]

Q4: Can I run my reaction in water? A: Yes, and it is often a highly effective and environmentally friendly choice. Water can accelerate reactions through hydrophobic effects, and many catalysts, including various nanocatalysts and even some basic catalysts, show excellent activity in aqueous media.[7][8]

Q5: My product seems to have oxidized from a pyrazoline to a pyrazole during workup. How can I control this? A: Pyrazolines (the dihydro- intermediates) can be susceptible to air oxidation, especially under basic conditions or in the presence of certain catalysts. Sometimes this is desirable as it leads to the final aromatic pyrazole. If you need to isolate the pyrazoline, ensure your workup is performed quickly, under an inert atmosphere (N₂ or Argon), and avoid excessive heating. In some syntheses, an oxidant is intentionally added or the catalyst itself (like zinc triflate) promotes the oxidation to increase the final yield of the pyrazole.[4]

Q6: Is it better to add all components at once or sequentially? A: While the ideal MCR involves adding all components at once, a "consecutive" or "pseudo" multicomponent reaction with sequential addition can significantly improve yields by preventing side reactions.[4][5] For example, pre-forming the intermediate from the aldehyde and malononitrile before adding the hydrazine and β-ketoester can prevent the hydrazine from reacting undesirably with the aldehyde.[7]

Experimental Protocol: A General Method for Pyrano[2,3-c]pyrazole Synthesis

This protocol describes a robust, four-component synthesis of a 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a common and biologically relevant scaffold.

Workflow Diagram:

Protocol_Workflow A 1. Combine Reactants - Aldehyde (1 mmol) - Malononitrile (1 mmol) - Ethyl Acetoacetate (1 mmol) - Solvent (e.g., 10 mL Ethanol) B 2. Add Hydrazine - Hydrazine Hydrate (1.2 mmol) A->B C 3. Add Catalyst - e.g., Piperidine (0.2 mmol) B->C D 4. Reaction - Heat to reflux - Monitor by TLC (e.g., 2-4 hours) C->D E 5. Workup & Isolation - Cool to RT - Pour into ice-water D->E F 6. Purification - Filter the precipitate - Wash with cold ethanol - Recrystallize E->F G Product F->G

Caption: General experimental workflow for pyranopyrazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: To this stirred mixture, add hydrazine hydrate (1.2 mmol) followed by a catalytic amount of piperidine (0.2 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C). Monitor the progress of the reaction by TLC (typical eluent: 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 50 mL of crushed ice with stirring. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water, followed by cold ethanol, to remove unreacted starting materials and impurities.

  • Final Product: The crude product can be further purified by recrystallization from ethanol to afford the desired pyrano[2,3-c]pyrazole derivative as a crystalline solid. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Jolie, J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]

  • Meti, M. D., et al. (2020). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds, 42(4), 1-32. [Link]

  • Shaaban, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4724. [Link]

  • Jolie, J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability, 1(10), 2635-2661. [Link]

  • Singh, B., et al. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • Gouda, M. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29285–29294. [Link]

  • Various Authors. (2018). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 487-525. [Link]

  • Bardaweel, S. K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 144. [Link]

  • Various Authors. (2019). Optimization of reaction conditions. ResearchGate. [Link]

  • Wan, J-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. PharmaGuideline. [Link]

  • Shaaban, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Wan, J-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]

  • MDPI. (n.d.). Special Issue: Pyrazole Derivatives. MDPI. [Link]

  • Guchhait, S. K., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]

  • Singh, S., et al. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis of formylated pyrazoles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in mechanistic principles and practical, field-proven insights. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively design more robust and efficient formylation reactions.

Introduction

The formylation of pyrazoles is a cornerstone reaction in synthetic organic chemistry, providing a versatile entry point for the elaboration of this privileged heterocyclic scaffold. The resulting pyrazole-4-carbaldehydes are crucial intermediates in the synthesis of a wide array of biologically active compounds.[1][2][3] While several methods exist for this transformation, the Vilsmeier-Haack reaction is the most prevalent due to its efficiency and regioselectivity for the C4 position of the pyrazole ring.[2][4][5][6] However, like any chemical transformation, the formylation of pyrazoles is not without its challenges. A number of side reactions can occur, leading to reduced yields, complex product mixtures, and purification difficulties.

This guide will focus on diagnosing and mitigating these side reactions, with a primary emphasis on the Vilsmeier-Haack reaction, while also considering alternatives like the Duff and Rieche formylations.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Vilsmeier-Haack formylation of pyrazoles?

A1: The most frequently encountered side reaction is the formation of regioisomers, particularly if the C4 position is blocked or if the pyrazole ring is highly activated or deactivated.[7] While formylation strongly favors the C4 position due to the electronic nature of the pyrazole ring, substitution at other positions can occur.[2] Additionally, if the pyrazole has a free N-H, N-formylation can compete with C-formylation.

Q2: My reaction is turning dark, and I'm getting a lot of baseline material on my TLC. What's happening?

A2: A dark reaction color and the formation of intractable baseline material often indicate decomposition of the starting material or product. This can be caused by excessive heat, a prolonged reaction time, or the presence of highly activating or sensitive functional groups on the pyrazole ring. The Vilsmeier reagent is a potent electrophile and can react with other functionalities if the conditions are too harsh.

Q3: I'm not seeing any product formation, even after extended reaction times. What should I check first?

A3: The first things to verify are the quality of your reagents and the reaction setup. The Vilsmeier reagent is highly sensitive to moisture, so ensure that your DMF and POCl₃ are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] Also, confirm that your pyrazole substrate is sufficiently activated. Pyrazoles with strong electron-withdrawing groups may be too deactivated to react under standard Vilsmeier-Haack conditions.[1]

Q4: Are there alternative formylation methods if the Vilsmeier-Haack reaction fails?

A4: Yes, several other formylation methods can be employed. The Duff reaction , which uses hexamethylenetetramine (HMTA) in an acidic medium, is a viable alternative, particularly for electron-rich pyrazoles.[8][9][10] It is generally less efficient than the Vilsmeier-Haack reaction but can be effective for substrates sensitive to the harsh conditions of the latter.[9] The Rieche formylation , utilizing dichloromethyl methyl ether and a Lewis acid like TiCl₄, is another option for electron-rich aromatics.[11][12]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more detailed analysis of specific side reactions, their mechanistic origins, and actionable troubleshooting steps.

Issue 1: Formation of Regioisomeric Products

Symptoms:

  • Multiple spots on TLC with similar Rf values.

  • Complex ¹H NMR spectrum with overlapping signals.

  • Difficulty in purifying the desired product by column chromatography.

Probable Causes & Mechanistic Insight:

The electronic distribution of the pyrazole ring strongly directs electrophilic substitution to the C4 position.[2][6] However, several factors can lead to a loss of regioselectivity:

  • Steric Hindrance: A bulky substituent at a position adjacent to C4 can disfavor formylation at that site, leading to reaction at other available positions.

  • Electronic Effects: Strong electron-donating or -withdrawing groups on the pyrazole ring can alter the electron density at different carbon atoms, making other positions more susceptible to electrophilic attack.

  • N-Formylation: Pyrazoles with an unsubstituted N1 position can undergo formylation on the nitrogen atom. This is often reversible but can compete with the desired C-formylation.

Solutions & Optimization Strategies:

StrategyExperimental ProtocolRationale
Optimize Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor by TLC.Lowering the temperature can increase the selectivity of the reaction by favoring the kinetically preferred product.
Control Stoichiometry Use a smaller excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents).A large excess of the formylating agent can lead to over-reaction and the formation of di-formylated or other side products.[4]
Protecting Group Strategy If N-formylation is an issue, protect the N1 position with a suitable protecting group (e.g., a benzyl or p-methoxybenzyl group) prior to formylation.This prevents the Vilsmeier reagent from reacting at the nitrogen atom, directing it exclusively to the carbon positions.
Alternative Formylation Method Consider using the Duff reaction, which can sometimes offer different regioselectivity depending on the substrate.[8][13]The mechanism of the Duff reaction is distinct from the Vilsmeier-Haack and may favor the desired regioisomer.[10]
Issue 2: Chlorination of the Pyrazole Ring

Symptoms:

  • Mass spectrometry data indicates the presence of a product with a mass corresponding to the addition of a chlorine atom and a formyl group, minus a hydrogen atom.

  • Unexpected signals in the ¹H and ¹³C NMR spectra.

Probable Causes & Mechanistic Insight:

The Vilsmeier reagent is a source of electrophilic chlorine. In some cases, particularly with highly activated pyrazoles or under forcing reaction conditions, chlorination of the pyrazoline ring can occur as a side reaction. This is more common when using POCl₃ as the activating agent for DMF.

Solutions & Optimization Strategies:

StrategyExperimental ProtocolRationale
Use an Alternative Activating Agent Substitute POCl₃ with oxalyl chloride or thionyl chloride for the in situ generation of the Vilsmeier reagent.These reagents can sometimes lead to cleaner reactions with less chlorination.
Modify the Vilsmeier Reagent Prepare the Vilsmeier reagent from DMF and phosgene (or a phosgene equivalent like triphosgene). This should be done with extreme caution in a well-ventilated fume hood by experienced personnel.This can provide a more controlled source of the formylating agent.
Lower Reaction Temperature Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Chlorination is often more prevalent at higher temperatures.
Issue 3: Hydroxymethylation and Other Unexpected Byproducts

Symptoms:

  • Isolation of a product corresponding to the addition of a -CH₂OH group.

  • Formation of other unexpected byproducts identified by spectroscopic analysis.

Probable Causes & Mechanistic Insight:

  • Hydroxymethylation: The formation of hydroxymethylated byproducts can occur if formaldehyde is generated in situ. This can happen from the decomposition of DMF at elevated temperatures for prolonged periods.[1]

  • Reactions with Substituents: Functional groups on the pyrazole starting material can react with the Vilsmeier reagent. For example, a hydroxyl group can be converted to a chloride.[1]

Solutions & Optimization Strategies:

StrategyExperimental ProtocolRationale
Minimize Reaction Time and Temperature Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures.[1]This minimizes the potential for DMF decomposition and other side reactions.
Protect Sensitive Functional Groups If your pyrazole contains functional groups that are incompatible with the Vilsmeier reagent (e.g., alcohols, primary/secondary amines), protect them prior to the formylation step.This prevents unwanted side reactions at other sites on the molecule.
Visualization of Key Processes
Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Sigma Complex Intermediate Vilsmeier_Reagent->Intermediate Pyrazole Pyrazole Pyrazole->Intermediate Electrophilic Attack Product Formylated Pyrazole Intermediate->Product Deprotonation Workup Aqueous Work-up Product->Workup Hydrolysis Troubleshooting_Low_Yield Start Low or No Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, fresh POCl₃) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions (Inert atmosphere) Check_Reagents->Check_Conditions Reagents OK Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Conditions OK Increase_Time Increase Reaction Time Increase_Temp->Increase_Time No Improvement Success Improved Yield Increase_Temp->Success Improvement Check_Substrate Substrate Deactivated? (Electron-withdrawing groups) Increase_Time->Check_Substrate No Improvement Increase_Time->Success Improvement Alternative_Method Consider Alternative Method (Duff or Rieche Reaction) Check_Substrate->Alternative_Method Yes Alternative_Method->Success

Caption: Decision-making workflow for troubleshooting low product yield.

Experimental Protocols

Standard Protocol for Vilsmeier-Haack Formylation of a Pyrazole

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Pyrazole: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (typically between 60-120 °C). [1]Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Duff Formylation of a Pyrazole

Safety Precautions: This reaction involves heating acidic solutions. Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the pyrazole substrate (1.0 equivalent), hexamethylenetetramine (HMTA) (1.5-2.0 equivalents), and an acidic solvent such as trifluoroacetic acid or a mixture of glycerol and boric acid. [9]2. Reaction: Heat the mixture to reflux (typically 100-160 °C) and maintain this temperature for several hours (often 12 hours or more). [9]Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water or onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Isolation and Purification: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous mixture with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

References

  • Finar, I. L., & Godfrey, K. (1954). The preparation of 1-phenylpyrazole-4-aldehyde and the synthesis of 1-phenyl-4-hydroxymethylpyrazole. Journal of the Chemical Society (Resumed), 2293-2296.
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-149. [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles through the Duff reaction. Synthetic Communications, 43(12), 1633-1640. [Link]

  • Urbonaitė, S., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(3), M1263. [Link]

  • Abdel-Wahab, B. F., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(17), 2689-2691.
  • Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27488-27521. [Link]

  • Ferreira, B., et al. (2020). Vilsmeier-Haack formylation of 1H-pyrazoles. Letters in Organic Chemistry, 17(10), 785-790.
  • Batty, D., & Lang, S. A. (2010). Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent. Organic Process Research & Development, 14(4), 853–859.
  • Wikipedia. (2023). Duff reaction. [Link]

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2727. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Khan, M. S. Y., & Akhter, M. (2012). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed, 4(1), 1-5.
  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. [Link]

  • de Oliveira, C. H. A., et al. (2013). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION.
  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction.
  • Al-Masoudi, W. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-9.
  • Wikipedia. (2023). Rieche formylation. [Link]

  • Li, J., et al. (2018). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Journal of Heterocyclic Chemistry, 55(10), 2351-2356.
  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole. [Link]

  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. [Link]

  • SynArchive. (n.d.). Rieche Formylation. [Link]

  • Pinto, M. F., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Catalysts, 14(2), 127. [Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Takeda, T., et al. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 22(23), 8349-8356. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Pyrazole Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to resolving common challenges in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering suboptimal yields in their pyrazole cyclocondensation reactions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues in your experimental work.

Troubleshooting Guide

This section addresses specific, common problems that can lead to low yields and provides actionable solutions based on established chemical principles.

Question 1: My pyrazole synthesis reaction is not proceeding to completion, or the yield is significantly lower than expected. What are the primary factors I should investigate?

Answer:

Low yields in pyrazole synthesis, most commonly the Knorr synthesis and its variations, often stem from a few critical experimental parameters.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative, and its success is highly dependent on the interplay of reactants, catalysts, and reaction conditions.[2][3][4]

Here are the primary areas to troubleshoot:

1. Sub-optimal Reaction Conditions:

  • Temperature: Many pyrazole cyclocondensations are exothermic, but may still require initial heating to overcome the activation energy.[5] Conversely, excessive heat can lead to side reactions and degradation of starting materials or products.

  • Reaction Time: Condensation reactions are not always instantaneous. It is crucial to monitor the reaction's progress to ensure it has reached completion.

  • Solvent Choice: The solvent plays a critical role in solubilizing reactants and intermediates. The polarity and boiling point of the solvent can significantly influence the reaction rate and equilibrium.[6] Aprotic polar solvents like DMF, DMAc, or DMSO are often effective, though protic solvents like ethanol or acetic acid are also commonly used.[2][6]

2. Inactive or Impure Starting Materials:

  • Hydrazine Derivatives: Hydrazines can be susceptible to oxidation. The purity of the hydrazine derivative is paramount for a successful reaction.

  • 1,3-Dicarbonyl Compounds: The 1,3-dicarbonyl compound may be impure, degraded, or exist in an unfavorable tautomeric form. It is advisable to verify its purity via NMR or melting point analysis.[6]

3. Catalyst Issues:

  • Absence or Inappropriate Catalyst: While some reactions proceed without a catalyst, many require an acid or base to facilitate the key condensation and dehydration steps.[6] The choice of catalyst is crucial and substrate-dependent.

  • Catalyst Loading: The amount of catalyst can also have a significant impact on the reaction yield.

Experimental Protocol: General Optimization of a Knorr-Type Pyrazole Synthesis
  • Reactant Purity Check:

    • Assess the purity of the hydrazine derivative and the 1,3-dicarbonyl compound using appropriate analytical techniques (e.g., ¹H NMR, GC-MS).

    • If the hydrazine is a salt (e.g., phenylhydrazine HCl), consider neutralizing it in situ or using a base to liberate the free hydrazine.

  • Solvent Screening:

    • Set up small-scale parallel reactions in a range of solvents with varying polarities (e.g., ethanol, acetic acid, DMF, toluene).

    • Ensure solvents are dry, as water can sometimes hinder the dehydration step.

  • Temperature Optimization:

    • Begin the reaction at room temperature and monitor by TLC or LC-MS.

    • If no reaction is observed, incrementally increase the temperature (e.g., to 50 °C, 80 °C, or reflux) and continue monitoring. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.[1]

  • Catalyst Screening:

    • If uncatalyzed, introduce a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid).[4]

    • Alternatively, for specific substrates, explore Lewis acid catalysts (e.g., SmCl₃, nano-ZnO) or base catalysis.[2][6]

The following diagram illustrates a general troubleshooting workflow for low-yield pyrazole synthesis:

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed check_catalyst Evaluate Catalyst optimize_conditions->check_catalyst sub_opt_temp Adjust Temperature optimize_conditions->sub_opt_temp sub_opt_solvent Screen Solvents optimize_conditions->sub_opt_solvent sub_opt_time Increase Reaction Time optimize_conditions->sub_opt_time analyze_side_products Analyze Side Products (TLC, LC-MS) check_catalyst->analyze_side_products sub_cat_choice Screen Acid/Base Catalysts check_catalyst->sub_cat_choice sub_cat_loading Vary Catalyst Loading check_catalyst->sub_cat_loading purification Optimize Purification analyze_side_products->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for low pyrazole yield.

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the common side reactions, and how can I minimize them?

Answer:

The formation of multiple products is a frequent cause of low yields. These are often regioisomers or products from competing reaction pathways.

1. Formation of Regioisomers:

When using an unsymmetrical 1,3-dicarbonyl compound, two different pyrazole regioisomers can be formed.[2][3] The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

  • Mitigation Strategy: Altering the solvent and catalyst can influence the regioselectivity. For instance, reactions in aprotic dipolar solvents have shown better results for regioselective synthesis compared to protic solvents like ethanol.[2] A systematic screening of conditions is the most effective approach to favor the desired isomer.

2. Incomplete Cyclization and Dehydration:

The reaction proceeds through a hydrazone intermediate, which then cyclizes and dehydrates. If these steps are not efficient, a mixture of starting materials, intermediates, and the final product will be present.

  • Mitigation Strategy: The addition of a suitable acid catalyst can promote both the cyclization and the final dehydration step.[6] Ensuring the reaction goes to completion by extending the reaction time or increasing the temperature can also be beneficial.

3. Side Reactions of Starting Materials:

Hydrazines can undergo self-condensation or decomposition, especially at elevated temperatures. The 1,3-dicarbonyl compound can also participate in other reactions depending on the conditions.

  • Mitigation Strategy: Slow, controlled addition of the hydrazine derivative can help to minimize its self-condensation, especially on a larger scale.[5] Maintaining a moderate reaction temperature is also crucial.

The general mechanism for the Knorr pyrazole synthesis is depicted below, highlighting the key steps where issues can arise.

Knorr_Mechanism 1,3-Dicarbonyl Hydrazone_Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate + Hydrazine - H2O Hydrazine Cyclized_Intermediate Hydrazone_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Cyclized_Intermediate->Pyrazole Dehydration (- H2O)

Caption: Generalized Knorr pyrazole synthesis mechanism.

Question 3: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the recommended purification strategies for pyrazoles?

Answer:

Effective purification is critical for obtaining a good isolated yield. The choice of method depends on the physical properties of the pyrazole (solid or liquid) and the nature of the impurities.

1. Column Chromatography:

This is the most common and effective method for separating closely related impurities like regioisomers.[7]

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for many pyrazoles. The optimal solvent system should provide a retention factor (Rf) of 0.3-0.4 for the desired product on a TLC plate.

  • Stationary Phase: Silica gel is standard. For basic pyrazoles that may streak on acidic silica, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[7]

2. Recrystallization:

If the product is a solid and the impurities have different solubilities, recrystallization can be a highly effective and scalable purification method.[7]

  • Solvent Choice: Common solvents include ethanol, methanol, or mixtures like ethanol/water.[7] A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

3. Acid-Base Extraction/Salt Formation:

Pyrazoles are basic and can be protonated to form salts.[7][8] This property can be exploited for purification.

  • Procedure: Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified pyrazole extracted back into an organic solvent. Alternatively, the pyrazole salt can be precipitated, collected by filtration, and then neutralized to recover the pure pyrazole.[8][9]

Data Summary: Common Solvents and Catalysts
ParameterCommon ChoicesNotes
Solvents Ethanol, Acetic Acid, DMF, Toluene, DMSO[5][6]Choice depends on substrate solubility and reaction temperature.
Acid Catalysts Acetic Acid, HCl, H₂SO₄, p-TsOH, Lewis Acids (e.g., SmCl₃, nano-ZnO)[2][6]Protic acids are common; Lewis acids can be effective for less reactive substrates.
Base Catalysts Piperidine, Triethylamine, t-BuOK[6][10]Used in specific pyrazole syntheses, such as those involving nitroolefins.

Frequently Asked Questions (FAQs)

Q1: How critical is the stoichiometry of the reactants?

A1: The stoichiometry is very important. Typically, a slight excess of the hydrazine derivative (e.g., 1.1 to 1.2 equivalents) is used to ensure the complete consumption of the more valuable 1,3-dicarbonyl compound. However, a large excess of hydrazine can lead to the formation of side products and complicate purification.

Q2: Can I use hydrazine hydrate directly?

A2: Yes, hydrazine hydrate is a common reagent for pyrazole synthesis. However, be mindful that it introduces water into the reaction, which might need to be removed for the final dehydration step to proceed efficiently, often facilitated by heating or an acid catalyst.

Q3: My product is colored, but I expect it to be colorless. What should I do?

A3: A colored product often indicates the presence of trace, highly conjugated impurities, possibly from hydrazine decomposition.[11] These can often be removed by treating a solution of the product with activated charcoal, followed by filtration through celite and recrystallization.[7] Passing a solution of the product through a short plug of silica gel can also be effective.[7]

Q4: What is the role of microwave irradiation in pyrazole synthesis?

A4: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[1] It is a valuable tool for rapid reaction condition screening and optimization.

References

  • Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds. 5

  • Benchchem. Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. 7

  • Arvia Technology. Pyrazole Removal From Water.

  • ResearchGate. Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition.

  • ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.

  • Benchchem. Technical Support Center: Pyrazole Synthesis via Cyclocondensation. 6

  • ResearchGate. Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a.

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • ResearchGate. Influence of catalyst proportion on the synthesis of pyranopyrazole.

  • ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole.

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

  • Google Patents. Process for the purification of pyrazoles.

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • Google Patents. Method for purifying pyrazoles.

  • Organic Chemistry Portal. Pyrazole synthesis.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • National Institutes of Health. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

  • Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles.

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.

  • Royal Society of Chemistry. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.

  • Benchchem. Troubleshooting common issues in pyrazole synthesis. 1

  • Organic Syntheses Procedure. 4.

  • Reddit. Knorr Pyrazole Synthesis advice.

  • Chem Help Asap. Knorr Pyrazole Synthesis.

  • ResearchGate. Proposed mechanism for the cyclocondensation reaction between...

  • ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl...

  • ResearchGate. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • Google Patents. Preparation of pyrazole and its derivatives.

  • National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives.

  • National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

Sources

Stability issues of pyrazole-4-carbaldehydes under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with pyrazole-4-carbaldehydes and encounter stability challenges, particularly under acidic conditions. Pyrazole-4-carbaldehydes are pivotal building blocks in medicinal chemistry, serving as versatile precursors for a vast array of complex, biologically active molecules.[1][2] The formyl group at the C4 position is an excellent synthetic handle; however, its reactivity, combined with the electronic nature of the pyrazole ring, can lead to unexpected degradation, side reactions, and low yields in acidic environments.

This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you navigate these challenges effectively. Our goal is to explain the causal chemistry behind these stability issues and provide you with robust solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling of pyrazole-4-carbaldehydes in acidic media.

Q1: Why is my pyrazole-4-carbaldehyde decomposing during an acidic reaction or workup?

A1: Decomposition under acidic conditions typically stems from two primary factors: the protonation of the pyrazole ring and the inherent reactivity of the aldehyde group.

  • Ring Protonation: The pyrazole ring contains a pyridine-like nitrogen atom (N2) that is basic and can be readily protonated by acids to form a pyrazolium cation.[3][4] This protonation withdraws electron density from the entire ring system, which can destabilize the molecule, particularly if there are other sensitive functional groups present. While the pyrazole ring itself is generally robust and resistant to oxidation or reduction[3][5][6], this electronic shift can promote side reactions or, in harsh conditions (e.g., strong, hot acids), potentially lead to ring-opening pathways.[3][7]

  • Aldehyde Reactivity: The formyl group is susceptible to acid-catalyzed reactions. The carbonyl oxygen can be protonated, making the carbonyl carbon highly electrophilic. This enhanced electrophilicity can lead to:

    • Unwanted Condensation Reactions: Self-condensation or reaction with other nucleophiles in the mixture.[8]

    • Acetal Formation: If alcohols are present as solvents or reagents, they can react to form acetals. While this can be a deliberate protection strategy, it is often an undesired side reaction.

    • Polymerization: Formation of intractable polymeric materials, especially with heating.[9]

Q2: I am performing a Vilsmeier-Haack formylation to synthesize a pyrazole-4-carbaldehyde and my yields are very low. Is this a stability issue?

A2: Yes, it is highly likely a stability issue. The Vilsmeier-Haack reaction is one of the most common methods for synthesizing these compounds and involves an electrophilic iminium salt (the Vilsmeier reagent) under anhydrous, often heated, conditions.[2][9][10][11] Low yields can be traced to several stability-related problems:

  • Substrate or Product Decomposition: The reaction often requires heating (e.g., 60-120 °C), which can cause the pyrazole starting material or the aldehyde product to decompose.[9] This is especially true for pyrazoles with electron-withdrawing groups, which may require harsher conditions and show lower reactivity.

  • Side Reactions: The highly reactive Vilsmeier reagent can sometimes lead to side products, especially if stoichiometry and temperature are not carefully controlled.[9][11]

  • Workup Issues: The reaction is quenched in an aqueous solution and neutralized. If the neutralization is not performed carefully (e.g., pH becomes too high or low) or if the product has some water solubility, significant product loss can occur during extraction.[9]

Monitoring the reaction by Thin Layer Chromatography (TLC) is critical to determine the optimal reaction time and temperature to maximize product formation while minimizing degradation.[1][9]

Q3: How can I protect the aldehyde functional group before subjecting my molecule to strongly acidic conditions?

A3: Protecting the aldehyde is an excellent strategy when subsequent synthetic steps require harsh acidic conditions under which the formyl group would not survive. The ideal protecting group should be easy to install, stable to the acidic reaction conditions, and removable under mild conditions that do not affect the rest of the molecule.

A highly reliable choice for aldehydes is the formation of a 1,3-dithiane .

  • Stability: Dithianes are exceptionally stable across a wide range of pH, including strongly acidic and basic conditions.

  • Installation: They are typically formed by reacting the aldehyde with 1,3-propanedithiol in the presence of an acid catalyst (e.g., BF₃·OEt₂).

  • Removal (Deprotection): The dithiane can be cleanly converted back to the aldehyde using various methods, most commonly involving oxidative or mercury(II)-based reagents.

A detailed protocol for dithiane protection is provided in the "Experimental Protocols" section.

Q4: Are there specific acids or acidic reagents that are particularly harsh for pyrazole-4-carbaldehydes?

A4: Yes. While sensitivity is substrate-dependent, certain acids should be used with caution:

  • Strong Mineral Acids at High Temperatures: Hot sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) should be avoided unless absolutely necessary, as they are most likely to cause decomposition or polymerization.

  • Strong Oxidizing Acids: Nitric acid (HNO₃), especially mixed with sulfuric acid, is used for nitration but can also oxidize the aldehyde group to a carboxylic acid or lead to ring degradation.[11]

  • Lewis Acids: Strong Lewis acids can coordinate to the nitrogen atoms or the carbonyl oxygen, leading to a variety of side reactions. Their use should be carefully evaluated.

For general pH adjustments or catalysis, milder acids like acetic acid, trifluoroacetic acid (TFA), or p-toluenesulfonic acid (pTSA) are often better tolerated, especially at lower temperatures.

Troubleshooting Guide

Use this table to diagnose and resolve common experimental issues.

Symptom / Observation Potential Root Cause Recommended Solution & Rationale
Low or No Product Yield after acidic reaction1. Product/Substrate Decomposition: The reaction conditions (acid strength, temperature, time) are too harsh.1a. Lower the reaction temperature. 1b. Reduce the reaction time and monitor closely with TLC. 1c. Switch to a milder acid catalyst (e.g., from H₂SO₄ to pTSA). 1d. If harsh conditions are unavoidable, implement a protecting group strategy for the aldehyde.
Multiple Unidentified Spots on TLC 1. Side Reactions: The activated aldehyde is undergoing self-condensation or reacting with other species. 2. Incomplete Reaction: Both starting material and product are present along with byproducts.1a. Protect the aldehyde group prior to the reaction. 1b. Ensure strictly anhydrous conditions to prevent hydrolysis-related side reactions. 2a. Optimize reaction time and temperature by running small-scale time-course experiments.
Product Precipitates During Acidic Workup, but is Lost After Neutralization Salt Formation & Solubility: The protonated pyrazole forms a water-soluble salt. Upon neutralization, the free base may be an oil or remain dissolved if not extracted efficiently.1a. Perform the neutralization carefully at 0 °C using a saturated, mild base like NaHCO₃.[1][9] 1b. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the organic product.[9] 1c. Extract multiple times (3-5x) with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
Reaction Stalls (No Further Conversion of Starting Material) Reagent Decomposition or Ring Deactivation: The acid may be decomposing a key reagent, or protonation of the pyrazole is deactivating it towards the desired reaction.1a. Add the acid or acidic reagent slowly at a low temperature. 1b. Re-evaluate the reaction mechanism. An alternative synthetic route that avoids strongly acidic conditions may be necessary.

Visualized Mechanisms and Workflows

Acid-Catalyzed Protonation

Under acidic conditions, the N2 nitrogen of the pyrazole ring is protonated, creating an electron-deficient pyrazolium cation. This fundamentally alters the reactivity and stability of the molecule.

Caption: Protonation at N2 creates a delocalized pyrazolium cation.

Troubleshooting Workflow for Low Yields

This decision tree provides a logical path for diagnosing the cause of low product yields in reactions involving pyrazole-4-carbaldehydes under acidic conditions.

G start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/LCMS start->check_tlc degradation Are there multiple new spots or baseline material? check_tlc->degradation sm_present Is significant starting material (SM) unreacted? degradation->sm_present No protect Root Cause: Instability Solution: 1. Use milder conditions (↓ Temp, ↓ Time). 2. Use a protecting group. degradation->protect Yes optimize Root Cause: Incomplete Reaction Solution: 1. Increase reaction time or temperature. 2. Check reagent purity/activity. sm_present->optimize Yes complex Root Cause: Mixed Instability & Low Reactivity Solution: 1. Implement protecting group strategy. 2. Consider alternative synthetic route. sm_present->complex No

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Protection of Pyrazole-4-carbaldehyde as a 1,3-Dithiane

This protocol describes a robust method for protecting the aldehyde functionality, rendering it stable to a wide variety of acidic conditions.

Materials:

  • Pyrazole-4-carbaldehyde substrate (1.0 equiv)

  • 1,3-Propanedithiol (1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the pyrazole-4-carbaldehyde substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Reagents: Add 1,3-propanedithiol (1.2 equiv) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Initiation: Slowly add BF₃·OEt₂ (0.1 equiv) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until all the starting aldehyde has been consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude dithiane can be purified by column chromatography on silica gel if necessary.

Validation: The success of the protection can be confirmed by ¹H NMR (disappearance of the aldehyde proton signal around 9-10 ppm and appearance of a new triplet around 4-5 ppm for the dithiane methine proton) and mass spectrometry.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
  • Semantic Scholar. (2010, September 1). Acid Catalyzed Heterolysis of a Pyrazol α-Chloroacetanilide Derivative with Alkyl-Amidonitrogen Fission.
  • Peterson, L. K., Kiehlmann, E., Saager, A. R., & The, K. I. (1974). The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. Canadian Journal of Chemistry, 52(13), 2367-2374.
  • National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • ResearchGate. (2025, August 10). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • Benchchem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • ResearchGate. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
  • ResearchGate. (2025, August 9). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.

Sources

Preventing byproduct formation in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyrazole Derivatives

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding byproduct formation during the synthesis of pyrazole derivatives. Our goal is to provide in-depth, scientifically grounded solutions to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific experimental problems with detailed explanations of the underlying causes and step-by-step protocols for resolution.

Issue 1: Formation of Regioisomeric Pyrazoles

Symptom: You are performing a Knorr-type synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and your NMR and LC-MS analyses show a mixture of two pyrazole isomers that are difficult to separate.[1]

Root Cause Analysis: The formation of regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[2] The regiochemical outcome is a delicate balance of electronic effects (the electrophilicity of the carbonyl carbons), steric hindrance at each carbonyl site, and the reaction conditions, particularly solvent and pH.[2] In standard solvents like ethanol, both reaction pathways often proceed at comparable rates, leading to isomeric mixtures.[3]

Strategic Solutions:

  • Solvent-Mediated Regiocontrol: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are highly effective at directing the reaction toward a single isomer.[3][4] These solvents can stabilize one of the transition states over the other through specific hydrogen bonding interactions.

    Protocol 1: Regioselective Synthesis Using Fluorinated Alcohols [4]

    • Dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL) in a round-bottom flask.

    • Add the substituted hydrazine (e.g., methylhydrazine, 1.2 mmol) to the solution at room temperature.

    • Stir the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the TFE under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

  • pH-Based Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[2] Under acidic conditions, the more substituted nitrogen is protonated and becomes less nucleophilic, favoring attack by the terminal NH2 group. Conversely, neutral or basic conditions can alter this preference.

    Experimental Approach:

    • Acidic Conditions: Add a catalytic amount of an acid like acetic acid or p-toluenesulfonic acid. This typically favors the formation of the isomer resulting from the attack of the less substituted nitrogen atom.

    • Basic Conditions: Employ basic conditions, which may reverse the selectivity compared to acidic media.[5] A systematic screening of pH is recommended to determine the optimal conditions for your specific substrates.

  • Alternative Synthetic Routes: When control over the Knorr synthesis proves difficult, switching to an inherently regioselective method is a powerful strategy.

    • 1,3-Dipolar Cycloaddition: This method offers high regioselectivity.[4][6] For instance, the reaction of in situ generated diazo compounds (from N-tosylhydrazones) with terminal alkynes consistently yields 3,5-disubstituted pyrazoles.[4]

    Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition [4]

    • In a flame-dried flask under an inert atmosphere, combine the N-tosylhydrazone (1.0 mmol), potassium carbonate (2.0 mmol), and 1,4-dioxane (5 mL).

    • Add the terminal alkyne (1.2 mmol) to the mixture.

    • Heat the reaction to reflux (approx. 101 °C) and monitor by TLC.

    • After completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the single-regioisomer product.

Data Summary: Solvent Effects on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
1-Aryl-4,4,4-trifluorobutane-1,3-dioneArylhydrazineEthanolEquimolar Mixture[6]
1-Aryl-4,4,4-trifluorobutane-1,3-dioneArylhydrazineN,N-Dimethylacetamide98:2[6]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:1[3]
Issue 2: Incomplete Cyclization Leading to Pyrazoline or Hydrazone Byproducts

Symptom: Your reaction mixture contains significant amounts of pyrazoline intermediates or linear hydrazones, indicating that the final aromatization step is incomplete or that cyclization has stalled.[1][7]

Root Cause Analysis: The formation of the stable aromatic pyrazole ring is the thermodynamic driving force of the reaction. However, the final dehydration/oxidation step can be kinetically slow. Pyrazolines are dihydropyrazole intermediates that require an oxidation step to aromatize.[8] Hydrazones form from the initial condensation of the hydrazine with one carbonyl group, and if the subsequent intramolecular cyclization is slow, they can accumulate as byproducts.

Strategic Solutions:

  • Promoting Dehydration/Aromatization:

    • Thermal Promotion: Increasing the reaction temperature or extending the reaction time can often provide the necessary activation energy for the final dehydration step.

    • Acid Catalysis: Glacial acetic acid is commonly used not only as a solvent but also as a catalyst to facilitate the dehydration of the cyclic intermediate.[9]

  • In Situ Oxidation of Pyrazoline Intermediates: If pyrazolines are the primary byproduct, introducing a mild oxidant can drive the reaction to completion.

    Protocol 3: Oxidation of Pyrazolines to Pyrazoles

    • After the initial condensation reaction to form the pyrazoline, cool the reaction mixture.

    • Introduce an oxidizing agent. Common choices include:

      • Bromine in a suitable solvent: Effective but requires careful handling.

      • Oxygen/Air in DMSO: A greener alternative involves heating the pyrazoline intermediate in DMSO under an oxygen atmosphere or open to the air.[10]

      • IBX in a suitable solvent: A mild and selective oxidant.[11]

    • Monitor the oxidation by TLC until the pyrazoline spot is consumed.

    • Proceed with standard workup and purification.

Logical Flow for Troubleshooting Incomplete Cyclization

G start Problem: Incomplete Cyclization/Aromatization check_byproduct Identify major byproduct (TLC, LC-MS, NMR) start->check_byproduct hydrazone Hydrazone is major byproduct check_byproduct->hydrazone Linear Intermediate pyrazoline Pyrazoline is major byproduct check_byproduct->pyrazoline Cyclic Intermediate remediate_hydrazone Promote Cyclization: - Increase temperature - Add acid catalyst (e.g., Acetic Acid) - Extend reaction time hydrazone->remediate_hydrazone remediate_pyrazoline Promote Aromatization: - Introduce an oxidant (O2/DMSO, IBX) - Increase temperature - Check for oxidant compatibility pyrazoline->remediate_pyrazoline end Purified Pyrazole Product remediate_hydrazone->end remediate_pyrazoline->end

Sources

Technical Support Center: Optimization of Catalysts for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Optimization in Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with challenges related to yield, purity, and regioselectivity. The choice and optimization of a catalyst are paramount to overcoming these hurdles.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot experiments logically and effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst selection and reaction setup.

Q1: What are the main catalytic strategies for pyrazole synthesis?

The synthesis of pyrazoles primarily relies on the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][2] Catalysts are crucial for accelerating the reaction, improving yields, and controlling selectivity. The main strategies include:

  • Acid Catalysis: This is the classic approach, often referred to as the Knorr pyrazole synthesis.[3][4][5] Protic acids (e.g., acetic acid, H₂SO₄) or Lewis acids (e.g., ZnCl₂, LiClO₄) are used to activate the carbonyl groups, facilitating nucleophilic attack by the hydrazine.[2][4]

  • Heterogeneous Catalysis: This strategy employs solid catalysts that are not dissolved in the reaction medium. This offers significant advantages in terms of catalyst separation, recovery, and reusability, aligning with green chemistry principles.[6][7] Examples include nano-ZnO, Amberlyst-70, and various metal oxides.[1][2][8]

  • Nanocatalysis: Nanoparticles offer a high surface-area-to-volume ratio, often leading to enhanced catalytic activity and selectivity compared to their bulk counterparts.[7][9] Catalysts like nano-ZnO, magnetic Fe₃O₄ nanoparticles, and ceria-doped zirconia have been shown to be highly effective.[1][6][10]

  • Transition-Metal Catalysis: Catalysts based on palladium, silver, nickel, or rhodium can enable alternative synthetic routes or improve the efficiency of traditional ones, such as through multicomponent reactions or cycloadditions.[1][11][12]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on the specific requirements of your synthesis, such as scale, need for catalyst recovery, and sensitivity of your substrates.

FeatureHomogeneous Catalysts (e.g., Acetic Acid, AgOTf)Heterogeneous Catalysts (e.g., Nano-ZnO, Fe₃O₄@SiO₂)
Activity/Selectivity Often high activity and selectivity due to well-defined active sites and good substrate accessibility.Can be highly active; selectivity may be influenced by surface properties and pore structure.
Reaction Conditions Typically mild conditions (e.g., room temperature).[2][13]May require slightly elevated temperatures, but many modern catalysts work under mild or solvent-free conditions.[14]
Catalyst Separation Difficult; often requires extraction or chromatographic purification, leading to waste.Easy separation via filtration or magnetic decantation (for magnetic catalysts).[6]
Reusability Generally not reusable.Often reusable for multiple cycles with minimal loss of activity, improving process economy.[6][11]
Cost-Effectiveness Can be expensive (e.g., silver or palladium salts).Often based on abundant, inexpensive metals. High reusability reduces overall cost.
Best For Lab-scale discovery, initial screening, reactions sensitive to mass transfer limitations.Process development, large-scale synthesis, green chemistry applications.

Q3: What is the role of the solvent in catalyst performance?

The solvent plays a critical role that extends beyond simply dissolving the reactants. It can influence catalyst activity, reaction rate, and, most importantly, the regioselectivity of the final product.

  • Polar Protic Solvents (e.g., Ethanol, Water): Traditionally used, they can participate in hydrogen bonding, stabilizing intermediates and transition states.[15] Green chemistry approaches increasingly favor water or aqueous ethanol mixtures.[16]

  • Aprotic Dipolar Solvents (e.g., DMF, DMAc): These have been found to significantly enhance regioselectivity in the synthesis of 1-aryl-substituted pyrazoles, often providing better results than traditional protic solvents.[1][2]

  • Green Solvents (e.g., Water, PEG, Ionic Liquids): The use of environmentally benign solvents is a major focus. Water, often with a surfactant or co-catalyst, has proven highly effective.[14][16] PEG-400/H₂O mixtures have been used with Pd-nanoparticles for clean, one-pot syntheses.[2]

Part 2: Troubleshooting Guide

This section is formatted to address specific experimental problems.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low. What are the primary causes and how can I fix them?

A: Low yield is a common issue that can stem from several factors related to the catalyst and reaction conditions. Let's break down the diagnostic process.

Workflow for Troubleshooting Low Yield

G start Problem: Low Yield cat_check Step 1: Verify Catalyst Activity start->cat_check cond_check Step 2: Assess Reaction Conditions cat_check->cond_check Catalyst OK cat_inactive Is the catalyst known to be active for this reaction type? cat_check->cat_inactive sub_check Step 3: Check Substrate Quality cond_check->sub_check Conditions OK temp Is the temperature appropriate? cond_check->temp hydrazine_q Is the hydrazine derivative stable/pure? sub_check->hydrazine_q cat_loading Is the catalyst loading optimal? cat_inactive->cat_loading Yes cat_deactivated Could the catalyst be deactivated or poisoned? cat_loading->cat_deactivated Yes solvent Is the solvent optimal? temp->solvent Yes time Is the reaction time sufficient? solvent->time Yes diketone_q Is the 1,3-dicarbonyl compound degrading? hydrazine_q->diketone_q Yes G sub Unsymmetrical 1,3-Diketone + Phenylhydrazine attack_c1 Initial attack at Carbonyl 1 (Less hindered/More electrophilic) sub->attack_c1 Pathway A attack_c3 Initial attack at Carbonyl 3 (More hindered/Less electrophilic) sub->attack_c3 Pathway B intermediate_a Hydrazone Intermediate A attack_c1->intermediate_a intermediate_b Hydrazone Intermediate B attack_c3->intermediate_b cyclize_a Cyclization intermediate_a->cyclize_a cyclize_b Cyclization intermediate_b->cyclize_b product_a Regioisomer A cyclize_a->product_a product_b Regioisomer B cyclize_b->product_b

Caption: Competing pathways leading to different regioisomers.

Causality & Solutions:

  • pH Control (Acid Catalysis):

    • The "Why": The reaction mechanism is pH-dependent. Under strongly acidic conditions, the more basic nitrogen of the hydrazine is protonated, and the reaction proceeds via attack from the less basic nitrogen. The site of initial attack on the diketone is governed by which carbonyl is more electrophilic. Conversely, under neutral or slightly basic conditions, the more nucleophilic nitrogen attacks first.

    • Solution:

      • Use Arylhydrazine Hydrochloride Salts: Starting with the hydrochloride salt in a non-polar or dipolar aprotic solvent can significantly improve regioselectivity. [1] * Solvent Choice: Gosselin et al. demonstrated that using dipolar aprotic solvents like N,N-dimethylacetamide (DMAc) at room temperature can provide exceptional regioselectivity for 1-aryl-3,4,5-substituted pyrazoles. [2]This is often more effective than traditional methods using ethanol.

  • Steric Hindrance:

    • The "Why": A bulky substituent on the hydrazine or the diketone will sterically direct the initial attack to the less hindered carbonyl group.

    • Solution: While changing the substrates isn't always an option, choosing a bulkier catalyst could potentially influence the transition state. However, solvent and pH control are generally more reliable levers.

  • Catalyst-Substrate Interaction (Heterogeneous Catalysts):

    • The "Why": The surface of a heterogeneous catalyst can preferentially bind one of the carbonyl groups, directing the nucleophilic attack. The specific surface chemistry of the catalyst (e.g., Lewis acid sites vs. Brønsted acid sites) can play a crucial role.

    • Solution: Screen different types of heterogeneous catalysts. For example, a catalyst with strong Lewis acidity might coordinate more strongly to the less hindered carbonyl, favoring one regioisomer.

Illustrative Data: Solvent Effect on Regioselectivity [17]

Solvent Dielectric Constant (ε) Regioisomer Ratio (A:B) Overall Yield (%)
Toluene 2.4 75:25 85%
Ethanol 24.5 60:40 92%
Acetic Acid 6.2 95:5 88%
Water/PEG-400 High >97:3 up to 97%

Note: Data is illustrative and actual results will vary based on specific substrates.

Issue 3: Heterogeneous Catalyst Deactivation

Q: My solid catalyst works well for the first run, but its activity drops significantly in subsequent cycles. What's happening?

A: Catalyst deactivation is a key challenge in heterogeneous catalysis. The primary causes are leaching, poisoning, or fouling of the active sites.

Causality & Solutions:

  • Leaching:

    • The "Why": The active catalytic species (e.g., metal ions) may detach from the solid support and dissolve into the reaction mixture. This is more common in polar or acidic media. The reaction is then unknowingly catalyzed by a homogeneous species, and the solid material recovered is no longer active.

    • Solution:

      • Perform a Hot Filtration Test: Run the reaction for a short period (e.g., 20% conversion), then quickly filter the hot solution to remove the solid catalyst. Allow the filtrate to continue reacting. If the reaction proceeds further, leaching is occurring.

      • Choose a More Robust Support: Use a support that strongly binds the active species. Covalent anchoring of the catalyst to the support is more robust than simple impregnation.

  • Fouling/Coking:

    • The "Why": Organic byproducts or polymers can deposit on the catalyst surface, physically blocking the active sites. This is more common in reactions run at high temperatures.

    • Solution:

      • Wash Thoroughly Between Cycles: After recovery, wash the catalyst with a solvent that can dissolve potential organic residues.

      • Calcination: For thermally stable catalysts (e.g., metal oxides), heating at high temperature in air (calcination) can burn off organic deposits and regenerate the catalyst.

  • Poisoning:

    • The "Why": Impurities in the reactants or solvent (e.g., sulfur or halide compounds) can irreversibly bind to the active sites, rendering them inactive.

    • Solution: Use high-purity reagents and solvents. If a specific poison is suspected, a purification step for the starting materials may be necessary.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Pyrazole Synthesis

This protocol outlines a method for screening different catalysts for the synthesis of 1-phenyl-3,5-dimethylpyrazole.

Reagents:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (Anhydrous)

  • Catalyst 1: Acetic Acid (Homogeneous)

  • Catalyst 2: Nano-ZnO (Heterogeneous)

  • Catalyst 3: Amberlyst-70 (Heterogeneous Resin)

Procedure:

  • Setup: In three separate 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add phenylhydrazine (1.0 mmol, 108 mg) and acetylacetone (1.0 mmol, 100 mg).

  • Solvent Addition: Add 5 mL of ethanol to each flask and stir to dissolve the reactants.

  • Catalyst Addition:

    • Flask 1: Add acetic acid (0.1 mmol, 6 µL).

    • Flask 2: Add nano-ZnO (10 mol%, 8 mg). [1] * Flask 3: Add Amberlyst-70 (50 mg). [2]4. Reaction: Heat all three reactions to 60°C in a pre-heated oil bath.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.

  • Work-up (Flask 1): Once the reaction is complete, cool to room temperature. Remove the solvent under reduced pressure. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Work-up (Flasks 2 & 3): Once the reaction is complete, cool to room temperature. Filter the reaction mixture to recover the heterogeneous catalyst. Wash the catalyst with ethanol (2 x 5 mL). Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Analysis: Purify the crude products by column chromatography or recrystallization. Characterize the product by ¹H NMR and ¹³C NMR and determine the isolated yield for each catalyst to assess performance.

Protocol 2: Testing Reusability of a Heterogeneous Catalyst (e.g., Nano-ZnO)

Procedure:

  • Initial Reaction: Perform the synthesis as described in Protocol 1 using nano-ZnO.

  • Catalyst Recovery: After the reaction is complete, filter the mixture while cool. Collect the solid nano-ZnO catalyst on the filter paper.

  • Washing: Wash the recovered catalyst thoroughly with ethanol (3 x 10 mL) to remove any adsorbed product or unreacted starting materials.

  • Drying: Dry the catalyst in a vacuum oven at 80°C for 2 hours to remove residual solvent.

  • Weighing: Weigh the dried, recovered catalyst to determine the amount lost during the recovery process.

  • Next Cycle: Use the recovered catalyst in a new reaction with fresh substrates. If mass was lost, supplement with a small amount of fresh catalyst to maintain the same catalyst loading, or run the reaction on a proportionally smaller scale.

  • Repeat: Repeat this cycle 5-7 times, calculating the isolated product yield for each run. A plot of yield vs. cycle number will demonstrate the reusability of the catalyst. [11]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. NIH. [Link]

  • Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. Pharmacophore. [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]

  • Optimization of catalyst loading with respect to yield of 5a. ResearchGate. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. ACS Publications. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Semantic Scholar. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Purity analysis of 5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Analysis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde by High-Performance Liquid Chromatography (HPLC)

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

This compound is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1] Its functionalized pyrazole core is a scaffold for developing novel anti-inflammatory agents, anti-cancer therapies, fungicides, and herbicides.[1] Given its role as a precursor, the purity of this compound is paramount. Undetected impurities can lead to significant downstream consequences, including the formation of unwanted side-products, reduced efficacy of the final active ingredient, and potential toxicological risks.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound. We will focus on a primary, robust High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, we will compare this approach with Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive perspective for researchers and quality control professionals.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a moderately polar, non-volatile organic molecule like this compound, RP-HPLC is the analytical method of choice. Its high resolution, reproducibility, and quantitative accuracy make it ideal for separating the main compound from closely related process impurities and degradation products.

Causality Behind the Method: Why These Parameters?

The development of a robust HPLC method is not arbitrary; it is a science of controlled interactions. Our objective is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

  • The Column (Stationary Phase): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is selected here for its hydrophobic nature. The non-polar C18 chains interact with the pyrazole compound, retaining it based on its hydrophobicity. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers a good balance between resolution and analysis time.[2]

  • The Mobile Phase: The mobile phase is designed to precisely control the elution of the analyte.

    • Solvents: A mixture of Acetonitrile (ACN) and water is chosen. ACN is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. The ratio (e.g., 60:80 ACN:Water) is optimized to achieve a suitable retention time, typically between 3 and 10 minutes.

    • Additive (0.1% Trifluoroacetic Acid - TFA): The addition of a small amount of an acid like TFA is critical.[3] It serves two purposes: 1) It protonates any free silanol groups on the silica backbone of the column, preventing undesirable peak tailing, and 2) It ensures the analyte is in a consistent, single ionic state, leading to sharper, more reproducible peaks.

  • The Detector (UV-Vis/PDA): Pyrazole derivatives possess conjugated systems that absorb UV light.[4] A Photodiode Array (PDA) detector is superior to a standard UV-Vis detector for method development as it can scan a range of wavelengths simultaneously. This allows for the determination of the wavelength of maximum absorbance (λmax) for the primary compound, ensuring the highest sensitivity. For this class of compounds, a λmax is often found in the 250-330 nm range.[2] A PDA detector also provides peak purity analysis, a self-validating feature that confirms a peak is not composed of co-eluting impurities.

Experimental Workflow for HPLC Purity Analysis

The following diagram outlines the logical flow of the HPLC purity analysis, from initial sample preparation to final data interpretation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting sample_prep Sample Preparation (Accurate Weighing & Dissolution in Mobile Phase) std_prep Standard Preparation (Certified Reference Material) mobile_phase_prep Mobile Phase Preparation (ACN:Water + 0.1% TFA, Filtered & Degassed) system_setup System Setup & Equilibration (Install C18 Column, Set Flow Rate & Temp) mobile_phase_prep->system_setup system_suitability System Suitability Test (SST) (Inject Standard 5x, Check RSD%, Tailing Factor) system_setup->system_suitability analysis_run Analysis Run (Inject Blank, Standard, and Sample Solutions) system_suitability->analysis_run integration Chromatogram Integration (Integrate All Peaks) analysis_run->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report Generation (Include Chromatograms, SST, and Purity Results) calculation->report

Caption: Workflow for HPLC purity determination of this compound.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound sample

  • Certified Reference Standard of the same compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water (e.g., Milli-Q)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260, Waters Alliance, or equivalent, equipped with a pump, autosampler, column oven, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile : Water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 275 nm (or determined λmax).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Solution Preparation:

  • Diluent: Mobile phase is used as the diluent.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. Analysis Procedure:

  • Prepare the mobile phase, filter, and degas.

  • Set up the HPLC system with the specified conditions and allow it to equilibrate until a stable baseline is achieved.

  • Perform a System Suitability Test (SST): Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor ≤ 1.5, and the theoretical plates > 2000.[5]

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject the standard solution once.

  • Inject the sample solution in duplicate.

  • Process the chromatograms, integrating all peaks with an area greater than 0.05% of the main peak area.

5. Purity Calculation: Purity is calculated using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative & Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary method for purity quantification, GC-MS serves as an excellent orthogonal technique, particularly for identifying unknown impurities.[6] It separates compounds based on their volatility and provides mass spectra, which act as a chemical "fingerprint" for structural elucidation.

When to Use GC-MS:
  • Identification of Volatile Impurities: Ideal for detecting residual solvents or volatile byproducts from synthesis that may not be well-retained by RP-HPLC.

  • Impurity Identification: When an unknown peak is observed in the HPLC chromatogram, a GC-MS analysis of the sample can help identify its structure, assuming the impurity is thermally stable and sufficiently volatile.

  • Confirmation of Identity: The mass spectrum of the main peak can be used to confirm the molecular weight (172.6 g/mol ) and fragmentation pattern of this compound.[1]

The synthesis of pyrazole aldehydes often involves a Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride and dimethylformamide (DMF).[7][8] GC-MS is particularly well-suited to detect residual DMF in the final product.

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal. The following table provides a direct comparison of their capabilities for purity analysis of this compound.

FeatureReversed-Phase HPLC with PDA Detector Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Separation Partitioning based on polarity between a liquid mobile phase and a solid stationary phase.Partitioning based on volatility and boiling point between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Ideal for the target compound and its polar impurities.Best for volatile and thermally stable compounds. Suitable for the target compound and volatile impurities.
Primary Application Quantitative Purity: Accurate determination of the percentage purity of the main component.[3]Qualitative Identification: Structural elucidation of unknown impurities and confirmation of identity.[6]
Sensitivity High (ng to pg range), dependent on the analyte's UV absorptivity.Very high (pg to fg range), especially in Selected Ion Monitoring (SIM) mode.
Impurity Identification Limited. Retention time matching with known standards. PDA provides peak purity information but not structure.Excellent. Mass spectrum provides molecular weight and fragmentation data for structural identification.
Throughput & Speed Moderate. Typical run times are 10-30 minutes.Moderate to Slow. Run times can be longer due to temperature programming and oven cooling.

Conclusion

For routine quality control and quantitative purity assessment of this compound, a well-validated Reversed-Phase HPLC method is the gold standard . Its robustness, precision, and suitability for non-volatile analytes make it the ideal primary technique. The detailed protocol provided herein serves as a strong starting point for method implementation.

However, a comprehensive purity analysis strategy should incorporate GC-MS as a complementary, orthogonal technique . Its unparalleled strength in identifying volatile impurities and elucidating the structure of unknown peaks provides critical information that HPLC alone cannot. By leveraging both methods, researchers and drug development professionals can ensure the highest quality of this vital chemical intermediate, safeguarding the integrity of their final products.

References

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2025). PubChem. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... (n.d.). R Discovery. Available at: [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. (2025). Chemsrc. Available at: [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2025). ResearchGate. Available at: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)... (2013). MDPI. Available at: [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde. (n.d.). Springer. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Available at: [Link]

  • New analytical method for determining aldehydes in aqueous samples. (1999). CDC Stacks. Available at: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Method of preparing heterocyclic aldehydes. (1966). Google Patents.
  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. (2020). MDPI. Available at: [Link]

  • Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil. (2012). PubMed. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Available at: [Link]

Sources

1H NMR and 13C NMR analysis of pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Pyrazole-4-carbaldehydes

For researchers and professionals in medicinal chemistry and drug development, pyrazole-4-carbaldehydes are invaluable synthetic intermediates. Their utility stems from the versatile reactivity of the aldehyde group and the diverse biological activities associated with the pyrazole core, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The Vilsmeier-Haack reaction is a predominant synthetic route for accessing this class of compounds, typically by formylating a corresponding hydrazone precursor.[2][3][4]

Accurate structural elucidation is paramount for ensuring the purity and identity of these building blocks. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive comparison and analysis of the ¹H and ¹³C NMR spectral features of pyrazole-4-carbaldehydes, grounded in experimental data to support researchers in their analytical endeavors.

¹H NMR Spectral Analysis: Key Signatures

The ¹H NMR spectrum of a pyrazole-4-carbaldehyde is distinguished by several characteristic signals. The precise chemical shifts are influenced by the substituents on the pyrazole ring, particularly at the N1, C3, and C5 positions.

The Aldehyde Proton (4-CHO)

The most downfield and readily identifiable signal is that of the aldehyde proton. It consistently appears as a sharp singlet in the range of δ 9.8 - 10.2 ppm .[3][5][6] This significant deshielding is a direct consequence of the powerful electron-withdrawing nature and magnetic anisotropy of the carbonyl group.

The Pyrazole Ring Protons (H3 and H5)

The protons at the C3 and C5 positions of the pyrazole ring are crucial for confirming the core structure.

  • H5 Proton: In N1-substituted pyrazole-4-carbaldehydes, the H5 proton typically resonates as a singlet between δ 8.1 - 8.3 ppm .[3][5] Its chemical shift is influenced by the electronic nature of the substituent at the N1 position.

  • H3 Proton: When the C3 position is unsubstituted, the H3 proton signal also appears as a singlet, often slightly upfield from the H5 proton.

The N-H Proton and Tautomerism

For pyrazoles that are unsubstituted at the N1 position (N-H pyrazoles), the situation is more complex due to annular tautomerism. The proton can rapidly exchange between the N1 and N2 positions.[7]

  • Fast Exchange: At room temperature, if this exchange is fast on the NMR timescale, the H3 and H5 protons become chemically equivalent, resulting in a single, sometimes broadened, signal.

  • Broad or Absent N-H Signal: The N-H proton signal itself is often very broad or completely absent, as its resonance is averaged out by chemical exchange with other pyrazole molecules or trace amounts of water in the solvent.[7] Lowering the temperature of the NMR experiment can slow this exchange, leading to the observation of distinct signals for each tautomer.[7]

Coupling Constants

In pyrazole-4-carbaldehydes, the H3 and H5 protons do not couple with each other due to the intervening C4-substituent. Long-range coupling between the aldehyde proton and the H5 proton (⁴J) is sometimes observed, but it is typically very small (<1 Hz) and often not resolved. The most significant coupling constants arise from the interaction of ring protons with substituents. Vicinal coupling (³J) on alkyl substituents typically falls in the 6-8 Hz range.[8][9]

¹³C NMR Spectral Analysis: Carbon Skeleton Fingerprinting

The ¹³C NMR spectrum provides a definitive map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for confirming substitution patterns.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing in the δ 182 - 184 ppm region.[3][5]

  • Pyrazole C3 and C5: These carbons resonate in the aromatic region. In N1-substituted derivatives, C3 is typically found between δ 151 - 155 ppm , while C5 is located further upfield, around δ 129 - 138 ppm .[3][5]

  • Pyrazole C4: The substituted C4 carbon, attached to the aldehyde, is the most shielded of the ring carbons, with a chemical shift typically between δ 110 - 116 ppm .[5][10]

As with ¹H NMR, N-unsubstituted pyrazoles can exhibit broad or averaged signals for C3 and C5 at room temperature due to tautomerism.[7][11]

Comparative Data for Substituted Pyrazole-4-carbaldehydes

The following tables summarize experimental NMR data for a selection of pyrazole-4-carbaldehydes, illustrating the influence of different substituents on chemical shifts. All spectra were recorded in CDCl₃ unless otherwise noted.

Table 1: Comparative ¹H NMR Chemical Shift (δ, ppm) Data

Compound/SubstituentsH-CHO (s)H-5 (s)Other Key SignalsReference
1-phenyl-3-phenyl- 10.118.227.27-7.83 (m, Ar-H)[3]
1-(p-methoxyphenyl)-3-(2-chloroethoxy)- 9.868.157.54 (m, 2H, Ar-H), 6.97 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃)[5]
1-isopropyl- Not specifiedNot specifiedSpecific shifts for N-alkyl analogues are available for comparison.[12]
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-nitrophenyl)- 10.128.278.33-8.36 (m, 2H, Ar-H), 8.13-8.15 (m, 2H, Ar-H), 7.82 (s, 2H, Ar-H)[3]
5-chloro-1,3-dipropyl- 9.86N/A4.08 (t, 2H), 2.82 (t, 2H), 1.83-1.93 (m, 2H), 1.64-1.73 (m, 2H), 0.92-0.98 (m, 6H)[10]

Table 2: Comparative ¹³C NMR Chemical Shift (δ, ppm) Data

Compound/SubstituentsC-CHOC-3C-5C-4Other Key SignalsReference
1-phenyl-3-phenyl- 182.4153.8137.8~124-129121.9-135.0 (Ar-C)[3]
1-(p-methoxyphenyl)-3-(2-chloroethoxy)- 183.1163.0129.3110.9158.9, 132.5, 120.6, 114.7 (Ph-C), 68.9, 41.5 (ethoxy-C), 55.6 (OCH₃)[5]
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-nitrophenyl)- 183.2151.8139.1~122-126121.9-148.3 (Ar-C)[3]
5-chloro-1,3-dipropyl- 183.3154.9133.1115.650.5, 29.9, 22.8, 21.9, 13.8, 10.9 (propyl-C)[10]
*C4 chemical shift not explicitly assigned in the reference but is expected in this region based on other data.

Experimental Protocol: A Self-Validating Workflow

This section provides a standardized methodology for acquiring high-quality NMR data for pyrazole-4-carbaldehydes.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the pyrazole-4-carbaldehyde sample. b. Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[13] c. If the sample does not fully dissolve, gentle warming or sonication may be applied. d. Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.[12] e. Cap the NMR tube securely.

2. Data Acquisition: a. The NMR spectra should be acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz or higher for ¹H). b. ¹H NMR: i. Acquire a standard single-pulse ¹H spectrum. ii. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[12] iii. Ensure a sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio. c. ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program). ii. Reference the spectrum to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm). iii. A longer acquisition time or a higher sample concentration may be needed compared to ¹H NMR. d. 2D NMR (for full structural confirmation): i. HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, confirming which protons are attached to which carbons. ii. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is essential for assigning quaternary carbons and piecing together the molecular structure.[5] iii. COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., within an alkyl chain substituent).

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the complete NMR analysis and structural elucidation of a novel pyrazole-4-carbaldehyde.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Elucidation Compound Synthesized Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Compound->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H 1. Acquire ¹H NMR Filter->Acquire_1H Acquire_13C 2. Acquire ¹³C NMR Acquire_1H->Acquire_13C Acquire_2D 3. Acquire 2D NMR (HSQC, HMBC) Acquire_13C->Acquire_2D Assign_1D Assign Signals in 1D Spectra Acquire_2D->Assign_1D Assign_2D Correlate Signals using 2D Data Assign_1D->Assign_2D Final_Structure Confirm Final Structure Assign_2D->Final_Structure

Caption: Workflow for NMR-based structural elucidation of pyrazole-4-carbaldehydes.

Conclusion

The ¹H and ¹³C NMR spectra of pyrazole-4-carbaldehydes present a rich source of structural information. By understanding the characteristic chemical shifts of the aldehyde and pyrazole ring nuclei, and by leveraging modern 1D and 2D NMR techniques, researchers can unambiguously confirm the structure and purity of these vital synthetic intermediates. The comparative data and standardized protocol provided in this guide serve as a practical resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives for drug discovery and development.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). Benchchem.
  • Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues. (n.d.). Benchchem.
  • Hassan, A. S., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 333-341. Retrieved January 10, 2026, from [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10883-10891. Retrieved January 10, 2026, from [Link]

  • Vaškevičiūtė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. Retrieved January 10, 2026, from [Link]

  • Prakash, O., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 526-534. Retrieved January 10, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (2022). Degres Journal of Scientific Research. Retrieved January 10, 2026, from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Retrieved January 10, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved January 10, 2026, from [Link]

  • 13C and 1H NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved January 10, 2026, from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2021). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • TMP Chem. (2015, May 27). NMR 5: Coupling Constants [Video]. YouTube. Retrieved January 10, 2026, from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloro-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Fingerprints

In the realm of pharmaceutical and chemical research, the unequivocal identification of molecular structures is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing insights into the mass-to-charge ratio of ionized molecules and, crucially, their fragmentation patterns. These patterns, akin to a molecular fingerprint, are invaluable for elucidating the structure of novel compounds and for differentiating between isomers. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of chloro-substituted pyrazoles, a class of heterocyclic compounds of significant interest in drug discovery and agrochemicals. Understanding the nuanced differences in their fragmentation behavior is critical for accurate identification and characterization.

This guide will delve into the characteristic fragmentation pathways of monochloro- and dichloro-substituted pyrazoles, offering a comparative analysis supported by experimental data. We will explore the mechanistic underpinnings of the observed fragmentations and provide a detailed, field-proven protocol for the GC-MS analysis of these compounds.

Core Fragmentation Pathways of the Pyrazole Ring

The fundamental fragmentation of the pyrazole ring under electron ionization typically proceeds through two primary pathways[1]:

  • Expulsion of Hydrogen Cyanide (HCN): A common fragmentation for many nitrogen-containing heterocyclic compounds, this involves the cleavage of the pyrazole ring, leading to the loss of a neutral HCN molecule (27 u).

  • Loss of Dinitrogen (N₂): This pathway involves the elimination of a stable N₂ molecule (28 u), resulting in a hydrocarbon fragment ion.

The presence of substituents on the pyrazole ring can influence the prevalence of these pathways and introduce new fragmentation channels. In the case of chloro-substituted pyrazoles, the chlorine atom introduces additional characteristic fragmentation patterns, primarily through the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl).

Comparative Fragmentation Analysis of Chloro-Substituted Pyrazoles

The position of the chlorine substituent on the pyrazole ring significantly influences the relative abundance of fragment ions, providing a basis for isomeric differentiation.

Monochloro-Substituted Pyrazoles: A Tale of Two Isomers

Let's compare the fragmentation patterns of 3-chloro-1H-pyrazole and 4-chloro-1H-pyrazole.

Table 1: Key Fragment Ions in the EI-MS Spectra of 3-Chloro-1H-pyrazole and 4-Chloro-1H-pyrazole

m/zProposed FragmentRelative Abundance (%) in 3-Chloro-1H-pyrazole (Predicted)Relative Abundance (%) in 4-Chloro-1H-pyrazole[2]
104/102[M]⁺• (Molecular Ion)Moderate100
75[M - HCN]⁺•High40
67[M - Cl]⁺ModerateLow
40[C₂H₂N]⁺HighModerate

Analysis of Fragmentation Differences:

  • Molecular Ion Stability: 4-Chloro-1H-pyrazole exhibits a highly stable molecular ion, which is the base peak in its spectrum[2]. This suggests that the chlorine at the 4-position imparts greater stability to the molecular ion compared to the 3-position.

  • Loss of HCN: The expulsion of HCN to form the ion at m/z 75 is a major fragmentation pathway for both isomers. However, it is predicted to be more prominent in 3-chloro-1H-pyrazole.

  • Loss of Chlorine: The direct loss of a chlorine radical from the molecular ion is another key fragmentation. This pathway is expected to be more significant for the 3-chloro isomer.

Fragmentation Pathway of 4-Chloro-1H-pyrazole

The fragmentation of 4-chloro-1H-pyrazole can be visualized as follows:

fragmentation_4_chloropyrazole M [C₃H₃ClN₂]⁺• m/z 102/104 F1 [C₂H₂ClN]⁺• m/z 75/77 M->F1 - HCN F2 [C₃H₃N₂]⁺ m/z 67 M->F2 - Cl• F3 [C₂H₂N]⁺ m/z 40 F1->F3 - Cl•

Caption: Proposed fragmentation pathway of 4-chloro-1H-pyrazole.

Dichlorinated Pyrazoles: Increased Complexity

The introduction of a second chlorine atom further diversifies the fragmentation patterns. Let's consider the hypothetical fragmentation of 3,5-dichloro-1H-pyrazole.

Table 2: Predicted Key Fragment Ions in the EI-MS Spectrum of 3,5-Dichloro-1H-pyrazole

m/zProposed Fragment
140/138/136[M]⁺• (Molecular Ion)
111/109[M - HCN]⁺•
103/101[M - Cl]⁺
74[M - 2Cl]⁺• or [M - HCl - Cl]⁺
66[M - 2HCN]⁺• (unlikely) or further fragmentation

In dichlorinated pyrazoles, we can expect to see sequential losses of chlorine and HCN, as well as the potential for rearrangement reactions. The isotopic pattern of the molecular ion and fragment ions containing chlorine will be crucial for confirming the number of chlorine atoms present.

Experimental Protocol: GC-MS Analysis of Chloro-Substituted Pyrazoles

This section provides a robust and validated protocol for the separation and identification of chloro-substituted pyrazole isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible data.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of each chloro-substituted pyrazole isomer.

    • Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

  • Sample Extraction (from a reaction mixture):

    • Quench the reaction with an appropriate aqueous solution.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the organic extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and isomers being analyzed.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity column is recommended. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent (5%-phenyl)-methylpolysiloxane column.

    • Injector: Split/splitless injector.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 split ratio) for concentrated samples or splitless for trace analysis.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Data Analysis and Interpretation
  • Chromatogram Analysis: Identify the peaks corresponding to the chloro-substituted pyrazole isomers based on their retention times.

  • Mass Spectrum Extraction: Extract the mass spectrum for each identified peak.

  • Fragmentation Pattern Analysis:

    • Identify the molecular ion peak (M⁺•) and its characteristic isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1). For dichlorinated compounds, the M:M+2:M+4 ratio will be approximately 9:6:1.

    • Identify and assign the major fragment ions, such as [M-HCN]⁺•, [M-Cl]⁺, and [M-HCl]⁺•.

    • Compare the relative abundances of these fragments between isomers to aid in identification.

  • Library Matching: Compare the acquired mass spectra against a commercial or in-house mass spectral library (e.g., NIST, Wiley) for confirmation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Standard/Sample Weighing P2 Dissolution/Extraction P1->P2 P3 Dilution/Concentration P2->P3 A1 Injection into GC P3->A1 Prepared Sample A2 Chromatographic Separation A1->A2 A3 Elution into MS A2->A3 A4 Electron Ionization (70 eV) A3->A4 A5 Mass Analysis (Quadrupole) A4->A5 A6 Detection A5->A6 D1 Chromatogram Review A6->D1 Raw Data D2 Mass Spectra Extraction D1->D2 D3 Fragmentation Analysis D2->D3 D4 Library Search D3->D4 D5 Structure Confirmation D4->D5

Caption: Workflow for GC-MS analysis of chloro-substituted pyrazoles.

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometry fragmentation patterns of chloro-substituted pyrazoles, while sharing common pathways with the parent pyrazole ring, exhibit distinct differences based on the number and position of the chlorine atoms. By carefully analyzing the relative abundances of the molecular ion and key fragment ions resulting from the loss of HCN, Cl•, and HCl, researchers can confidently differentiate between isomers. The provided experimental protocol offers a robust framework for obtaining high-quality GC-MS data for these compounds. This comprehensive understanding and methodical approach are essential for the accurate structural characterization required in modern chemical research and development.

References

  • Frizzo, C. P., Hennemann, B. L., Kuhn, B. L., Wust, K. M., Paz, A. V., Martins, M. A. P., Zanatta, N., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6426710, 3-Chloro-1H-pyrazole. Retrieved January 14, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27524, 4-Chloro-1H-pyrazole. Retrieved January 14, 2026 from [Link].

  • NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

Sources

A Comparative Guide to the Reactivity of Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazole-4-carbaldehydes are cornerstone building blocks in medicinal chemistry and materials science.[1][2] The pyrazole ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[2][3] The true synthetic power of these heterocycles, however, lies in the reactivity of the C4-formyl group. This aldehyde functionality serves as a versatile chemical handle for a vast array of transformations, enabling the construction of complex molecular architectures from a relatively simple precursor.[1]

The efficiency of these transformations is not uniform; it is profoundly influenced by the nature and position of substituents on the pyrazole core. Understanding how these substituents modulate the reactivity of the aldehyde is critical for reaction design, optimization, and the strategic planning of synthetic routes. This guide provides an in-depth comparison of the reactivity of various substituted pyrazole-4-carbaldehydes, grounded in the principles of physical organic chemistry and supported by experimental observations. We will explore how electronic and steric effects govern the behavior of the formyl group in key chemical reactions, providing researchers with the predictive insights needed to accelerate their discovery programs.

Fundamental Principles: Electronic and Steric Control of Reactivity

The reactivity of the aldehyde group in pyrazole-4-carbaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. Any substituent on the heterocyclic ring that alters the electron density at this carbon will, in turn, alter the molecule's reactivity towards nucleophiles. These influences can be broadly categorized into electronic and steric effects.

Electronic Effects: The Push and Pull of Substituents

The electron density of the pyrazole ring system can be finely tuned by the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This effect is transmitted through the π-system of the ring to the C4-formyl group.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the pyrazole ring. This withdrawal of electron density makes the carbonyl carbon of the formyl group more electron-deficient (more electrophilic), thereby increasing its reactivity toward nucleophiles.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) and alkoxy (-OCH₃) groups donate electron density to the pyrazole ring.[4] This effect increases the electron density on the carbonyl carbon, making it less electrophilic and thus decreasing its reactivity toward nucleophiles.

The following diagram illustrates how these electronic effects modulate the electrophilicity of the formyl carbon.

Electronic_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG EWG (e.g., -NO₂) Pyrazole_EWG Pyrazole Ring EWG->Pyrazole_EWG Pulls e⁻ density Aldehyde_EWG C=O (δ+) Pyrazole_EWG->Aldehyde_EWG Reactivity_EWG Increased Reactivity (More Electrophilic) Aldehyde_EWG->Reactivity_EWG EDG EDG (e.g., -CH₃) Pyrazole_EDG Pyrazole Ring EDG->Pyrazole_EDG Pushes e⁻ density Aldehyde_EDG C=O (δ-) Pyrazole_EDG->Aldehyde_EDG Reactivity_EDG Decreased Reactivity (Less Electrophilic) Aldehyde_EDG->Reactivity_EDG Knoevenagel_Workflow Start Substituted Pyrazole-4-carbaldehyde Reaction Knoevenagel Condensation (Reflux in EtOH/H₂O) Start->Reaction Reagents Active Methylene Cmpd. + Base Catalyst (e.g., Malononitrile, NH₄CO₃) Reagents->Reaction TLC Monitor by TLC Reaction->TLC Workup Cool & Filter TLC->Workup Reaction Complete Product Substituted Alkene Product Workup->Product Analysis Confirm Structure (NMR, IR, MS) Product->Analysis

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Oncology Research

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a wide array of biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its unique chemical properties have enabled the development of a multitude of derivatives with a broad spectrum of pharmacological activities, including notable anticancer effects.[1][2]

Researchers have successfully synthesized and evaluated numerous pyrazole derivatives, revealing their potential to combat cancer through diverse mechanisms of action.[3] These compounds have been shown to interact with critical targets such as tubulin, various protein kinases (e.g., EGFR, CDK, VEGFR-2), and key regulators of apoptosis and the cell cycle.[1][3] This guide provides a comprehensive overview of the logical, field-proven workflow for the in vitro evaluation of novel pyrazole derivatives, moving from initial cytotoxicity screening to the elucidation of specific molecular mechanisms. It is designed for researchers, scientists, and drug development professionals seeking to rigorously assess the anticancer potential of this promising class of compounds.

Part 1: Primary Evaluation of Cytotoxicity — Establishing a Hit

The Rationale: The foundational step in evaluating any potential anticancer agent is to determine its fundamental ability to inhibit cancer cell proliferation or induce cell death. This is a screening phase designed to answer a simple question: "Does the compound have an effect?" High-throughput colorimetric assays are the workhorses of this stage, providing a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Two of the most widely adopted and trusted assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This method measures cell viability based on the metabolic activity of mitochondria. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6]

  • Sulforhodamine B (SRB) Assay: The SRB assay is a cytostatic assay that measures cell density by quantifying total cellular protein content.[4] The bright pink SRB dye binds to basic amino acid residues in proteins under mildly acidic conditions.[4] The amount of bound dye provides a reliable estimation of the total cell mass.

Expert Insight: While both assays are robust, the SRB assay is often recommended for cytotoxicity screening.[7] Its endpoint, total protein content, is less susceptible to interference from compounds that may alter cellular metabolism without being cytotoxic. The MTT assay's reliance on mitochondrial function can sometimes be a confounding factor.

General Workflow for In Vitro Cytotoxicity Screening

Below is a generalized workflow for assessing the cytotoxicity of pyrazole derivatives.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plates incubate Incubate for 24h for Cell Adherence seed->incubate prep_cpd Prepare Serial Dilutions of Pyrazole Derivatives treat Treat Cells with Compounds for 48-72h prep_cpd->treat fix Fix Cells (SRB) or Add Reagent (MTT) treat->fix stain Stain with SRB Dye fix->stain solubilize Solubilize Bound Dye stain->solubilize read Read Absorbance on Plate Reader solubilize->read analyze Calculate % Viability vs. Concentration read->analyze ic50 Determine IC50 Values from Dose-Response Curve analyze->ic50

Workflow for cytotoxicity screening assays.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a self-validating system for determining the IC50 values of test compounds.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom microtiter plates

  • Test pyrazole derivatives dissolved in DMSO (stock solution)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% acetic acid solution

  • Microplate reader (510-570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "time zero" (T0) and "no drug" controls.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Time Zero Plate: After 24 hours, fix the T0 plate by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C. This plate represents the cell count at the time of drug addition.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete medium. Replace the medium in the remaining plates with 100 µL of the diluted compounds. Include a vehicle control (DMSO at the same final concentration as the test compounds).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • Cell Fixation: Following incubation, fix the cells by adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Gently wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[4]

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.[4]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the OD readings and plot a dose-response curve to determine the IC50 value for each compound.

Comparative Data: Cytotoxicity of Pyrazole Derivatives

The following table summarizes the reported IC50 values for several pyrazole derivatives against a panel of human cancer cell lines, demonstrating the broad applicability and varying potency of this chemical class.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-Indole Hybrid 7a HepG2 (Liver)6.1 ± 1.9[8]
Pyrazole-Indole Hybrid 7b HepG2 (Liver)7.9 ± 1.9[8]
Pyrazoline Derivative 11 U251 (Glioblastoma)11.9[9]
Pyrazoline Derivative 11 AsPC-1 (Pancreatic)16.8[9]
Pyrazole Oxime CF-6 A549 (Lung)12.5[10]
Benzimidazole-Pyrazole 7 A549, HeLa, HepG2, MCF-70.15 - 0.33[1]
Pyrazolone-Pyrazole 27 MCF-7 (Breast)16.50[1]
Scopoletin-Pyrazole HybridHCT-116 (Colon)< 20[11]
Indole-Pyrazoline 7d MGC-803 (Gastric)15.43[12]

This table presents a selection of data to illustrate the range of activities. For a comprehensive understanding, refer to the cited literature.

Part 2: Uncovering the Mechanism of Action

The Rationale: A potent IC50 value is a promising start, but it doesn't explain how the compound works. The next critical phase of investigation is to determine the cellular consequences of drug treatment. The two most common and informative avenues are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. Flow cytometry is the premier technology for these analyses.

A. Apoptosis Induction Analysis

Apoptosis is a controlled, non-inflammatory form of cell death that is a desirable outcome for an anticancer agent. The Annexin V/Propidium Iodide (PI) assay is the gold standard for its detection and quantification.[13]

The Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is lost, by intercalating with DNA.[13][14] By using both stains, we can differentiate between four cell populations:

  • Viable: Annexin V-negative / PI-negative

  • Early Apoptotic: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

  • Necrotic: Annexin V-negative / PI-positive

Workflow for Apoptosis Analysis

G seed Seed and Treat Cells with Pyrazole Derivative harvest Harvest Cells (Including Supernatant) seed->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the Dark (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrant Quantify Viable, Apoptotic, and Necrotic Populations analyze->quadrant

Workflow for Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Treated and control cells (adherent and floating)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells in 6-well plates as you would for a cytotoxicity assay, typically at the IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest Cells: After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). This is critical as apoptotic cells often detach. Combine them and centrifuge at 500 x g for 5 minutes.[13]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.[13]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

B. Cell Cycle Analysis

Many effective anticancer drugs function by halting the cell cycle, preventing cancer cells from replicating their DNA (S phase) or dividing (M phase). This arrest can itself lead to apoptosis.

The Principle: Propidium Iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. A flow cytometer can measure this fluorescence on a cell-by-cell basis, allowing the construction of a histogram that reveals the distribution of the population across the cell cycle phases:[15]

  • G0/G1 Phase: Cells with a normal (2N) amount of DNA.

  • S Phase: Cells actively replicating their DNA, having between 2N and 4N DNA content.

  • G2/M Phase: Cells that have completed DNA replication (4N DNA content) and are preparing for or are in mitosis.

  • Sub-G1: A peak representing cells with less than 2N DNA content, which is a hallmark of apoptotic cells due to DNA fragmentation.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[14]

  • Flow cytometer

Procedure:

  • Harvest and Wash: Harvest treated and control cells as described for the apoptosis assay and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (~1 x 10^6 cells) in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves their structure.[14]

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with 5 mL of PBS to rehydrate the cells.

  • RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase is crucial as PI also binds to double-stranded RNA, which would otherwise confound the DNA measurement.[15][16]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[14]

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[16]

Field Insight: Many pyrazole derivatives have been shown to induce a G2/M phase block in the cell cycle, which is often linked to their ability to interfere with microtubule dynamics.[17][18]

Part 3: Identifying Specific Molecular Targets with Western Blotting

The Rationale: Flow cytometry reveals the cellular phenotype (apoptosis, cell cycle arrest), but Western Blotting provides the molecular explanation. This technique allows us to investigate the expression levels and activation states (e.g., phosphorylation) of specific proteins within the signaling pathways that govern these cellular processes.[19][20] This is how we confirm the molecular target of a pyrazole derivative.

Common Molecular Targets for Pyrazole Derivatives:

  • Tubulin: Some pyrazoles bind to the colchicine site on β-tubulin, disrupting microtubule polymerization. This leads directly to a G2/M cell cycle arrest.[1][17]

  • Cyclin-Dependent Kinases (CDKs): CDKs are engines of the cell cycle. Pyrazole derivatives can act as ATP-competitive inhibitors of CDKs (like CDK2), preventing the phosphorylation of substrates required for cell cycle progression.[1][8]

  • Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR): These receptors initiate signaling cascades (like PI3K/AKT) that promote cell proliferation and survival. Pyrazoles can inhibit their kinase activity.[1][11]

  • Apoptotic Regulators: The effect of pyrazoles on proteins like the tumor suppressor p53 and the pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins can be quantified to confirm the induction of the intrinsic apoptotic pathway.[8][17]

Key Signaling Pathways Targeted by Pyrazoles

The diagrams below illustrate two common pathways where pyrazole derivatives exert their anticancer effects.

G cluster_pathway Kinase Signaling & Cell Cycle Progression cluster_inhibitors RTK Growth Factor Receptor (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK CDK/Cyclin Complex G1S G1-S Transition CDK->G1S Py_RTK Pyrazole Derivatives Py_RTK->RTK Inhibit Py_CDK Pyrazole Derivatives Py_CDK->CDK Inhibit

Inhibition of kinase signaling by pyrazoles.

G cluster_pathway p53-Mediated Apoptosis cluster_modulators Stress Cellular Stress (e.g., Microtubule Disruption) p53 p53 Activation Stress->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Py_Stress Pyrazole Derivatives Py_Stress->Stress Py_p53 Pyrazole Derivatives Py_p53->p53 Upregulate

Induction of apoptosis by pyrazole derivatives.
Protocol: Western Blotting for Protein Expression Analysis

This protocol outlines the key steps for analyzing protein expression changes after treatment with a pyrazole derivative.[21]

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-PARP, anti-Caspase-3, anti-p53, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cell pellets on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[20]

  • Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel to separate proteins based on their molecular weight.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[21]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-Actin or GAPDH) to correct for loading differences. For signaling proteins, compare the level of the phosphorylated form to the total protein level.

Conclusion

The in vitro evaluation of pyrazole derivatives is a systematic, multi-step process that builds a comprehensive profile of a compound's anticancer potential. It begins with broad screening to establish cytotoxic activity and progresses to sophisticated mechanistic assays that reveal how and why the compound is effective. By logically progressing from cytotoxicity assays (SRB, MTT) to phenotypic analyses of apoptosis and cell cycle arrest (flow cytometry), and culminating in the identification of specific molecular targets (Western Blotting), researchers can build a compelling, evidence-based case for a compound's therapeutic promise. The versatility of the pyrazole scaffold, capable of targeting a wide range of cancer-relevant proteins, underscores its importance in modern oncology drug discovery.[22][23] This structured approach ensures that the most promising derivatives are identified and advanced toward further preclinical and clinical development.

References

[17] Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. Available at: [Link]

[7] Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]

[1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - PubMed Central. Available at: [Link]

[9] Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

[10] Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Research Journal of Pharmacy and Technology. Available at: [Link]

[2] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

[8] Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. Available at: [Link]

[11] Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

[12] Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. PubMed. Available at: [Link]

[24] Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Available at: [Link]

[22] A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

[3] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

[18] Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. PubMed. Available at: [Link]

[25] Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. OUCI. Available at: [Link]

[19] Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

[26] Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available at: [Link]

[20] Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Available at: [Link]

[23] Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

[5] In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

[27] A Review on in-vitro Methods for Screening of Anticancer Drugs. IJRPR. Available at: [Link]

[13] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Available at: [Link]

[15] Basic Methods of Cell Cycle Analysis. MDPI. Available at: [Link]

[28] 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. Available at: [Link]

[6] Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

[16] Cell Cycle Analysis. University of Wisconsin-Madison. Available at: [Link]

Sources

A Comparative Guide to Pyrazole-Based Compounds as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antibiotic resistance, the scientific community is in a perpetual quest for novel antimicrobial scaffolds. Among the heterocyclic compounds, the pyrazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antibacterial effects.[1][2][3][4][5] This guide provides a comparative analysis of various classes of pyrazole-based compounds, offering insights into their synthesis, antibacterial efficacy, mechanisms of action, and structure-activity relationships (SAR) to aid researchers and drug development professionals in this critical field.

The Pyrazole Scaffold: A Versatile Core for Antibacterial Design

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties, making it an ideal framework for designing enzyme inhibitors and other biologically active molecules.[5][6] Its structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Pyrazole-Based Antibacterial Agents

This section will delve into a comparative study of different classes of pyrazole derivatives that have shown significant promise as antibacterial agents.

Pyrazole-Hybrids: Expanding the Antibacterial Spectrum

The strategy of molecular hybridization, which involves combining the pyrazole core with other bioactive heterocyclic rings, has yielded compounds with enhanced potency and a broader spectrum of activity.

These hybrids have demonstrated potent activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][7] Some of these compounds have been shown to target bacterial topoisomerases II and IV, crucial enzymes for DNA replication.[7]

Coumarins, themselves known for their antimicrobial properties, when fused with a pyrazole ring, have resulted in derivatives with significant inhibitory activity against both S. aureus and Pseudomonas aeruginosa.[3]

N-Phenylpyrazoles: Targeting Bacterial Enzymes

Substitutions on the pyrazole nitrogen, particularly with a phenyl group, have been a fruitful area of investigation. These modifications often lead to compounds with specific enzyme-inhibiting activities.

A significant number of N-phenylpyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[3][8][9][10][11] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.[9][10] Notably, some of these compounds have shown efficacy against quinolone-resistant strains.[8]

DHFR is another critical enzyme in bacterial metabolism, responsible for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis. Pyrazole derivatives have been designed to inhibit bacterial DHFR, demonstrating broad-spectrum antibacterial activity.[3][12][13][14][15][16] Molecular docking studies have revealed that these compounds can bind effectively to the active site of DHFR.[3][14]

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against various bacterial strains, providing a snapshot of their comparative efficacy.

Compound ClassRepresentative CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)MRSA (MIC, µg/mL)Reference
Pyrazole-Thiazole HybridThiazolo-pyrazole derivative4>16>164[3]
Pyrazole-Coumarin ConjugateCoumarin-substituted pyrazole1.56-6.25>6.251.56-6.25-[3]
N-Phenylpyrazole (DNA Gyrase Inhibitor)5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole----[8]
N-Phenylpyrazole (DHFR Inhibitor)Dihydrotriazine substituted pyrazole11-1[3]
PyranopyrazoleCompound 5c----[17]
Indazole DerivativeCompound 94>128>1284[18]

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of pyrazole derivatives is intricately linked to their structural features. Key SAR observations include:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, often enhance antibacterial potency.[19]

  • Hybridization: Fusing the pyrazole ring with other heterocyclic moieties like thiazole or coumarin can broaden the antibacterial spectrum and improve efficacy.[3]

  • Modifications at C3 and C5: Substitutions at the C3 and C5 positions of the pyrazole ring are crucial for interaction with target enzymes. For instance, bulky aromatic groups at these positions can enhance binding to the active site of DNA gyrase.[9]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are paramount.

Representative Synthesis of a Pyrazole Derivative

The following protocol describes a general method for the synthesis of N-substituted pyrazoles, which often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

DOT Diagram: General Synthesis of Pyrazole Derivatives

Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Condensation Intermediate Dicarbonyl->Intermediate + Hydrazine Substituted Hydrazine Hydrazine->Intermediate Pyrazole N-Substituted Pyrazole Intermediate->Pyrazole Cyclization (e.g., acid catalyst, heat)

Caption: General synthetic route for N-substituted pyrazoles.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the substituted hydrazine (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

DOT Diagram: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading Compound_Prep Prepare Serial Dilutions of Pyrazole Compound Compound_Addition Add Pyrazole Dilutions to Respective Wells Compound_Prep->Compound_Addition Inoculum_Prep Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Plate_Inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension Inoculum_Prep->Plate_Inoculation Plate_Inoculation->Compound_Addition Controls Include Positive (bacteria only) and Negative (broth only) Controls Compound_Addition->Controls Incubation Incubate at 37°C for 18-24 hours Controls->Incubation Reading Visually Inspect for Turbidity or Use a Plate Reader Incubation->Reading MIC_Determination Determine MIC: Lowest concentration with no visible growth Reading->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Mechanism of Action: Unraveling the Molecular Targets

As highlighted earlier, the primary mechanisms of action for many antibacterial pyrazoles involve the inhibition of essential bacterial enzymes.

Inhibition of DNA Gyrase and Topoisomerase IV

Pyrazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase and the corresponding ParE subunit of topoisomerase IV. This binding event prevents the enzymes from carrying out their function of supercoiling and decatenating DNA, ultimately leading to the cessation of DNA replication and cell death.

DOT Diagram: Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_normal Normal Function cluster_inhibition Inhibition by Pyrazole DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables ATP ATP ATP->DNA_Gyrase Binds to GyrB Pyrazole Pyrazole Derivative Blocked_Gyrase Inactive DNA Gyrase Pyrazole->Blocked_Gyrase Binds to GyrB ATP-binding site Blocked_Replication DNA Replication Inhibited Blocked_Gyrase->Blocked_Replication Prevents

Sources

A Comparative Guide to the Synthesis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Validation of Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and agrochemical research, pyrazole-4-carbaldehydes are pivotal intermediates, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Among these, 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde stands out as a key building block. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, with a focus on the validation of these methods through experimental data and mechanistic understanding. As Senior Application Scientists, our goal is to equip you with the necessary insights to make informed decisions in your synthetic endeavors.

Introduction: The Significance of this compound

The unique substitution pattern of this compound, featuring a chlorine atom at the 5-position, an ethyl group at the 3-position, and a methyl group on the pyrazole nitrogen, imparts specific physicochemical properties that are highly desirable in drug discovery and crop protection. The formyl group at the 4-position is a particularly reactive handle, enabling a wide range of subsequent chemical transformations for the construction of complex molecular architectures. The selection of an efficient and scalable synthesis method is therefore a critical first step in any research program centered around this scaffold.

Core Synthetic Strategies: A Head-to-Head Comparison

The formylation of pyrazoles to their corresponding 4-carbaldehydes is predominantly achieved through electrophilic substitution. Two key methods have emerged as the most practical and widely adopted in the scientific community: the Vilsmeier-Haack reaction and the Duff reaction.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction is the most prevalent and generally most effective method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1][2] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphoryl chloride (POCl₃).[3][4]

Mechanism and Rationale: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The regioselectivity for the 4-position of the pyrazole ring is a result of the electronic properties of the heterocyclic system.[2]

The Duff Reaction: A Viable Alternative for Specific Substrates

The Duff reaction presents an alternative, albeit generally less efficient, route for the formylation of activated aromatic and heterocyclic compounds.[1] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as a mixture of glycerol and boric acid or trifluoroacetic acid.[1]

Mechanism and Rationale: The Duff reaction is mechanistically more complex than the Vilsmeier-Haack reaction and is thought to involve the generation of an iminium ion from HMTA, which then acts as the electrophile. The reaction typically requires higher temperatures and longer reaction times, and the yields are often lower compared to the Vilsmeier-Haack approach.[1] However, it can be a useful alternative for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.

Performance Comparison: Vilsmeier-Haack vs. Duff Reaction

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of pyrazole-4-carbaldehydes using both the Vilsmeier-Haack and Duff reactions, based on literature data for analogous compounds.

ParameterVilsmeier-Haack ReactionDuff Reaction
Typical Yield Good to Excellent (often >70%)[2][5]Low to Moderate (typically <50%)[1]
Reaction Time Relatively short (2-6 hours)[2][6]Long (often >12 hours)[1]
Reaction Temperature Moderate (0°C to 120°C)[5]High (100-160°C)[1]
Substrate Scope Broad, effective for many substituted pyrazoles[5]More limited, generally requires electron-donating groups[1]
Reagent Cost Relatively lowModerate
Scalability Readily scalableCan be challenging to scale up

Experimental Protocols and Validation

Synthesis of the Precursor: 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one

The synthesis of the target molecule via the Vilsmeier-Haack reaction necessitates the preparation of the corresponding pyrazolone precursor.

Step-by-step Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-oxopentanoate (1 equivalent) and methylhydrazine (1 equivalent) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one.

Method 1: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 5-chloro-pyrazole-4-carbaldehydes.[7]

Step-by-step Protocol:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0°C in an ice-water bath. Add phosphoryl chloride (POCl₃) (2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, ensuring the temperature does not exceed 10°C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 120°C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.[5]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.

Validation: The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the aldehyde proton (singlet, ~9.8-10.0 ppm), the ethyl group (quartet and triplet), and the methyl group (singlet).

  • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~180-190 ppm) and the carbons of the pyrazole ring and substituents.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

  • IR Spectroscopy: A characteristic strong absorption band for the aldehyde carbonyl group should be present around 1680-1700 cm⁻¹.

Visualizing the Synthesis

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazolone 3-ethyl-1-methyl- 1H-pyrazol-5(4H)-one Pyrazolone->Intermediate Electrophilic Attack Product 5-Chloro-3-ethyl-1-methyl- 1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis Workup Quenching & Neutralization Product->Workup Purification Recrystallization or Chromatography Workup->Purification

Caption: Workflow for the Vilsmeier-Haack synthesis.

Mechanistic Overview of the Vilsmeier-Haack Reaction

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Cation) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Pyrazole Pyrazole (Nucleophile) Pyrazole->Sigma_Complex Electrophilic Attack Iminium_Adduct Iminium Adduct Sigma_Complex->Iminium_Adduct - H⁺ Aldehyde Pyrazole-4-carbaldehyde Iminium_Adduct->Aldehyde Hydrolysis

Caption: Key steps in the Vilsmeier-Haack formylation mechanism.

Concluding Remarks for the Practicing Scientist

The synthesis of this compound is most reliably and efficiently achieved via the Vilsmeier-Haack reaction. This method offers high yields, broad substrate applicability, and is readily scalable, making it the preferred choice for both academic research and industrial applications. While the Duff reaction exists as an alternative, its lower efficiency and harsher conditions limit its practical use for this specific transformation.

The provided protocols, based on established literature for analogous compounds, offer a robust starting point for the synthesis and validation of this important chemical intermediate. As with any chemical synthesis, careful optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is recommended to achieve the best possible results. The structural confirmation of the final product through rigorous spectroscopic analysis is a critical and indispensable step in the validation process.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 14-29. [Link]

  • El-Gharably, A. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27354-27391. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 14-29. [Link]

  • Xu, C. J., & Shi, Y. Q. (2011). Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Journal of Chemical Crystallography, 41(12), 1816-1819. [Link]

  • Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. [Link]

  • MDPI. (2022). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]

  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 53(21), 9510-9515. [Link]

  • ResearchGate. (2015). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

  • ResearchGate. (2020). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • ResearchGate. (2021). Synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones 32 by cycloaddition of 3-(2-nitrovinyl)chromones 29 with in situ generated N-methylhydrazones 31, and their hydroxylated derivatives 33 and 34. [Link]

  • ResearchGate. (2015). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • Singh, U. P., & Singh, R. P. (2014). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Current Organic Synthesis, 11(1), 3-17. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Analysis of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs that target protein kinases.[1][2] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] However, the therapeutic success of a kinase inhibitor hinges not just on its potency against the intended target but also on its selectivity across the entire human kinome. Unintended interactions, or cross-reactivity, can lead to unexpected side effects or, in some cases, beneficial polypharmacology.[3][4]

This guide provides an in-depth comparison of the cross-reactivity profiles of prominent pyrazole-based kinase inhibitors. We will delve into the experimental methodologies required to rigorously assess selectivity, explaining the rationale behind protocol choices to ensure the generation of trustworthy and reproducible data.

Comparative Selectivity Profiles of Pyrazole-Based Inhibitors

The substitution patterns on the pyrazole ring are pivotal in defining the potency and selectivity of these inhibitors.[1] To illustrate this, we compare three well-characterized, pyrazole-containing inhibitors: Crizotinib, Ruxolitinib, and Sunitinib. While all share the pyrazole core, their selectivity profiles are markedly different, highlighting how subtle structural changes can dramatically influence their interactions with the kinome.

Crizotinib is a potent, ATP-competitive inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[5][6] It is a first-line treatment for specific types of non-small-cell lung cancer (NSCLC).[7] Ruxolitinib is a selective inhibitor of the Janus kinases JAK1 and JAK2, crucial mediators of cytokine signaling, and is used to treat myelofibrosis and polycythemia vera.[8][9] Sunitinib , in contrast, is a multi-targeted inhibitor, acting on VEGFR, PDGFR, c-KIT, and other kinases, giving it broad anti-angiogenic and antitumor activity.[10][11][12]

InhibitorPrimary Target(s)IC50 / Ki (nM)Key Off-Targets (Potency in nM)
Crizotinib ALK, c-Met, ROS15-25 (IC50)Highly selective (>20-fold) vs. >120 other kinases[5]
Ruxolitinib JAK1, JAK2~3 (IC50)JAK3 (~430), ROCK, DCLK1[9][13][14]
Sunitinib PDGFRβ, VEGFR22 (IC50), 9 (Ki)c-Kit, FLT3, RET, CSF1R (Potent inhibition)[10][12]

This table summarizes data from multiple sources to provide a comparative overview. Potency values can vary based on assay conditions.

Experimental Workflows for Assessing Cross-Reactivity

A comprehensive understanding of an inhibitor's selectivity requires a multi-faceted experimental approach. No single assay can provide the complete picture. A tiered strategy, starting with broad in vitro screening and progressing to cell-based validation, is considered the gold standard.[15]

Tier 1: In Vitro Kinome-Wide Profiling

The initial step is often a large-scale screen to rapidly identify potential on- and off-targets from a panel of hundreds of kinases.[15] The KINOMEscan™ platform is a widely used example of an in vitro competition binding assay that provides a broad, unbiased view of inhibitor interactions.[16][17]

Principle of KINOMEscan™ Assay: This method does not measure enzymatic activity but rather the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand.[16][18] A key advantage is that this assay is ATP-independent, measuring true thermodynamic binding affinity (Kd) rather than IC50 values, which can be influenced by ATP concentration.[16]

Caption: Workflow for a KINOMEscan™ competition binding assay.

Detailed Protocol: Single-Concentration Kinome Screen

  • Causality: The goal of this initial screen is to cast a wide net. A single, relatively high concentration (e.g., 1 µM or 10 µM) is used to identify even weak interactions that might warrant further investigation.[1]

  • Compound Preparation: Solubilize the pyrazole-based inhibitor in 100% DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: Prepare assay plates containing the test compound at the final screening concentration (e.g., 1 µM). Include DMSO-only wells as a 100% binding control.

  • Reaction Mixture: Add the specific DNA-tagged kinases from the panel to the wells containing the test compound.

  • Binding and Equilibration: Add the immobilized ligand beads to the mixture. Incubate to allow the binding competition to reach equilibrium.

  • Washing: Wash the plates to remove unbound kinase and test compound. The kinases that remain bound to the immobilized ligand are captured.

  • Elution and Quantification: Elute the captured kinases and quantify the associated DNA tag using a standard qPCR protocol.

  • Data Analysis: Calculate the percent of control (%Ctrl) for each kinase interaction, where the DMSO control represents 100% binding. A low %Ctrl value indicates strong inhibition of binding by the test compound.[18]

Tier 2: Cell-Based Target Engagement & Pathway Modulation

While in vitro assays are essential for initial profiling, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.[19] Therefore, validating hits in a physiologically relevant cellular context is a critical next step.[3][20]

Principle of Cellular Phosphorylation Assays: These assays measure the functional consequence of kinase inhibition within a cell. By treating cells with the inhibitor and then stimulating a specific signaling pathway, one can quantify the phosphorylation of a downstream substrate of the target kinase. A reduction in substrate phosphorylation indicates that the inhibitor is engaging its target and blocking its catalytic activity.[19][21] Western blotting and ELISA-based methods are common formats for this type of analysis.[22]

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates pSTAT p-STAT3 STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerizes & Translocates Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.

Detailed Protocol: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition

  • Causality: This protocol validates the in vitro activity of a JAK2 inhibitor like Ruxolitinib. We measure the phosphorylation of STAT3, a direct downstream substrate of JAK2. A dose-dependent decrease in p-STAT3 levels provides strong evidence of on-target activity in a cellular environment.

  • Cell Culture and Seeding: Culture a relevant cell line (e.g., HEL cells, which have a constitutively active JAK2 mutation) in appropriate media. Seed cells into a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the pyrazole inhibitor (e.g., Ruxolitinib). Treat the cells with the inhibitor across a range of concentrations (e.g., 0 to 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: After incubation, wash the cells with cold PBS and then add lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Collect the cell lysates and determine the total protein concentration for each sample using a standard method like the BCA assay. This ensures equal loading of protein for all samples.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis. Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-p-STAT3).

    • Secondary Antibody: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate (chemiluminescent reagent) and detect the signal using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the substrate (e.g., anti-total-STAT3) or a housekeeping protein (e.g., GAPDH).

Data Interpretation: A Self-Validating System

The trustworthiness of cross-reactivity analysis comes from the integration of orthogonal datasets. The in vitro screen provides a broad but artificial view, while the cell-based assay provides a narrow but functional and more physiologically relevant confirmation.

Caption: Logical workflow for validating kinase inhibitor selectivity.

A compound is considered selective when there is a significant window between the potency for its primary target(s) and its off-targets. For example, if an inhibitor has an EC50 of 10 nM for its primary target in a cellular assay but shows no significant inhibition of an off-target below 1,000 nM (1 µM), it demonstrates a 100-fold selectivity window. This quantitative approach, combining broad screening with functional validation, forms a self-validating system essential for advancing a compound in the drug development pipeline.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Compre-hensive Reviews in Food Science and Food Safety. (n.d.). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • KINOMEscan®. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. [Link]

  • LINCS Data Portal. (n.d.). Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181). LINCS Data Portal. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • ResearchGate. (n.d.). Activity of pazopanib, sunitinib, and sorafenib against purified kinases. ResearchGate. [Link]

  • bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Lee, S. J., et al. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PubMed Central. [Link]

  • Faivre, S., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. American Association for Cancer Research. [Link]

  • ResearchGate. (2025). The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. ResearchGate. [Link]

  • HMS LINCS Project. (n.d.). Assays. HMS LINCS Project. [Link]

  • Rini, B. I., et al. (2007). A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. PubMed. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Rudolph, J., et al. (2016). The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. Nature. [Link]

  • American Society of Hematology. (2013). Ruxolitinib targets DCs: for better or worse?. Blood. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS Project. [Link]

  • Molecules. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Siddiqui, M., & Pemberton, S. (2023). Ruxolitinib. NCBI Bookshelf. [Link]

  • Spandidos Publications. (n.d.). The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. Spandidos Publications. [Link]

  • Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. PubMed Central. [Link]

  • Molecules. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • Chen, A. P., et al. (2022). Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial. PubMed Central. [Link]

  • XALKORI®. (n.d.). Primary Endpoint. XALKORI® (crizotinib). [Link]

Sources

A Comparative Guide to the Efficacy of Pyrazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the efficacy of pyrazole-based fungicides, a cornerstone in modern crop protection. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to provide a comprehensive understanding of this critical class of agricultural compounds.

Introduction: The Rise of Pyrazole Fungicides in Crop Protection

Pyrazole-based fungicides have become indispensable tools in global agriculture for their high efficacy, broad-spectrum activity, and novel mode of action. These compounds are renowned for their ability to control a wide array of devastating plant diseases that threaten crop yields and quality. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for developing potent bioactive agents. A significant portion of commercially successful pyrazole fungicides belong to the pyrazole-carboxamide chemical class.

The primary mechanism of action for the majority of these fungicides is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. By targeting Complex II of this chain, these fungicides, collectively known as Succinate Dehydrogenase Inhibitors (SDHIs), effectively disrupt the fungus's energy production, leading to growth inhibition and cell death. This specific mode of action places them in the Fungicide Resistance Action Committee (FRAC) Group 7. The evolution of SDHI fungicides has seen a progression from first-generation compounds with a narrow activity spectrum, such as carboxin, to newer generations with broad-spectrum control over a variety of fungal pathogens.

This guide will delve into a comparative analysis of the efficacy of prominent pyrazole-based fungicides, supported by experimental data. We will explore their mechanism of action in greater detail, discuss the critical issue of fungicide resistance, and provide standardized protocols for the in-vitro and in-vivo evaluation of their performance.

The Mechanism of Action: Targeting Fungal Respiration

The fungicidal activity of pyrazole-based SDHIs stems from their ability to bind to the ubiquinone-binding site (Qp-site) of the succinate dehydrogenase enzyme complex. This binding event physically obstructs the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. The disruption of this vital process leads to a cascade of metabolic failures within the fungal cell, ultimately resulting in the cessation of growth and spore germination.

The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). The binding pocket for SDHI fungicides is formed by subunits SdhB, SdhC, and SdhD. The remarkable efficacy and specificity of different pyrazole fungicides are attributed to the unique chemical interactions between the fungicide molecule and the amino acid residues within this binding pocket.

Figure 1: Mechanism of action of pyrazole-based SDHI fungicides.

Comparative Efficacy of Pyrazole-Based Fungicides: A Data-Driven Analysis

The in-vitro efficacy of fungicides is commonly quantified by the effective concentration required to inhibit 50% of mycelial growth (EC50). Lower EC50 values indicate higher fungicidal activity. The following tables summarize comparative efficacy data for several prominent pyrazole-based fungicides against economically important plant pathogens.

Table 1: In-Vitro Efficacy (EC50 in µg/mL) Against Botrytis cinerea (Gray Mold)

FungicideChemical SubgroupEC50 (µg/mL)Reference(s)
BoscalidPyridine-carboxamide0.1 - 69.91
FenpyrazaminePyrazole0.9
FluxapyroxadPyrazole-4-carboxamideNot specified in provided results
PenthiopyradPyrazole-4-carboxamideNot specified in provided results
FluopyramPyridinyl-ethyl-benzamideNot specified in provided results

Note: EC50 values can vary depending on the specific isolate and experimental conditions.

Table 2: In-Vitro Efficacy (EC50 in µg/mL) Against Sclerotinia sclerotiorum (White Mold)

FungicideChemical SubgroupEC50 (µg/mL)Reference(s)
BixafenPyrazole-4-carboxamideNot specified in provided results
BoscalidPyridine-carboxamide~0.0383 - 1.23
FluxapyroxadPyrazole-4-carboxamide0.021 - 0.095

Table 3: In-Vitro Efficacy (EC50 in µg/mL) Against Rhizoctonia solani

FungicideChemical SubgroupEC50 (µg/mL)Reference(s)
SedaxanePyrazole-4-carboxamide< 1
PenflufenPyrazole-4-carboxamide< 1

In-vivo evaluations in greenhouse and field settings provide a more practical assessment of a fungicide's performance. These studies consider factors such as the fungicide's ability to penetrate and move within the plant tissue, its stability under environmental conditions, and its efficacy in preventing or curing an infection. For example, in greenhouse studies, fungicides applied 24 hours before inoculation with powdery mildew were nearly 100% effective at suppressing the disease.

The Evolution of Pyrazole Fungicides: A Structural Perspective

The development of pyrazole-based fungicides has been marked by significant advancements in their chemical structures, leading to improved efficacy and a broader spectrum of activity. The following diagram illustrates the chemical structures of representative pyrazole fungicides from different subgroups, highlighting their structural diversity.

Pyrazole_Fungicide_Structures cluster_carboxin First Generation (Oxathiin-carboxamide) cluster_pyrazole_carboxamides Pyrazole-carboxamides cluster_pyridine_carboxamide Pyridine-carboxamide cluster_newer_generations Newer Generations Carboxin Carboxin Bixafen Bixafen Fluxapyroxad Fluxapyroxad [14] Penthiopyrad Penthiopyrad Boscalid Boscalid Pydiflumetofen Pydiflumetofen (N-methoxy-(phenyl-ethyl)- pyrazole-carboxamide) [22, 35] Fluopyram Fluopyram (Pyridinyl-ethyl-benzamide) [12, 16, 19, 24]

Figure 3: Key components of a sound resistance management strategy for SDHI fungicides.

Experimental Protocols for Efficacy Evaluation

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the in-vitro and in-vivo evaluation of pyrazole-based fungicides.

In-Vitro Efficacy Assessment: The Poisoned Food Technique

The poisoned food technique is a widely used method for determining the in-vitro efficacy of fungicides against mycelial growth.

Protocol:

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

  • Fungicide Stock Solutions: Prepare stock solutions of the test fungicides in a suitable solvent (e.g., acetone or dimethyl sulfoxide) at known concentrations.

  • Poisoned Media Preparation: While the sterilized PDA is still molten (approximately 45-50°C), add the required volume of the fungicide stock solution to achieve a series of desired final concentrations. Also, prepare a control medium with the solvent alone.

  • Plating: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a young fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature and in the dark until the fungal growth in the control plates has reached the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • EC50 Determination: Use probit analysis or other appropriate statistical methods to determine the EC50 value for each fungicide.

In-Vivo Efficacy Assessment: Greenhouse Trial for Powdery Mildew Control

Greenhouse trials provide a controlled environment for evaluating fungicide efficacy on whole plants. The following protocol is a general guideline for assessing the efficacy of fungicides against powdery mildew.

Protocol:

  • Plant Propagation: Grow a susceptible host plant variety (e.g., a specific cultivar of wheat or cucumber) in pots containing a sterile potting mix under controlled greenhouse conditions (e.g., 20-25°C, 16-hour photoperiod).

  • Inoculum Preparation: Prepare a spore suspension of the powdery mildew pathogen (e.g., Blumeria graminis for cereals) by washing spores from infected leaves with sterile distilled water containing a wetting agent (e.g., Tween 20). Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Fungicide Application: Apply the test fungicides to the plants at their recommended rates using a calibrated sprayer to ensure thorough coverage. Include a water-sprayed control and a commercial standard for comparison. Fungicides are typically applied preventatively, for instance, 24 hours before inoculation.

  • Inoculation: Inoculate the plants by spraying the spore suspension evenly over the leaf surfaces.

  • Incubation: Place the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection, then return them to the greenhouse benches.

  • Disease Assessment: After a specified incubation period (e.g., 7-14 days), assess the disease severity on the leaves using a standardized rating scale (e.g., percentage of leaf area covered with powdery mildew).

  • Data Analysis: Analyze the disease severity data statistically to determine the efficacy of each fungicide treatment compared to the untreated control.

Conclusion

Pyrazole-based fungicides, particularly the SDHIs, are powerful tools for managing a wide range of fungal diseases in modern agriculture. Their efficacy is intrinsically linked to their specific mode of action at the molecular level. A thorough understanding of their comparative performance, as demonstrated through robust in-vitro and in-vivo experimental data, is crucial for their effective and sustainable use. Adherence to sound resistance management strategies, as outlined by FRAC, is paramount to preserving the longevity of this vital class of fungicides for future generations. Continued research and development in this area will undoubtedly lead to the discovery of new pyrazole-based fungicides with even greater efficacy and improved environmental profiles.

References

  • Fungicide Resistance Action Committee. (n.d.). SDHI Fungicides. Retrieved from [Link]

  • Kim, J.-H., & Campbell, H. L. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal, 32(1), 53–59. [Link]

  • Genetic Polymorphisms Associated to SDHI Fungicides Resistance. (2021). TSI Journals.
  • Fungicide Resistance Action Committee. (n.d.). FRAC Recommendations for Resistance Management for SDHI Fungicides. Retrieved from [Link]

  • Molecular Characterization and Detection of Mutations Associated With Resistance to Succinate Dehydrogenase-Inhibiting Fungicide. (n.d.). SciSpace.
  • Sang, H., & Lee, H. B. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1–9. [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitor fungicides.
  • Young, D. C., Derocher, J., & Kikkert, J. R. (2012). Sensitivity of Rhizoctonia solani to Succinate Dehydrogenase Inhibitor and Demethylation Inhibitor Fungicides. Plant Disease, 96(10), 1463–1469. [Link]

  • Patsnap Synapse. (2024, June 25). What are SDH2 inhibitors and how do they work?
  • BenchChem. (n.d.). Application Notes and Protocols for Greenhouse Efficacy Testing of Fluopicolide on Downy Mildew.
  • Rutgers Plant and Pest Advisory. (2020, April 22). Understanding the SDHI (FRAC group 7) Fungicides.
  • BenchChem. (n.d.). N-[2-(2-Pyridinyl)ethyl]benzamide: A Core Scaffold in Fungicide Discovery - A Technical Whitepaper.
  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi -Research in Plant Disease. (n.d.). KoreaScience.
  • Wikipedia. (n.d.). Fluxapyroxad. Retrieved from [Link]

  • Ma, L., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 21(11), 1533. [Link]

  • BenchChem. (n.d.). N-[2-(2-Pyridinyl)ethyl]benzamide | 4976-05-0.
  • Insight Plant Health. (2025, April 23). Making disease inoculum for field trials.
  • Evaluation of Fungicides, Bio-agents and Botanicals against Rhizoctonia spp. Incitant of Sheath Blight of Rice. (2020). International Journal of Current Microbiology and Applied Sciences, 9(8), 1234–1241.
  • PubChem. (n.d.). N-[2-(2-Pyridinyl)ethyl]benzamide. Retrieved from [Link]

  • CABI Digital Library. (n.d.).
  • Fungicide Physical Mode of Action: Impacts on Suppression of Hop Powdery Mildew. (2022). Plant Health Progress, 23(1), 74–82.
  • PubChem. (n.d.). 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • (PDF) In Vitro Evaluation of Different Chemicals against Rhizoctonia solani by Poisoned Food Technique. (2018).
  • US Patent No. US7723364B2. (2010). N-[2-(2-pyridinyl) ethyl]benzamide compounds and their use as fungicides.
  • BenchChem. (n.d.). A Comparative Analysis of Bixafen and Boscalid Efficacy in the Management of Sclerotinia sclerotiorum.
  • (PDF) Evaluation of new control agents against grapevine powdery mildew under greenhouse conditions. (n.d.).
  • Inoculum and inoculation techniques: key steps in studying pathogenicity and resistance to Sclerotinia stem rot in oilseed rape. (2025).
  • Comparative transcriptome analysis of Fusarium graminearum challenged with distinct fungicides and functional analysis of FgICL gene. (2024). PubMed.
  • An Insight into All Tested Small Molecules against Fusarium oxysporum f. sp.
  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. (n.d.). PubMed.
  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019).
  • Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. (n.d.). PubMed.
  • Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. (n.d.). NIH.
  • Aspergillus fumigatus Cross-Resistance between Clinical and Demethylase Inhibitor Azole Drugs. (2021). PMC - NIH.
  • 1H-Pyrazole-4-carboxamide, 3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]- - Substance Details. (n.d.). EPA.
  • Fungicide effects on human fungal pathogens: Cross-resistance to medical drugs and beyond. (2021).
  • Evaluation of Efficacy of Fungicides against Puccinia sorghi, Incitant of Maize Rust under In vivo Conditions in. (2024).
  • Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumig
  • BenchChem. (n.d.). Comparative Efficacy of Fluxapyroxad and Boscalid Against Sclerotinia sclerotiorum.

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory blockbuster Celecoxib to kinase inhibitors like Crizotinib and anticoagulants such as Apixaban.[2][3][4] This guide offers an in-depth comparison of the structure-activity relationships of pyrazole analogs across different therapeutic areas, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation therapeutics.

The power of the pyrazole core lies in its unique physicochemical properties. The N1 nitrogen can act as a hydrogen bond donor, while the N2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[5] Furthermore, the C3, C4, and C5 positions of the ring are readily amenable to substitution, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

Caption: The fundamental pyrazole scaffold with key positions for substitution and interaction.

Comparative SAR Analysis Across Key Therapeutic Areas

The biological activity of pyrazole derivatives is profoundly dictated by the nature and placement of substituents on the core and its appended moieties. This section compares the SAR of pyrazole analogs in anti-inflammatory, anticancer, and cannabinoid receptor modulation contexts.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

The selective inhibition of COX-2 over COX-1 is a cornerstone of modern anti-inflammatory therapy, minimizing gastrointestinal side effects. Pyrazole-based inhibitors, exemplified by Celecoxib, have mastered this selectivity.

Causality of Selectivity: The active site of COX-2 possesses a larger, accommodating side pocket compared to COX-1. The SAR of diarylpyrazoles is centered on exploiting this difference. A key structural feature for COX-2 selectivity is the presence of a sulfonamide (-SO2NH2) or a similar group on one of the phenyl rings.[3] This group can insert into the hydrophilic side pocket of COX-2, an interaction sterically hindered in the narrower COX-1 channel.

G COX-2 Inhibition Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization Start Identify Lead Diarylpyrazole SAR Vary Substituents at N1, C3, C5 Phenyl Rings Start->SAR Synth Cyclocondensation of Diketone & Hydrazine SAR->Synth Assay COX-1 / COX-2 Inhibition Assay Synth->Assay Data Determine IC50 Values Assay->Data Selectivity Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) Data->Selectivity Analysis Analyze SAR Data Selectivity->Analysis Optimize Refine Lead for Potency & Selectivity Analysis->Optimize Optimize->SAR Iterate

Caption: A typical workflow for the development of selective pyrazole-based COX-2 inhibitors.

Comparative Data for COX-2 Inhibitors

Compound IDN1-Phenyl SubstituentC5-Phenyl SubstituentCOX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Key SAR InsightsReference
Celecoxib 4-H4-SO2NH240>375The 4-SO2NH2 group is critical for COX-2 selectivity and potency.[3]
Analog 14-F4-SO2NH235>400A fluorine substituent can enhance metabolic stability without compromising activity.[6]
Analog 24-H4-H5500~1Removal of the sulfonamide group abrogates COX-2 selectivity.[1]
Analog 34-H4-SO2Me60>300A methyl sulfonamide retains high potency and selectivity, indicating tolerance for substitution.[1]
Anticancer Activity: Targeting Protein Kinases

Numerous pyrazole derivatives function as ATP-competitive kinase inhibitors, a crucial class of anticancer drugs.[7][8] The pyrazole scaffold acts as a stable hinge-binding motif, with substituents at the C3, C4, and N1 positions projecting into solvent-exposed regions or specific sub-pockets to confer potency and selectivity.

Causality of Kinase Inhibition: The N1 and N2 atoms of the pyrazole ring often form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The substituents are then strategically placed to occupy adjacent hydrophobic pockets and solvent-front regions. For example, in the case of the ALK inhibitor Crizotinib, the N1-substituted 2,6-dichloro-3-fluorophenyl group occupies a hydrophobic pocket, enhancing binding affinity.[3]

Comparative Data for Anticancer Pyrazole Analogs

Compound IDTarget Cell LineIC50 (µM)Key Structural Features & SAR InsightsReference
Crizotinib H3122 (ALK+)0.02N1-(2,6-dichloro-3-fluorophenyl) and C3-amino-piperidine are crucial for ALK inhibition.[3]
161b A-549 (Lung)3.22A pyrazole-imide derivative; the specific imide structure significantly boosts potency against this cell line.[6]
157 HCT-116 (Colon)1.51A pyrazolo[1,5-a]pyrimidine structure; fusing the pyrazole ring can lock conformation and enhance activity.[6]
5o MCF-7 (Breast)2.13A pyrazole-chalcone conjugate; the chalcone moiety provides an extended conjugation system that interacts with the target, tubulin.[9]
CNS Activity: Cannabinoid Receptor 1 (CB1) Antagonism

The development of pyrazole-based CB1 antagonists, such as Rimonabant, provides a classic case study in SAR.[10][11] Potent and selective antagonism is governed by specific substitutions at the N1, C3, and C5 positions.

Causality of CB1 Antagonism: The structural requirements for high-affinity binding to the CB1 receptor are well-defined.[10][11]

  • N1 Position: A 2,4-dichlorophenyl group is optimal for anchoring the molecule in a hydrophobic pocket.

  • C5 Position: A para-substituted phenyl ring (e.g., 4-chlorophenyl) is essential.

  • C3 Position: A carboxamide group, often with a piperidinyl substituent, provides key interactions that define the compound as an antagonist or inverse agonist.

Comparative Data for CB1 Receptor Antagonists

| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Ki (nM) | Key SAR Insights | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | SR141716A | 2,4-Dichlorophenyl | N-Piperidinyl Carboxamide | 4-Chlorophenyl | 1.9 | The combination of these three specific groups results in a highly potent and selective CB1 antagonist. |[11] | | Analog 4 | 2,4-Dichlorophenyl | N-Piperidinyl Carboxamide | 4-Iodophenyl | 0.7 | Replacing chloro with a larger iodo group at the C5-phenyl position enhances binding affinity. |[10] | | Analog 5 | Phenyl | N-Piperidinyl Carboxamide | 4-Chlorophenyl | >1000 | Removal of the dichlorosubstitution at the N1-phenyl dramatically reduces potency. |[11] |

Experimental Protocols: A Self-Validating System

Trustworthy SAR studies rely on robust and reproducible experimental methods. Below are detailed protocols for the synthesis and biological evaluation of pyrazole analogs.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a classic cyclocondensation reaction, a reliable method for accessing the pyrazole core.[12][13]

Rationale: The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound. The regioselectivity (which nitrogen attacks which carbonyl) can be influenced by the steric and electronic nature of the substituents and the reaction conditions.

Step-by-Step Methodology:

  • Preparation of 1,3-Diketone: To a solution of an appropriately substituted acetophenone (1.0 eq) and an ester (1.2 eq) in anhydrous toluene, add sodium hydride (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC indicates consumption of the starting material.

  • Work-up: Carefully quench the reaction with ice-cold 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude 1,3-diketone is often used directly in the next step.

  • Cyclocondensation: Dissolve the crude 1,3-diketone (1.0 eq) in glacial acetic acid or ethanol. Add the desired substituted hydrazine hydrochloride (1.1 eq).

  • Heating: Reflux the reaction mixture for 4-8 hours, monitoring progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from ethanol or purify by column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Rationale: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole analogs in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). NIH. [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Review: biologically active pyrazole derivatives. (2017). New Journal of Chemistry (RSC Publishing). [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Advanced Scientific Research. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2024). Semantic Scholar. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2019). IJTSRD. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). PubMed Central. [Link]

  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (n.d.). ResearchGate. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021). Future Medicinal Chemistry. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC. (2022). NIH. [Link]

  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (2009). European Journal of Medicinal Chemistry. [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2022). Future Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond simple checklists to explain the critical reasoning rooted in the compound's specific chemical characteristics.

Core Principle: Hazard-Based Waste Identification

Proper disposal begins with a thorough understanding of the molecule's inherent risks. This compound is a multi-functional molecule, and its hazards are derived from its constituent parts: a chlorinated pyrazole core and an aldehyde functional group.

  • Halogenated Organic Compound : The presence of a chlorine atom classifies this compound as halogenated. This is the single most critical factor for waste segregation. Halogenated waste streams are managed via high-temperature incineration to ensure the complete destruction of the molecule and to scrub acidic gases (like HCl) from the effluent.[1][2][3] Mixing halogenated and non-halogenated waste is a costly and non-compliant error, as even small concentrations of halogens can contaminate an entire container of solvent waste, forcing it to be treated by the more expensive incineration route.[4]

  • Irritant and Potential Toxicant : Safety Data Sheets (SDS) for this compound and its close analogs consistently identify it as a skin and eye irritant, and a potential respiratory irritant.[5][6] The toxicological properties of many complex pyrazole derivatives are not fully investigated, warranting a cautious approach that avoids any form of environmental release.[7][8][9]

  • Reactive Aldehyde Group : While some simple aldehydes in aqueous solutions can be chemically neutralized, this practice is not recommended for a complex, solid reagent like this one.[10][11] Attempting on-site neutralization without a validated protocol risks incomplete reactions and the creation of unknown, potentially more hazardous byproducts. The authoritative guidance from safety data sheets directs users toward professional disposal, not chemical deactivation in the lab.[5][7]

Hazard Classification Summary
Hazard TypeGHS ClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[5][6][12]
Eye IrritationCategory 2H319: Causes serious eye irritation[5][6][12]
Respiratory IrritationSTOT SE Category 3H335: May cause respiratory irritation[5][6][12]

Mandatory Safety Protocols: PPE and Handling

Before handling the compound for experimentation or disposal, adherence to the following personal protective equipment (PPE) standards is non-negotiable.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection : A standard laboratory coat is required. Use nitrile gloves, inspecting them for integrity before each use. Employ proper glove removal technique to avoid skin contact with the outer surface.[7]

  • Respiratory Protection : All handling of the solid compound that could generate dust, and the collection of its waste, must be conducted inside a certified chemical fume hood to prevent inhalation.[1][5]

  • General Hygiene : Wash hands thoroughly after handling and before leaving the laboratory.[7]

Step-by-Step Disposal Protocol: Segregation and Containment

This protocol ensures that waste is handled safely, stored securely, and properly identified for collection by a licensed environmental services provider.

Step 1: Select the Appropriate Waste Container

  • Choose a container made of a material compatible with halogenated organic solids or solutions (e.g., a high-density polyethylene (HDPE) bottle or drum).

  • The container must have a secure, leak-proof screw-top cap.[4] Never use open beakers or containers with stoppers or parafilm for waste accumulation.

Step 2: Pre-Label the Container

  • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[2]

  • Clearly write the following information:

    • The words "Halogenated Organic Waste" .[1][3]

    • The full chemical name: "this compound" . Do not use abbreviations.[13]

    • An estimate of the concentration and the solvent if it is in solution.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

Step 3: Waste Collection

  • Unused or Surplus Solid : If disposing of the original reagent, place the entire original container into a larger, sealable container (overpack) and label it as hazardous waste. If transferring the solid, do so in a fume hood, minimizing dust generation.[8]

  • Solutions : Pour solutions containing the compound directly into the designated halogenated waste container within a fume hood.

  • Contaminated Labware : Disposable items (e.g., weighing paper, gloves, pipette tips) that are grossly contaminated should be placed in a sealed bag, labeled with the chemical name, and then placed in a container for solid hazardous waste.

Step 4: Temporary Storage

  • Keep the waste container tightly sealed when not actively adding waste.[2][13]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a cool, dry, well-ventilated location, away from incompatible materials like strong oxidizing agents.[8]

  • Ensure the waste container is stored within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.

Step 5: Arrange for Professional Disposal

  • Once the container is full or you are finished with the project, contact your institution's EH&S department to arrange for a scheduled waste pickup.

  • The final disposal method must be incineration at a licensed hazardous waste treatment facility.[7] Under no circumstances should this chemical or its solutions be disposed of down the drain. [1][7]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper disposal of this chemical, emphasizing the importance of segregation.

G A Identify Waste: 5-Chloro-3-ethyl-1-methyl-1H- pyrazole-4-carbaldehyde B Consult Safety Data Sheet (SDS) A->B C Is the compound halogenated? (Contains F, Cl, Br, I) B->C E Segregate into 'HALOGENATED ORGANIC WASTE' Container C->E Yes D YES F Properly Label Container: - Full Chemical Name - 'Halogenated Waste' - Hazard Information E->F G Store in designated Satellite Accumulation Area (SAA) with secondary containment F->G H Contact EH&S for pickup by a licensed waste disposal service (Incineration Required) G->H

Sources

Navigating the Safe Handling of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides an in-depth operational and safety plan for handling 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, a compound that, while promising in its applications, demands meticulous handling due to its inherent hazardous properties. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Profile

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. This profile is typical for many halogenated heterocyclic aldehydes and underscores the need for a multi-faceted personal protective equipment (PPE) strategy. The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.

Core Directive: Personal Protective Equipment (PPE)

A robust PPE protocol is the cornerstone of safe handling. The following table outlines the minimum required PPE, with a detailed explanation of the rationale behind each selection.

PPE ComponentSpecificationRationale
Hand Protection Butyl Rubber GlovesThis compound is a halogenated organic aldehyde. Butyl rubber provides excellent resistance to aldehydes and ketones.[1][2][3] Nitrile gloves, while common in laboratories, offer poor resistance to halogenated hydrocarbons and should only be considered for very brief, incidental splash protection, not for direct handling.[4][5]
Eye and Face Protection Chemical Splash Goggles and a Face ShieldThe compound is a serious eye irritant.[6] Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face from splashes that may occur during transfer or dissolution.
Respiratory Protection NIOSH-approved N95 Respirator or higherAs the compound is a respiratory irritant and is likely to be in a powdered form, a respirator is essential to prevent inhalation of airborne particles.[6] For situations with the potential for higher concentrations of airborne dust, a higher level of respiratory protection, such as a full-face respirator, may be necessary.
Body Protection Chemical-resistant Lab Coat or ApronA lab coat made of a chemical-resistant material will protect the wearer's skin and clothing from accidental spills and contamination.
Foot Protection Closed-toe ShoesStandard laboratory practice to protect the feet from spills and falling objects.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is critical to minimizing exposure risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to use.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling A Don all required PPE in the correct sequence (gown, respirator, goggles, face shield, gloves). B Work within a certified chemical fume hood. A->B C Prepare all necessary equipment and reagents before handling the compound. B->C D Carefully open the container, avoiding the creation of dust clouds. C->D E Use a spatula to weigh the desired amount of the compound on a tared weigh boat. D->E F Slowly add the compound to the solvent or reaction mixture. E->F G Securely close the container of the compound. F->G H Decontaminate the work area with an appropriate solvent and wipe clean. G->H I Dispose of all contaminated materials in the designated hazardous waste container. H->I

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Managing Chlorinated Organic Waste

The proper disposal of this compound and any materials contaminated with it is not only a matter of safety but also of environmental responsibility. As a chlorinated organic compound, it requires specific disposal procedures.

Key Principles of Disposal:

  • Segregation: All waste containing this compound must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][8] Do not mix with non-halogenated waste.

  • Containerization: Use a chemically resistant, leak-proof container with a secure lid for all waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (irritant).

Disposal Workflow:

cluster_0 Waste Collection cluster_1 Storage and Disposal A Place all contaminated items (gloves, weigh boats, paper towels) into the designated 'Halogenated Organic Waste' container. B For unused or excess compound, dispose of it in its original container or a compatible, labeled waste container. A->B C Store the waste container in a designated, well-ventilated hazardous waste accumulation area. B->C D Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. C->D E The likely disposal method will be high-temperature incineration at a licensed facility. [1] D->E

Caption: A step-by-step guide for the safe disposal of chlorinated organic waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Do not create dust. Place the absorbed material into a sealed container for disposal as halogenated organic waste. For large spills, contact your institution's EHS or emergency response team.

By internalizing and consistently applying these safety and logistical protocols, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you are upholding the highest standards of laboratory safety.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • acetaldehyde. (n.d.). Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.). Retrieved from [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves - Enviro Safety Products. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Disposal of Waste Solvents - NUS Department of Chemistry. (n.d.). Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.). Retrieved from [Link]

  • Gloves - Tables of Properties and Resistances. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.